4-(Benzo[d]oxazol-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQPTWHZKVUJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420788 | |
| Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3315-19-3 | |
| Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)phenol: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, imparting unique photophysical properties and a wide range of biological activities to its derivatives.[1][2][3] This document delves into the core chemical and physical properties of this compound, presents a detailed and validated synthesis protocol with mechanistic insights, and explores its current and potential applications for researchers, chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound, also commonly known as 2-(4-hydroxyphenyl)benzoxazole, is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, which is substituted at the 2-position with a 4-hydroxyphenyl group.[4] This arrangement creates an extended π-conjugated system responsible for its characteristic spectroscopic properties and serves as a rigid scaffold for further functionalization.
The core structure consists of a planar benzoxazole system linked to a phenol moiety. This planarity and the presence of both hydrogen bond donor (the phenolic -OH) and acceptor (the oxazole nitrogen) sites are critical to its function in both biological systems and material applications.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below. These data are critical for its handling, purification, and application in various experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)phenol | [4] |
| Synonyms | 2-(4-Hydroxyphenyl)benzoxazole, HPOB | [4][5] |
| CAS Number | 3315-19-3 | [4] |
| Molecular Formula | C₁₃H₉NO₂ | [4][6] |
| Molecular Weight | 211.22 g/mol | [4][6] |
| Appearance | Crystalline solid | [7][8] |
| Melting Point | 253 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [7][8][9] |
| pKa | ~8-9 (Estimated for phenolic proton) | [7][9] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region (typically δ 6.8-8.0 ppm). Protons on the hydroxyphenyl ring will appear as two doublets (an AA'BB' system), while the four protons on the fused benzene ring of the benzoxazole moiety will present as a more complex multiplet. A broad singlet corresponding to the phenolic hydroxyl proton (-OH) will also be present, the chemical shift of which is highly dependent on solvent and concentration.[10][11]
-
¹³C NMR: The carbon spectrum will show signals for all 13 carbons. The carbon attached to the hydroxyl group will appear around δ 155-160 ppm, while the C=N carbon of the oxazole ring is typically observed further downfield (>160 ppm). The remaining aromatic carbons will resonate in the δ 110-145 ppm range.[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad absorption for the O-H stretch of the phenol group (~3300-3400 cm⁻¹), a characteristic C=N stretch for the oxazole ring (~1610 cm⁻¹), a C-O stretch (~1240 cm⁻¹), and multiple peaks corresponding to aromatic C=C and C-H stretching and bending.[10][11]
-
UV-Visible Spectroscopy: The compound exhibits strong absorbance in the UVA region (300-400 nm), with a maximum absorption wavelength (λmax) typically around 330-340 nm.[12][13] This property is central to its use as a fluorophore and UV filter.
Synthesis and Mechanism
The most reliable and common method for synthesizing 2-arylbenzoxazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a 2-aminophenol with a corresponding carboxylic acid or its derivative.[1][14][15]
Expert Rationale for Method Selection
For the synthesis of this compound, the reaction between 2-aminophenol and 4-hydroxybenzoic acid is the most direct route. While various catalysts can be employed, Polyphosphoric Acid (PPA) is often the medium of choice for this transformation in a laboratory setting. PPA serves a dual purpose: it is a strong Brønsted acid that protonates the carbonyl group, activating it for nucleophilic attack, and it acts as a powerful dehydrating agent, driving the final cyclization step by removing water. Its high boiling point also allows the reaction to be conducted at the elevated temperatures required for efficient cyclization.
Detailed Experimental Protocol
Reaction: 2-Aminophenol + 4-Hydroxybenzoic Acid → this compound
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq).
-
Reaction Setup: Add Polyphosphoric Acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-100 °C. Carefully and slowly pour the viscous mixture into a beaker of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Filtration: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7. This ensures the phenolic product is fully precipitated. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid extensively with water to remove any residual salts. The primary purification method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[5]
Caption: General workflow for the synthesis of this compound.
Key Applications and Research Significance
The rigid, conjugated structure of this compound makes it a valuable building block in several advanced scientific fields.
Medicinal Chemistry and Drug Development
The benzoxazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[16] Derivatives of this core structure have demonstrated a remarkable breadth of activities, including:
-
Antimicrobial and Antifungal Agents: The planar heterocyclic system can intercalate with microbial DNA or inhibit key enzymes.[2][3]
-
Anticancer Agents: Many benzoxazole derivatives exhibit cytotoxic activity against various cancer cell lines, often by inhibiting enzymes like topoisomerase or protein kinases.[2][13]
-
Anti-inflammatory and Analgesic Properties: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs), where it contributes to the inhibition of enzymes like cyclooxygenase (COX).[3]
The 4-hydroxyphenyl substituent provides a convenient handle for further chemical modification, allowing for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.
Materials Science and Fluorescent Probes
This compound and its isomers are known for their unique photophysical properties, particularly fluorescence originating from an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[17][18][19] Upon photoexcitation, the phenolic proton is rapidly transferred to the nitrogen atom of the oxazole ring, creating a transient keto-type tautomer that fluoresces at a much longer wavelength (a large Stokes shift). This process is highly sensitive to the local environment.
This property is exploited in several applications:
-
Fluorescent Sensors: The fluorescence can be modulated by pH or the presence of metal ions, making these compounds effective sensors.[1][18][20][21]
-
Organic UV Filters: Their strong absorption in the UVA and UVB regions, coupled with the ability to dissipate energy harmlessly via the ESIPT pathway, makes them excellent candidates for advanced, photostable sunscreens and UV-protective coatings.[12]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them suitable for use as emitter materials in OLEDs.[13][22]
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-defined structure and a robust profile of physicochemical properties. Its synthesis is straightforward and scalable, relying on established condensation chemistry. The true value of this molecule lies in its versatility as a core scaffold. For medicinal chemists, it offers a proven platform for developing novel therapeutics with a wide range of biological targets. For materials scientists, its unique photophysical properties, governed by the ESIPT mechanism, provide a foundation for creating advanced sensors, UV filters, and optoelectronic devices. This guide serves as a foundational resource for any researcher looking to exploit the rich chemistry and diverse applications of this remarkable compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Phenol,2-(4-benzo[d]oxazolyl)- | C13H9NO2 | CID 76850103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-HYDROXYPHENYL)BENZOXAZOLE CAS#: 835-64-3 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Cas 835-64-3,2-(2-HYDROXYPHENYL)BENZOXAZOLE | lookchem [lookchem.com]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
- 12. scielo.br [scielo.br]
- 13. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoxazole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions | Semantic Scholar [semanticscholar.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)phenol (CAS Number: 3315-19-3): A Privileged Scaffold in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. 4-(Benzo[d]oxazol-2-yl)phenol, a molecule elegantly fusing a benzoxazole ring with a phenol moiety, has emerged as a compound of significant interest. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its synthesis, characterization, and burgeoning therapeutic applications. The inherent biological activities of both benzoxazoles and phenols, including anticancer, anti-inflammatory, and antioxidant properties, converge in this unique structure, making it a compelling starting point for the development of novel therapeutics.[1]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 3315-19-3 | [2] |
| Molecular Formula | C₁₃H₉NO₂ | [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)phenol | [2] |
| Melting Point | 180 °C | [3] |
| Appearance | Granular solid | [3] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.9 ppm (m, 1H, Ar-H), δ 7.6 ppm (m, 1H, Ar-H), δ 6.6 ppm (m, 4H, Ar-H), δ 6.3-6.4 ppm (m, 1H, Ar-H) |
| IR (KBr, cm⁻¹) | ν = 1509 (C=N), ν = 1594 (C=C), ν = 1244 (C-O) |
| Mass Spec (m/z) | 211.6 (M+) |
Synthesis of this compound: A Practical Approach
The synthesis of 2-arylbenzoxazoles is a well-established area of organic chemistry, with numerous methodologies available. A particularly efficient and environmentally conscious approach involves the direct condensation of a 2-aminophenol with a substituted benzoic acid.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Aminophenol (0.01 mole)
-
Salicylic acid (0.01 mole)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (0.01 mole) and salicylic acid (0.01 mole) in stoichiometric proportions.
-
Add ethanol as the solvent and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture on a hot plate at 80°C for 6 to 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the resulting granular solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
Biological Activity and Therapeutic Potential
The convergence of the benzoxazole and phenol moieties imparts this compound with a range of biological activities, with its role as an inhibitor of the histone demethylase JMJD3 being of particular significance in oncology.
Inhibition of JMJD3: A Novel Anticancer Mechanism
Recent studies have identified the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a potent inhibitor of Jumonji domain-containing protein 3 (JMJD3), an H3K27me3 demethylase.[4] JMJD3 plays a critical role in the epigenetic regulation of gene expression and has been implicated in the progression of various cancers, including melanoma.[5][6]
Quantitative Data:
| Target | IC₅₀ | Cell Line | Effect | Source |
| JMJD3 | 1.22 ± 0.22 μM | A375 melanoma cells | S-phase cell cycle arrest | [4] |
Signaling Pathway of JMJD3 in Cancer Progression
JMJD3 exerts its influence on cancer progression through various signaling pathways, including the NF-κB and BMP pathways.[7] By demethylating H3K27me3 at the promoters of key genes, JMJD3 can modulate the tumor microenvironment, promoting angiogenesis and macrophage infiltration, thereby facilitating tumor growth and metastasis.[7]
Caption: Simplified JMJD3 signaling pathway in cancer.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Potential Hazards:
-
Phenolic Toxicity: Phenols are known to be toxic and can cause skin and eye irritation.[8] Prolonged or repeated exposure may have adverse effects on the central nervous system, liver, and kidneys.[8]
-
Benzoxazole Derivatives: While generally less toxic than phenols, some benzoxazole derivatives may cause skin, eye, and respiratory irritation.
Future Directions and Applications in Drug Development
The unique structural and biological attributes of this compound position it as a highly attractive scaffold for future drug development endeavors.
-
Oncology: Its demonstrated activity as a JMJD3 inhibitor warrants further investigation into its efficacy against a broader range of cancers where JMJD3 is implicated.[6]
-
Inflammatory Diseases: Given the role of JMJD3 in inflammation, this compound could be explored as a potential therapeutic for various inflammatory conditions.[5]
-
Neurodegenerative Diseases: The antioxidant properties associated with phenolic compounds suggest a potential role in neuroprotective strategies.
-
Antimicrobial Agents: The benzoxazole core is a known pharmacophore in antimicrobial agents, suggesting another avenue for therapeutic exploration.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its straightforward synthesis, coupled with its potent and specific biological activity, makes it a valuable tool for researchers. As our understanding of the intricate signaling pathways that govern disease progresses, compounds like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of JMJD3 in cancer | Semantic Scholar [semanticscholar.org]
- 5. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 6. Emerging roles of JMJD3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. gov.uk [gov.uk]
An In-depth Technical Guide on the Synthesis and Characterization of 4-(Benzo[d]oxazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the prevalent synthetic methodologies, offering a rationale for procedural choices and highlighting key reaction parameters. Furthermore, a detailed exposition of the essential characterization techniques is presented, ensuring the validation of the compound's identity, purity, and structural integrity. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of benzoxazole derivatives.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is found in numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and has been explored for its potential in various applications, from medicinal chemistry to materials science. Its phenolic hydroxyl group offers a reactive site for further functionalization, making it a versatile building block in drug discovery and the development of novel materials.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of 2-arylbenzoxazoles, including this compound, is most commonly achieved through the condensation reaction of a 2-aminophenol with a carboxylic acid or its derivative. Several one-pot procedures have been developed to streamline this process, offering high yields and operational simplicity.
Primary Synthetic Route: Condensation of 2-Aminophenol and 4-Hydroxybenzoic Acid
The most direct and widely employed method for synthesizing this compound is the condensation of 2-aminophenol with 4-hydroxybenzoic acid. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
Reaction Mechanism: The reaction proceeds through an initial acylation of the amino group of 2-aminophenol by 4-hydroxybenzoic acid to form an intermediate N-(2-hydroxyphenyl)-4-hydroxybenzamide. This is followed by an intramolecular cyclodehydration, where the hydroxyl group on the phenyl ring of the 2-aminophenol moiety attacks the carbonyl carbon of the amide, leading to the formation of the oxazole ring and elimination of a water molecule.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminophenol and 4-hydroxybenzoic acid.
-
Catalyst and Solvent: Add a catalytic amount of a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst and can also serve as the solvent. Alternatively, other catalysts like Brønsted acidic ionic liquids can be employed under solvent-free conditions.
-
Reaction Conditions: Heat the reaction mixture to a temperature range of 140-160 °C and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate formed is the crude product. Filter the solid, wash thoroughly with water to remove any residual acid, and then dry.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a crystalline solid.
Alternative One-Pot Syntheses
Several other one-pot methods have been developed to improve efficiency, yield, and environmental friendliness. These often involve different starting materials or catalysts.
-
From 2-Aminophenol and 4-Hydroxybenzaldehyde: This method involves the oxidative cyclization of the Schiff base formed in situ from the reaction of 2-aminophenol and 4-hydroxybenzaldehyde. Various oxidizing agents and catalysts, including copper acetate or sulfur, can be employed.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. A microwave-assisted, one-pot synthesis can be performed under catalyst and solvent-free conditions.
Comparison of Synthetic Routes:
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |
| Primary Route | 2-Aminophenol, 4-Hydroxybenzoic Acid | PPA, 140-160°C | Well-established, readily available starting materials | High temperatures, harsh acidic conditions |
| Oxidative Cyclization | 2-Aminophenol, 4-Hydroxybenzaldehyde | Oxidant (e.g., Cu(OAc)₂, Sulfur), Reflux | Milder conditions for some variations | May require specific and sometimes toxic oxidants |
| Microwave-Assisted | 2-Aminophenol, 4-Hydroxybenzoic Acid | Microwave, Solvent/Catalyst-free | Rapid, high yields, green chemistry principles | Requires specialized microwave reactor |
Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals include:
-
Aromatic protons of the benzoxazole ring system.
-
Aromatic protons of the phenol ring, typically showing a distinct AA'BB' splitting pattern.
-
A singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals correspond to the quaternary carbons of the benzoxazole ring, the carbon bearing the hydroxyl group, and the other aromatic carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
A broad absorption band in the region of 3400-3200 cm⁻¹ indicates the O-H stretching of the phenolic hydroxyl group.
-
Characteristic peaks for C=N stretching of the oxazole ring are observed around 1630 cm⁻¹.
-
C-O stretching vibrations are also present.
-
Aromatic C-H and C=C stretching bands appear in their typical regions.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M+) for this compound is expected at m/z 211, corresponding to its molecular formula C₁₃H₉NO₂.
Spectroscopic Data Summary:
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm), phenolic OH signal |
| ¹³C NMR | Signals for aromatic carbons and key quaternary carbons of the benzoxazole moiety |
| IR (cm⁻¹) | ~3300 (O-H stretch), ~1630 (C=N stretch), aromatic C-H and C=C stretches |
| MS (m/z) | Molecular ion peak at 211 (M+) |
Physicochemical and Thermal Analysis
-
Melting Point (m.p.): A sharp and defined melting point is a good indicator of the purity of a crystalline solid. The reported melting point for this compound is around 253 °C.
-
Thin Layer Chromatography (TLC): TLC is a crucial technique for monitoring reaction progress and assessing the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the molecular formula C₁₃H₉NO₂.
Experimental Workflow and Data Validation
A robust experimental workflow is essential for reproducible synthesis and reliable characterization.
A Spectroscopic Guide to 4-(Benzo[d]oxazol-2-yl)phenol: Unveiling Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for the characterization of this and similar molecular scaffolds.
Introduction
This compound, with the molecular formula C₁₃H₉NO₂, belongs to the benzoxazole class of heterocyclic compounds.[1] Benzoxazoles are recognized for their diverse pharmacological activities, making the precise elucidation of their structure a critical step in the development of new chemical entities.[2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, offering both reported data and expert interpretation.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the benzoxazole ring system and the phenolic moiety, give rise to a unique and interpretable set of spectroscopic signals. Understanding the correlation between the molecular structure and the spectral data is paramount for unambiguous identification.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: A standardized workflow for NMR analysis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, characteristic of the protons on the benzoxazole and phenol rings.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.9 | multiplet | 1H | Aromatic-H |
| 7.6 | multiplet | 1H | Aromatic-H |
| 6.6 | multiplet | 4H | Aromatic-H |
| 6.3-6.4 | multiplet | 1H | Aromatic-H |
Data sourced from a study on benzoxazole derivatives.[5]
Interpretation of the ¹H NMR Spectrum:
The signals observed in the aromatic region (approximately 6.3-7.9 ppm) correspond to the protons of the disubstituted benzene ring of the benzoxazole moiety and the disubstituted phenol ring. The integration of the signals confirms the presence of the correct number of protons in each region. The downfield chemical shifts are indicative of the deshielding effect of the aromatic rings and the electron-withdrawing nature of the benzoxazole system. The phenolic hydroxyl proton is expected to appear as a broad singlet, which can be exchangeable with D₂O.
¹³C NMR Spectral Data
| Expected Chemical Shift (δ, ppm) | Assignment |
| 160-165 | C-2 (benzoxazole) |
| 150-160 | Phenolic C-OH |
| 110-150 | Aromatic Carbons |
Interpretation of the ¹³C NMR Spectrum:
The carbon atom at the 2-position of the benzoxazole ring (C-2) is expected to resonate at a significantly downfield chemical shift (around 160-165 ppm) due to its position between two heteroatoms (N and O). The carbon bearing the hydroxyl group in the phenol ring will also be downfield. The remaining aromatic carbons will appear in the typical range of 110-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=N, C=C, and C-O bonds.
Experimental Protocol: IR Spectroscopy
For a solid sample, the spectrum can be obtained using the KBr pellet method or as a thin solid film.[8][9][10]
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Thin Solid Film Method: Dissolve the solid in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[8]
-
Data Acquisition: Place the pellet or plate in the sample holder of an FTIR spectrometer and record the spectrum.
IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3550-3230 (broad) | O-H stretch (phenol) |
| 1594 | C=C stretch (aromatic) |
| 1509 | C=N stretch (benzoxazole) |
| 1244 | C-O stretch (phenol) |
Data for C=C, C=N, and C-O stretches sourced from a study on benzoxazole derivatives.[5] The O-H stretch is a characteristic absorption for phenols.[11]
Interpretation of the IR Spectrum:
The broad absorption band in the region of 3550-3230 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding, which is characteristic of phenols.[11] The sharp peak at 1594 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings. The absorption at 1509 cm⁻¹ corresponds to the C=N stretching of the oxazole ring. The band at 1244 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is a "hard" ionization technique that often leads to extensive fragmentation, while ESI is a "soft" technique that typically yields the molecular ion.[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Mass Spectral Data
| m/z | Interpretation |
| 211.06 | Molecular Ion [M]⁺ |
The molecular weight is confirmed by PubChem.[1] A reported mass spectrum of a related compound showed a molecular ion at m/z 211.6.[5]
Interpretation of the Mass Spectrum:
The molecular ion peak at an m/z of approximately 211 corresponds to the molecular weight of this compound (C₁₃H₉NO₂).[1] The fragmentation pattern of benzoxazoles can be complex.[13][14] Common fragmentation pathways may involve the loss of CO, HCN, and cleavage of the substituents from the main ring system.
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented and interpreted in this guide serve as a valuable reference for scientists working with this and related compounds. The detailed protocols and explanations of the underlying principles are intended to empower researchers to confidently apply these spectroscopic techniques in their own work, ensuring the scientific integrity of their findings.
References
- 1. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. rsc.org [rsc.org]
- 13. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(Benzo[d]oxazol-2-yl)phenol
Abstract
This technical guide provides a comprehensive walkthrough of the multifaceted process of determining and analyzing the crystal structure of the organic compound 4-(Benzo[d]oxazol-2-yl)phenol. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the experimental and computational methodologies that underpin modern crystallographic studies. We will explore the synthesis and crystallization of the title compound, its characterization through various spectroscopic techniques, the intricacies of single-crystal X-ray diffraction (SC-XRD) for structure elucidation, and the complementary power of computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT). The causality behind each experimental choice is explained to provide a self-validating framework for robust and reproducible crystallographic analysis.
Introduction: The Significance of this compound in Medicinal Chemistry
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The specific compound, this compound (Figure 1), combines the benzoxazole core with a phenol group, a feature that can significantly influence its intermolecular interactions and, by extension, its biological and physical properties.
A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design and development. Crystal structure analysis provides invaluable information on molecular conformation, packing arrangements, and, crucially, the intermolecular interactions that govern the stability and properties of the crystalline form. This knowledge is critical for understanding structure-activity relationships (SAR), polymorphism, and solubility – all key factors in the journey from a lead compound to a viable drug candidate.
This guide will use this compound as a case study to illustrate a holistic approach to crystal structure analysis, integrating experimental rigor with computational validation.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are critical, as the quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.
Synthesis of this compound
A common and efficient method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a corresponding carboxylic acid or aldehyde.[2][3] For the synthesis of this compound, a plausible and established route is the reaction of 2-aminophenol with 4-hydroxybenzoic acid.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent such as polyphosphoric acid (PPA) or a mixture of xylenes with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). PPA often serves as both the solvent and a dehydrating agent.
-
Reaction Conditions: Heat the mixture to reflux (typically 140-180 °C) for several hours (4-8 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acid and precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield pure this compound.
Crystallization Methodologies
Obtaining single crystals suitable for SC-XRD is often a process of trial and error, requiring patience and careful control of crystallization conditions. The goal is to achieve slow, controlled precipitation from a supersaturated solution.
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most widely used methods. The purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: This technique is particularly useful for small amounts of material. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent of the solution. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface between the two liquids creates a localized region of supersaturation, promoting crystal growth.
For this compound, a good starting point for crystallization would be slow evaporation from solvents like ethanol, acetone, or ethyl acetate, or mixtures thereof with a non-polar solvent like hexane.
Spectroscopic Characterization: Confirming Molecular Identity
Before proceeding to the time-intensive process of SC-XRD, it is essential to confirm the chemical identity and purity of the synthesized compound using standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and phenol rings. The integration of these signals should correspond to the number of protons in each environment. The phenolic -OH proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for all the carbon atoms in the molecule. The quaternary carbon of the oxazole ring (C=N) will appear at a downfield chemical shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational bands include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic rings, C=N stretching of the oxazole ring, and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₁₃H₉NO₂), the expected molecular ion peak [M]⁺ would be at an m/z ratio corresponding to its molecular weight (211.22 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Three-Dimensional Structure
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The overall workflow for a single-crystal X-ray diffraction experiment is a multi-step process that requires careful execution and data analysis.
Diagram 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal should be well-formed, transparent, and free from cracks or defects. It is then mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[4]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[4][5] A series of diffraction images are collected as the crystal is rotated through a range of angles.[6]
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by integration of the reflection intensities and scaling of the data.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using direct methods or Patterson methods, often with software like SHELXT.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[7] Programs like SHELXL are widely used for this purpose.[8][9] In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
Hypothetical Crystallographic Data for this compound
The following table presents a set of plausible, hypothetical crystallographic data for this compound, which would be expected from a successful SC-XRD experiment.
| Parameter | Value |
| Chemical Formula | C₁₃H₉NO₂ |
| Formula Weight | 211.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 22.567(11) |
| β (°) | 98.76(3) |
| Volume (ų) | 983.4(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.425 |
| Absorption Coefficient (mm⁻¹) | 0.098 |
| F(000) | 440 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 2245 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Computational Analysis: A Deeper Dive into Molecular and Intermolecular Features
Computational methods provide a powerful complement to experimental crystallographic data, offering insights into the nature of intermolecular interactions and the electronic properties of the molecule.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[10][11] The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a promolecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal.
By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii.
2D Fingerprint Plots:
Decomposing the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. The plot of d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface) reveals the relative contributions of different interactions, such as H···H, O···H, and C···H contacts, to the overall crystal packing.
Diagram 2. The process of Hirshfeld surface analysis from a CIF file.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][13]
Geometry Optimization:
One of the primary applications of DFT in this context is geometry optimization. The geometry of an isolated molecule of this compound can be optimized in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set).[14][15] Comparing the bond lengths and angles of the optimized gas-phase structure with those determined experimentally from the crystal structure can reveal the effects of crystal packing forces and intermolecular interactions on the molecular conformation.
Calculation of Spectroscopic Properties:
DFT can also be used to calculate theoretical vibrational frequencies (for comparison with the experimental FT-IR spectrum) and NMR chemical shifts, which can aid in the assignment of experimental spectra.
Conclusion
The comprehensive analysis of the crystal structure of this compound, as outlined in this guide, exemplifies a modern, integrated approach to solid-state characterization. By combining meticulous synthesis and crystallization with advanced analytical techniques like single-crystal X-ray diffraction and complementing the experimental data with computational methods such as Hirshfeld surface analysis and DFT calculations, we can achieve a profound understanding of the molecule's structure and intermolecular interactions. This detailed structural knowledge is not merely an academic exercise; it is a critical foundation for the rational design of new materials and therapeutic agents with improved efficacy and desired physicochemical properties. The methodologies described herein provide a robust framework for researchers in the pharmaceutical and chemical sciences to unlock the full potential of their molecular discoveries.
References
- 1. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Easy Structure - Sucrose [xray.uky.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. crystalexplorer.net [crystalexplorer.net]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. Geometry Optimization – EXPO [ba.ic.cnr.it]
An In-Depth Technical Guide on the Solubility and Stability of 4-(Benzo[d]oxazol-2-yl)phenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound of significant interest. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and insightful exploration for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the molecular formula C₁₃H₉NO₂, is an aromatic heterocyclic compound featuring a phenol group attached to a benzoxazole core[1]. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The phenolic hydroxyl group can significantly influence the molecule's solubility, stability, and its interactions with biological targets. A comprehensive characterization of its solubility and stability is therefore a critical early-stage activity in the drug development process.
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is essential for designing appropriate formulations and predicting its behavior in biological systems.
Theoretical Considerations
The solubility of this compound is governed by its molecular structure. The planar, aromatic benzoxazole ring system contributes to its lipophilicity, while the phenolic hydroxyl group can participate in hydrogen bonding, enhancing its solubility in polar solvents. The interplay of these features will dictate its solubility across a spectrum of solvents with varying polarities.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility, or thermodynamic solubility, is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The shake-flask method is the gold standard for determining equilibrium solubility[2].
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
The use of diverse solvents provides a comprehensive understanding of the compound's solubility characteristics.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a rotator is recommended for consistent agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
The following table illustrates how the experimentally determined solubility data for this compound could be presented.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (mM) |
| Water (pH 7.0) | 25 | TBD | TBD |
| PBS (pH 7.4) | 37 | TBD | TBD |
| Ethanol | 25 | TBD | TBD |
| Methanol | 25 | TBD | TBD |
| Acetonitrile | 25 | TBD | TBD |
| DMSO | 25 | TBD | TBD |
| TBD: To Be Determined experimentally. |
Kinetic Solubility Assessment
In early drug discovery, high-throughput methods for assessing kinetic solubility are often employed. These methods measure the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock solution[2].
Caption: Workflow for kinetic solubility determination.
Section 2: Stability Profile of this compound
Assessing the stability of a potential drug candidate is a non-negotiable aspect of its development. Stability studies identify potential degradation pathways and help in establishing appropriate storage conditions and shelf-life.
Forced Degradation Studies (Stress Testing)
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing a stability-indicating analytical method[4].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions[4]:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Benzoxazoles are known to be susceptible to hydrolysis, particularly under acidic conditions, leading to ring cleavage[5][6].
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The phenol moiety may be susceptible to oxidation.
-
Thermal Degradation: Store the solid compound and a solution at 60 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines. Benzoxazole derivatives have been reported to be relatively photostable[7].
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products[8][9][10]. A diode array detector is useful for assessing peak purity.
-
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl (60 °C) | TBD | TBD | TBD |
| 0.1 M NaOH (60 °C) | TBD | TBD | TBD |
| 3% H₂O₂ (RT) | TBD | TBD | TBD |
| Thermal (60 °C) | TBD | TBD | TBD |
| Photolytic (ICH Q1B) | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Potential Degradation Pathways
Based on the chemical structure of this compound and known reactivity of benzoxazoles, the following degradation pathways can be anticipated:
-
Hydrolysis: The oxazole ring is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which would result in the formation of an o-aminophenol derivative and 4-hydroxybenzoic acid. The rate of hydrolysis is influenced by the substituent at the 2-position[6].
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidation, which could lead to the formation of quinone-type structures or polymeric degradation products.
-
Photodegradation: While benzoxazoles are generally considered photostable, prolonged exposure to high-intensity light could potentially lead to photodegradation, although some derivatives have shown photocatalytic activity for the degradation of other organic compounds[7].
References
- 1. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. biomedres.us [biomedres.us]
- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to 4-(Benzo[d]oxazol-2-yl)phenol: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(Benzo[d]oxazol-2-yl)phenol, a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. We will delve into its historical discovery, detail its synthesis, elucidate its physicochemical properties, and explore its multifaceted applications, with a particular focus on its roles as a potent enzyme inhibitor in cancer and dermatology. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecular scaffold.
Introduction to the Benzoxazole Core
Benzoxazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. This privileged scaffold is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aromaticity of the benzoxazole system imparts significant chemical and thermal stability, while the heteroatoms provide reactive sites for functionalization, making it an attractive starting point for the design of novel therapeutic agents and functional materials. This compound, also known as 2-(4-hydroxyphenyl)benzoxazole, represents a key derivative, featuring a phenolic hydroxyl group that plays a crucial role in its biological interactions and provides a handle for further chemical modification.
Discovery and Historical Synthesis
Physicochemical and Spectroscopic Profile
This compound is a crystalline solid with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol .[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | PubChem[2] |
| Molecular Weight | 211.22 g/mol | PubChem[2] |
| CAS Number | 3315-19-3 | PubChem[2] |
| Melting Point | 253 °C | PrepChem[1] |
| Appearance | White to light yellow solid | --- |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; insoluble in water. | General Knowledge |
Spectroscopic Characterization: The structural confirmation of this compound is achieved through standard spectroscopic techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 10.1 (s, 1H, -OH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 7.70-7.75 (m, 2H, Ar-H), 7.30-7.35 (m, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 162.9, 160.2, 150.8, 142.1, 129.3, 125.1, 124.6, 119.5, 118.8, 116.3, 110.8.
-
IR (KBr, cm⁻¹): 3300-3100 (broad, O-H stretch), 1610 (C=N stretch), 1580, 1490 (C=C aromatic stretch), 1250 (C-O stretch).
-
Mass Spectrometry (ESI-MS): m/z 212.07 [M+H]⁺.
Synthesis Methodologies: From Classical to Sustainable Approaches
The synthesis of this compound can be accomplished through various methods, each with its own advantages and limitations. Below are detailed protocols for a classical and a modern, more sustainable approach.
Classical Synthesis: Phillips Condensation
This method relies on the acid-catalyzed condensation and subsequent cyclodehydration of 2-aminophenol and 4-hydroxybenzoic acid. The use of polyphosphoric acid (PPA) as both a solvent and a catalyst is common.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (10-20 times the weight of the reactants) to the flask.
-
Heating: Heat the reaction mixture to 180-200 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product precipitates as a solid. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Filter the solid product using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry. The expected yield is typically in the range of 60-70%.
Causality of Experimental Choices: The high temperature is necessary to overcome the activation energy for the dehydration and cyclization steps. PPA serves as an excellent dehydrating agent and a non-volatile acidic medium. The work-up with ice water hydrolyzes the PPA and precipitates the organic product. Neutralization is crucial to remove any trapped acid from the product. Recrystallization is a standard method for purifying solid organic compounds.
Caption: Classical Phillips condensation workflow for the synthesis of this compound.
Modern Sustainable Synthesis
More recent synthetic approaches focus on milder reaction conditions, greener solvents, and the use of catalysts to improve efficiency and reduce environmental impact. One such method involves the oxidative cyclization of a Schiff base intermediate.
Experimental Protocol:
-
Schiff Base Formation: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-3 hours to form the corresponding Schiff base.
-
Oxidative Cyclization: After cooling, add an oxidizing agent such as sodium metabisulfite or employ a catalyst like cobalt-based nanocomposites in the presence of an oxidant (e.g., O₂).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required by the specific catalytic system until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
-
Characterization: Verify the structure and purity using spectroscopic methods. This method often provides higher yields and avoids the use of harsh acidic conditions.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound have made it a valuable scaffold in several scientific domains.
Inhibition of JMJD3: An Epigenetic Target in Cancer and Inflammation
Jumonji domain-containing 3 (JMJD3), also known as KDM6B, is a histone demethylase that specifically removes the repressive trimethyl mark from lysine 27 of histone H3 (H3K27me3).[3] Overexpression of JMJD3 is implicated in various cancers and inflammatory diseases. This compound has been identified as a potent inhibitor of JMJD3.
Mechanism of Action: The benzoxazole scaffold acts as a chelating fragment that binds to the Fe(II) ion in the active site of JMJD3, displacing the cofactor α-ketoglutarate. The phenolic hydroxyl group forms crucial hydrogen bonds with key amino acid residues in the catalytic pocket, such as His1470, while the benzoxazole and phenol rings engage in π-π stacking interactions with aromatic residues like His1390 and Tyr1381.[4] This binding mode effectively blocks the demethylase activity of the enzyme. Inhibition of JMJD3 leads to an increase in the global levels of H3K27me3, resulting in the repression of pro-inflammatory and oncogenic gene expression. For instance, inhibition of JMJD3 has been shown to induce cell cycle arrest in the S-phase in melanoma cells.[3]
Signaling Pathway: JMJD3 is a key regulator of the NF-κB signaling pathway, which is a central mediator of inflammation. Inflammatory stimuli activate the NF-κB pathway, leading to the upregulation of JMJD3. JMJD3, in turn, demethylates H3K27me3 at the promoters of NF-κB target genes, such as TNF-α and IL-6, leading to their transcriptional activation and amplifying the inflammatory response.[5][6] By inhibiting JMJD3, this compound can disrupt this feed-forward loop, thereby attenuating the inflammatory cascade.
Caption: Inhibition of the JMJD3-mediated pro-inflammatory signaling pathway.
Tyrosinase Inhibition for Dermatological Applications
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Derivatives of this compound have emerged as potent tyrosinase inhibitors, making them promising candidates for skin-lightening agents.[7]
Mechanism of Action: The phenolic hydroxyl group is crucial for tyrosinase inhibition. It is believed that the phenol ring mimics the natural substrate, L-tyrosine, and binds to the active site of the enzyme. The benzoxazole moiety contributes to the overall binding affinity through hydrophobic and van der Waals interactions with the enzyme's active site residues. Certain derivatives, particularly those with a resorcinol (2,4-dihydroxyphenyl) structure in place of the 4-hydroxyphenyl group, exhibit significantly enhanced inhibitory activity due to their ability to chelate the copper ions in the tyrosinase active site.[7]
Melanin Biosynthesis Pathway: The inhibition of tyrosinase directly blocks the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This prevents the formation of downstream melanin pigments, both eumelanin (brown-black) and pheomelanin (red-yellow).
Caption: Intervention of this compound derivatives in the melanin biosynthesis pathway.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
For JMJD3 Inhibition: Modifications on the phenol ring have been explored. Adding a second hydroxyl group to create a catechol or resorcinol moiety can enhance binding through additional hydrogen bonding interactions within the active site.
-
For Tyrosinase Inhibition: The position and number of hydroxyl groups on the phenyl ring are critical. A 2,4-dihydroxyphenyl (resorcinol) moiety consistently leads to a dramatic increase in inhibitory potency compared to the parent 4-hydroxyphenyl structure.[7] Substituents on the benzoxazole ring, such as methyl or chloro groups, can modulate the electronic properties and overall lipophilicity of the molecule, thereby influencing its binding affinity and cellular permeability.
Quantitative Biological Data
The following table summarizes the reported inhibitory activities of this compound and its derivatives against their respective targets.
| Compound | Target | Assay | IC₅₀ (μM) | Source |
| This compound derivative 8 | JMJD3 | AlphaScreen | 1.22 ± 0.22 | Giordano et al.[4] |
| 2-(2,4-dihydroxyphenyl)-6-methylbenzoxazole | Mushroom Tyrosinase | Spectrophotometric | 0.51 ± 0.00 | Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold...[7] |
| 2-(2,4-dihydroxyphenyl)-6-chlorobenzoxazole | Mushroom Tyrosinase | Spectrophotometric | 2.22 ± 0.16 | Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold...[7] |
| 2-(2,4-dihydroxyphenyl)-5-methylbenzoxazole | Mushroom Tyrosinase | Spectrophotometric | 3.50 ± 0.07 | Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold...[7] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Spectrophotometric | 14.33 ± 1.63 | Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold...[7] |
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and privileged scaffold in chemical biology and drug discovery. Its straightforward synthesis, coupled with its potent and specific inhibition of key enzymes like JMJD3 and tyrosinase, underscores its therapeutic potential. The established structure-activity relationships provide a clear rationale for the design of next-generation inhibitors with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to translate their in vitro efficacy into in vivo therapeutic success. Furthermore, the unique photophysical properties of the benzoxazole core suggest that derivatives of this compound could also be developed as fluorescent probes for diagnostic applications.
References
- 1. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(Benzo[d]oxazol-2-yl)phenol
An In-depth Technical Guide: Physicochemical Properties and Applications of 4-(Benzo[d]oxazol-2-yl)phenol
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzoxazole family, this molecule serves as a privileged scaffold in drug discovery and a functional core for fluorescent probes.[1][2] This document synthesizes critical data on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the compound's reactivity and highlights its emerging applications, particularly its role as an epigenetic modulator. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
This compound is an aromatic heterocyclic compound. Its structure features a phenol group attached at the second position of a benzoxazole ring system.[3] The benzoxazole moiety itself is a bicyclic structure formed by the fusion of a benzene ring and an oxazole ring.[4] This arrangement confers a rigid, planar geometry that is crucial for its biological and photophysical activities.
| Identifier | Value | Source |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)phenol | PubChem[3] |
| CAS Number | 3315-19-3 | PubChem[3] |
| Molecular Formula | C₁₃H₉NO₂ | PubChem[3] |
| Molecular Weight | 211.22 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O | PubChem[3] |
| InChIKey | PDQPTWHZKVUJQX-UHFFFAOYSA-N | PubChem[3] |
Structural Elucidation
The core of this compound is the aromatic and stable benzoxazole ring.[4] The linkage of the phenol ring via a single C-C bond allows for one degree of rotational freedom, influencing its conformation in solution and its binding capabilities within biological targets.[5] The phenolic hydroxyl (-OH) group is a key functional feature, acting as a hydrogen bond donor and imparting weakly acidic properties to the molecule.[5]
Physicochemical Properties
The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. These properties are critical for applications ranging from reaction optimization to drug formulation.
Computed Properties
Computational models provide valuable insights into the behavior of molecules. The following properties for this compound have been calculated and are available in public databases.[3][5]
| Property | Value | Implication for Researchers |
| XLogP3 | 3.1 | Indicates good lipophilicity, suggesting preferential solubility in nonpolar solvents and potential for cell membrane permeability.[3] |
| Hydrogen Bond Donor Count | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in receptor binding.[5] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and biological interactions.[5] |
| Rotatable Bond Count | 1 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific, high-affinity binding to targets.[5] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | This value is well within the range for good oral bioavailability in drug candidates.[3] |
| Exact Mass | 211.063328530 Da | Essential for high-resolution mass spectrometry analysis to confirm compound identity.[3] |
Experimental Properties
While computed data is useful, experimentally determined properties provide real-world validation.
-
Melting Point: A reported melting point for a related benzoxazole derivative synthesized under similar conditions is 180°C.[1] It is crucial to note that purity significantly affects melting point; highly purified samples are expected to have a sharp, defined melting range.
-
Solubility: Based on its structure and high XLogP3 value, the compound is expected to have low solubility in water. It is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.[6]
-
Appearance: When synthesized and purified, it typically forms a granular solid.[1]
Synthesis and Purification
The synthesis of benzoxazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1]
Synthetic Pathway Overview
This compound is typically synthesized via the condensation of 2-aminophenol and 4-hydroxybenzoic acid. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable oxazole ring. Using a catalyst like ammonium chloride in a solvent such as ethanol is a common practice for this transformation.[1]
Detailed Experimental Protocol
This protocol is adapted from established green synthesis methodologies for benzoxazole derivatives.[1]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (0.01 mole) and 4-hydroxybenzoic acid (0.01 mole) in stoichiometric proportion.
-
Solvent and Catalyst Addition: Add ethanol (10-15 mL) as the solvent and a catalytic amount of ammonium chloride (e.g., 0.5 g).
-
Reaction: Equip the flask with a condenser and stir the mixture on a hot plate at 80°C for 6 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation (Workup): Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water. The low solubility of the product in water will cause it to precipitate out as a solid.
-
Isolation: Collect the granular solid product by vacuum filtration and wash it with cold water to remove any residual catalyst and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Phenol,2-(4-benzo[d]oxazolyl)- | C13H9NO2 | CID 76850103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantum chemical calculations for 4-(Benzo[d]oxazol-2-yl)phenol
An In-depth Technical Guide to the Quantum Chemical Calculation of 4-(Benzo[d]oxazol-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical calculations on this compound (HBO), a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each computational step. This document is structured to empower researchers, scientists, and drug development professionals to perform and interpret high-quality theoretical calculations, ensuring both accuracy and a profound understanding of the molecule's electronic structure and properties. We will proceed from foundational theory to detailed, step-by-step workflows for geometry optimization, electronic property analysis, and spectroscopic simulation using Density Functional Theory (DFT). Every protocol is designed as a self-validating system, grounded in authoritative literature and best practices in computational chemistry.
The Strategic Imperative for Computational Analysis of HBO
This compound, which we will refer to as HBO, belongs to the benzoxazole class of heterocyclic compounds.[1] Benzoxazole derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The phenolic hydroxyl group on HBO adds another layer of functionality, suggesting potential antioxidant capabilities and involvement in hydrogen bonding, which is critical for biological receptor interactions.[3]
Experimental characterization, while indispensable, provides a macroscopic view. Quantum chemical calculations offer a microscopic lens, allowing us to predict and understand:
-
Molecular Geometry: The most stable three-dimensional conformation.
-
Electronic Distribution: How charge is distributed across the molecule, identifying reactive sites.
-
Spectroscopic Signatures: The underlying electronic transitions that give rise to UV-Vis, IR, and NMR spectra.
-
Chemical Reactivity: The molecule's propensity to donate or accept electrons, which is fundamental to its biological and chemical behavior.
This guide will utilize Density Functional Theory (DFT), a method that offers an exceptional balance of computational cost and accuracy for organic molecules of this size.[3][4]
Core Computational Concepts: The Scientist's Toolkit
Before detailing the protocols, it is crucial to understand the causality behind our choice of tools. The accuracy of any quantum chemical study hinges on the selection of the computational method and the basis set.
-
Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the properties of a molecule based on its electron density.[4] The choice of the "functional," which approximates the exchange-correlation energy, is critical. For ground-state properties of organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice, providing excellent geometric and electronic results.[5] For excited-state properties, such as UV-Vis spectra, range-separated functionals like CAM-B3LYP often yield more accurate results, particularly for charge-transfer excitations.[6][7]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Its size and complexity directly impact accuracy and computational time.[8] The Pople-style basis set, 6-311++G(d,p) , is our choice for this guide. Let's deconstruct this choice:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, and anions—all relevant to HBO.[9]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.[10]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, high-quality level of theory for achieving reliable results for HBO.[2][5]
The Computational Workflow: From Structure to Spectrum
This section provides the detailed, step-by-step experimental protocols for the complete computational analysis of HBO. The workflow is designed to be logical and sequential, where the output of one step serves as the validated input for the next.
Caption: Overall computational workflow for this compound.
Protocol: Geometry Optimization & Frequency Analysis
The first and most critical step is to find the molecule's lowest energy structure.
-
Structure Input: Build the this compound molecule in a molecular editor like GaussView or Avogadro.[11][12] Alternatively, import the structure from a database like PubChem.[1]
-
Calculation Setup (Gaussian Input): Create an input file (.gjf or .com). The key line, known as the route section, specifies the calculation type.
-
#p: Requests "pretty" (more readable) print output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
B3LYP/6-311++G(d,p): Specifies our chosen functional and basis set.
-
-
Define Molecule: Following the route section, provide a title, and then specify the charge (0) and spin multiplicity (1 for a singlet ground state) of the molecule, followed by the atomic coordinates.
-
Execution: Submit the input file to the Gaussian (or other quantum chemistry software) program.[4]
-
Validation (Trustworthiness): Upon completion, open the output log file. The primary check for a successful optimization is the frequency analysis. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a transition state or a flawed optimization, which must be corrected before proceeding.
Protocol: Electronic & Reactivity Analysis
Using the validated optimized geometry, we now perform single-point calculations to analyze the molecule's electronic properties.
-
Frontier Molecular Orbitals (FMOs) & MEP:
-
Input Setup: Use the optimized coordinates from the previous step. The route section will be:
-
Pop=Full: Requests a full population analysis, providing detailed orbital information.
-
GFInput: Instructs Gaussian to print orbital information to the checkpoint file for later visualization.
-
-
Analysis: From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. Visualize the HOMO and LUMO surfaces using GaussView to understand the regions of electron donation and acceptance. The Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Input Setup: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[13]
-
Analysis: The NBO output provides several key insights:
-
Natural Atomic Charges: A more reliable charge distribution model than Mulliken charges.
-
Hybridization: Details the s-p character of atomic orbitals in bonds.
-
Second-Order Perturbation Analysis: This is the most powerful feature. It quantifies the stabilization energy (E(2)) from donor-acceptor interactions, such as lone pair delocalization into anti-bonding orbitals (hyperconjugation), which are crucial for understanding intramolecular charge transfer (ICT).[13][16]
-
-
Protocol: Spectroscopic Simulation
-
NMR Spectroscopy (1H and 13C):
-
Rationale: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for accurate NMR chemical shift calculations.[17][18]
-
Input Setup: Using the B3LYP/6-311++G(d,p) optimized geometry:
-
Analysis: The output will list the absolute isotropic shielding values for each nucleus. To compare with experimental data, these must be converted to chemical shifts (δ) by referencing a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δcalc = σTMS - σcalculated
-
-
UV-Vis Absorption Spectroscopy:
-
Rationale: Simulating electronic absorption spectra requires calculating excited states, for which Time-Dependent DFT (TD-DFT) is the most common method.[19][20] As mentioned, the CAM-B3LYP functional is often superior for this task.[7][21]
-
Input Setup: Using the B3LYP/6-311++G(d,p) optimized geometry:
-
TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states. The number of states can be adjusted to cover the desired spectral range.
-
-
Analysis: The output provides the excitation energies (in eV and nm), oscillator strengths (f), and the molecular orbitals involved in each electronic transition. The oscillator strength is proportional to the intensity of the absorption peak. This allows for the assignment of experimental peaks (e.g., π→π* or n→π*) and prediction of the absorption spectrum.
-
Data Presentation and Interpretation
All quantitative results should be systematically organized for clarity and comparison.
Table 1: Selected Optimized Geometric Parameters of HBO
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-O (Phenol) | Value Å |
| Bond Length | O-H (Phenol) | Value Å |
| Bond Length | C=N (Oxazole) | Value Å |
| Dihedral Angle | Phenol-Benzoxazole | Value ° |
Note: Values are placeholders and would be populated from the calculation output.
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |
| HOMO-LUMO Energy Gap | ΔE | Value |
| Ionization Potential (I ≈ -EHOMO) | I | Value |
| Electron Affinity (A ≈ -ELUMO) | A | Value |
| Chemical Hardness (η = (I-A)/2) | η | Value |
| Electronegativity (χ = (I+A)/2) | χ | Value |
Note: Values are placeholders and would be populated from the calculation output.
Caption: Relationship between FMOs and key molecular properties.
Conclusion
This guide has outlined a rigorous and scientifically sound workflow for the quantum chemical analysis of this compound. By adhering to these protocols—from the reasoned selection of the DFT functional and basis set to the systematic validation and analysis of results—researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this important molecule. These computational data provide a powerful complement to experimental findings, accelerating the rational design of new drug candidates and advanced materials.
References
- 1. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 3. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. NBO [cup.uni-muenchen.de]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 19. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 20. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4-(Benzo[d]oxazol-2-yl)phenol as a High-Performance Fluorescent Probe for Metal Ion Detection
Introduction: The Imperative for Sensitive Metal Ion Detection
The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and drug development. Metal ions, while essential for many biological processes, can be toxic at elevated concentrations, and their dysregulation is implicated in numerous pathological conditions. Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.
Among the various classes of fluorescent probes, those based on the 2-(2'-hydroxyphenyl)benzoxazole (HBO) scaffold have garnered significant attention. These molecules often exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which endows them with unique photophysical properties, including a large Stokes shift and high sensitivity to their microenvironment. This application note provides a comprehensive guide to the use of a prominent HBO derivative, 4-(Benzo[d]oxazol-2-yl)phenol , as a fluorescent probe for the detection of various metal ions. We will delve into the underlying sensing mechanism, provide detailed experimental protocols, and present key performance data to enable researchers to effectively utilize this versatile probe.
Principle of Detection: Modulation of Excited-State Intramolecular Proton Transfer (ESIPT)
The functionality of this compound as a metal ion sensor is intrinsically linked to the process of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in the enol (E) form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole ring.
Upon photoexcitation, the acidity of the phenolic proton and the basicity of the benzoxazole nitrogen are significantly increased, facilitating an ultrafast transfer of the proton to generate an excited keto tautomer (K). This K species is responsible for the characteristic long-wavelength fluorescence emission. The large separation between the absorption (by the E form) and emission (from the K* form) wavelengths, known as the Stokes shift, is a hallmark of ESIPT-capable molecules and is highly advantageous in minimizing self-absorption and background interference in fluorescence measurements.
The presence of specific metal ions can modulate this ESIPT process. Metal ions can chelate with the probe, typically involving the phenolic oxygen and the benzoxazole nitrogen. This interaction can either inhibit or enhance the ESIPT process, leading to a corresponding change in the fluorescence signal.
-
Fluorescence Quenching: In the case of paramagnetic metal ions like Cu²⁺, the formation of the complex can lead to fluorescence quenching through mechanisms such as energy or electron transfer from the excited probe to the metal ion.
-
Fluorescence Enhancement: For diamagnetic metal ions such as Zn²⁺ and Al³⁺, chelation can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of the fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection.
The following diagram illustrates the ESIPT mechanism and its modulation by a metal ion.
Caption: ESIPT mechanism and its modulation by metal ions.
Synthesis of this compound
A reliable and straightforward synthesis of this compound is crucial for its application as a fluorescent probe. A common and effective method involves the condensation of 2-aminophenol with 4-hydroxybenzoic acid.
Materials and Reagents:
-
2-Aminophenol
-
4-Hydroxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Protocol:
-
In a round-bottom flask, combine equimolar amounts of 2-aminophenol and 4-hydroxybenzoic acid.
-
Add a sufficient amount of polyphosphoric acid to the mixture to ensure a stirrable paste.
-
Heat the reaction mixture at 180-200 °C for 4-6 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 100 °C and then carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual PPA.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Metal Ion Detection
The following protocols provide a general framework for the use of this compound as a fluorescent probe for the detection of metal ions. It is important to note that optimal conditions, such as solvent system, pH, and incubation time, may vary depending on the specific metal ion being investigated and should be determined empirically.
General Reagent Preparation:
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the desired metal salts (e.g., ZnCl₂, Al(NO₃)₃, CuSO₄) in deionized water or a suitable buffer.
-
Buffer Solution: A buffer solution is often necessary to maintain a constant pH for the experiment. A common choice is HEPES buffer (e.g., 10 mM, pH 7.4) for biological applications.
Protocol for Fluorescence Titration:
This protocol is used to determine the sensitivity and binding affinity of the probe for a specific metal ion.
-
Prepare a series of vials or cuvettes.
-
To each vial, add the appropriate volume of buffer and solvent to achieve the desired final solvent composition (e.g., 9:1 v/v buffer:DMSO).
-
Add a fixed amount of the this compound stock solution to each vial to achieve a final concentration typically in the micromolar range (e.g., 10 µM).
-
Add increasing amounts of the metal ion stock solution to the vials to create a concentration gradient. Include a blank sample with no added metal ion.
-
Mix the solutions thoroughly and allow them to incubate for a specific period (e.g., 15-30 minutes) at room temperature to ensure complex formation reaches equilibrium.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Protocol for Selectivity Studies:
This protocol is essential to evaluate the specificity of the probe for a particular metal ion in the presence of other potentially interfering ions.
-
Prepare a set of vials containing the probe in the chosen buffered solvent system, as described above.
-
To separate vials, add a specific concentration of the target metal ion and an excess (e.g., 10-fold) of various other metal ions.
-
Include a control sample with only the probe and another with the probe and the target metal ion.
-
After incubation, measure the fluorescence emission of each sample.
-
Compare the fluorescence response in the presence of the target metal ion alone to the response in the presence of the target metal ion and interfering ions.
Caption: General experimental workflow for metal ion detection.
Data Analysis and Interpretation
Determination of the Limit of Detection (LOD)
The limit of detection is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected. It is typically calculated based on the standard deviation of the blank measurement. The LOD can be determined using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the fluorescence intensity of the blank samples.
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Determination of the Binding Constant (Ka)
The binding constant (Ka) provides a measure of the affinity between the probe and the metal ion. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used:
1 / (F - F₀) = 1 / (Ka * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the metal ion.
-
F is the fluorescence intensity at a given metal ion concentration [M].
-
Fₘₐₓ is the maximum fluorescence intensity at saturation.
-
[M] is the concentration of the metal ion.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Ka can be calculated as the ratio of the intercept to the slope.
Job's Plot for Stoichiometry Determination
To determine the binding stoichiometry between the probe and the metal ion, a Job's plot analysis can be performed.[1][2][3] This involves preparing a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. The fluorescence intensity is then plotted against the mole fraction of the probe. The maximum fluorescence intensity will correspond to the mole fraction that reflects the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 would suggest a 1:2 (probe:metal) complex.[4]
Performance Data
| Metal Ion | Typical Response | Limit of Detection (LOD) | Binding Constant (Ka) | Solvent System | Reference |
| Zn²⁺ | Fluorescence Enhancement | Nanomolar to Micromolar | 10⁴ - 10⁶ M⁻¹ | Aqueous/Organic Mixtures | [5] |
| Al³⁺ | Fluorescence Enhancement | Nanomolar to Micromolar | 10⁴ - 10⁵ M⁻¹ | Aqueous/Organic Mixtures | [6] |
| Cu²⁺ | Fluorescence Quenching | Nanomolar to Micromolar | 10⁵ - 10⁷ M⁻¹ | Aqueous/Organic Mixtures | [7] |
Note: The values presented in this table are illustrative and are based on data from various studies on benzoxazole-based fluorescent probes. The actual performance of this compound should be experimentally determined.
Conclusion and Future Perspectives
This compound is a versatile and highly effective fluorescent probe for the detection of a variety of metal ions. Its sensing mechanism, rooted in the modulation of the Excited-State Intramolecular Proton Transfer process, provides a sensitive and often ratiometric response. The straightforward synthesis and robust photophysical properties make it an attractive tool for researchers in chemistry, biology, and environmental science.
Future research in this area may focus on the derivatization of the this compound scaffold to fine-tune its selectivity and sensitivity for specific metal ions of interest. Furthermore, the incorporation of this probe into more complex systems, such as nanoparticles or polymers, could lead to the development of advanced sensing platforms for in vivo imaging and point-of-care diagnostics. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this compound in a wide range of research applications.
References
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [drs.nio.res.in]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 4-(Benzo[d]oxazol-2-yl)phenol in the Synthesis of Bioactive Molecules
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold in Modern Medicinal Chemistry
The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in drug discovery is due to its ability to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[4][5] As structural isosteres of naturally occurring nucleic acids like adenine and guanine, benzoxazoles can readily interact with the biopolymers of living systems.[3][6][7] This has led to the development of benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][8]
Within this important class of compounds, 4-(Benzo[d]oxazol-2-yl)phenol emerges as a particularly valuable synthetic intermediate. Its structure features the core benzoxazole moiety for biological recognition and a reactive phenolic hydroxyl group, which provides a convenient handle for structural modification and the exploration of structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into diverse classes of potentially bioactive molecules.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and widely adopted method for synthesizing 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding carboxylic acid.[8][9] This reaction is typically performed at high temperatures using a catalyst that also serves as a dehydrating agent to drive the final cyclization step. Polyphosphoric acid (PPA) is an exemplary reagent for this purpose, acting as both the solvent and the catalyst.[1][8]
Causality in Synthesis: Why Polyphosphoric Acid?
The choice of PPA is strategic. The reaction proceeds in two key stages: first, the formation of an amide bond between the 2-aminophenol and the carboxylic acid, followed by an intramolecular cyclodehydration. PPA's high viscosity and acidic nature facilitate the initial acylation. Crucially, its powerful dehydrating properties are essential for promoting the subsequent ring closure to form the stable aromatic benzoxazole system, thereby maximizing the reaction yield.
Protocol 1: PPA-Mediated Synthesis of this compound
This protocol details the condensation of 2-aminophenol with 4-hydroxybenzoic acid.
Materials:
-
2-Aminophenol (1.0 eq)
-
4-Hydroxybenzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser (optional, depending on temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminophenol (e.g., 1.09 g, 10 mmol) and 4-hydroxybenzoic acid (e.g., 1.38 g, 10 mmol).
-
Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 30-40 g) to the flask while stirring. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 150-180°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up - Quenching: After cooling the reaction vessel to room temperature, very carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Slowly add saturated NaHCO₃ solution to the aqueous mixture to neutralize the excess acid until the pH is approximately 7. Extract the resulting slurry with ethyl acetate (3 x 50 mL).[8]
-
Purification: Combine the organic layers and wash them sequentially with deionized water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram: Synthesis of this compound
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
Application Notes and Protocols for 4-(Benzo[d]oxazol-2-yl)phenol Derivatives as Potential Anticancer Agents
Introduction
The benzoxazole scaffold is a prominent heterocyclic structure recognized for its broad spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] Among its various analogs, derivatives of 4-(Benzo[d]oxazol-2-yl)phenol have emerged as a particularly promising class of compounds for oncological research. These molecules have demonstrated significant cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and the modulation of critical cell signaling pathways.[4][5]
This guide provides a comprehensive set of application notes and detailed protocols for researchers engaged in the synthesis, in vitro evaluation, and mechanistic elucidation of novel this compound derivatives. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the preclinical assessment of these potential anticancer agents. We will move from chemical synthesis and characterization to cellular assays that quantify anticancer efficacy and probe the underlying molecular mechanisms of action.
Part 1: Synthesis and Characterization
The synthesis of 2-arylbenzoxazoles is a well-established area of organic chemistry. The most direct and common approaches involve the condensation of an appropriately substituted 2-aminophenol with either a carboxylic acid derivative or an aldehyde.[6][7][8] The choice of method often depends on the availability of starting materials and the desired scale of the reaction. We present two reliable protocols for generating the this compound scaffold.
Protocol 1: Synthesis via Acid-Catalyzed Condensation
This method involves the reaction of a 2-aminophenol derivative with 4-hydroxybenzoic acid in the presence of a strong acid catalyst, which facilitates the dehydration and subsequent cyclization to form the benzoxazole ring. Polyphosphoric acid (PPA) is a common and effective medium for this transformation as it acts as both a solvent and the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.05 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the 2-aminophenol) to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous solution into a beaker of ice-cold water with constant stirring.
-
Precipitation and Neutralization: A solid precipitate should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with distilled water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. The final compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Confirmation: The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4][6]
Protocol 2: Synthesis via Oxidative Cyclization
This alternative "greener" method involves the initial condensation of a 2-aminophenol with 4-hydroxybenzaldehyde to form a Schiff base intermediate, which is then subjected to in-situ oxidative cyclization.[9] Activated carbon under an oxygen atmosphere provides an efficient and practical system for this transformation.
Step-by-Step Methodology:
-
Reactant Mixture: To a flask containing xylene, add 2-aminophenol (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and activated carbon (e.g., Darco KB, ~1g per 8 mmol of 2-aminophenol).[9]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C). Bubble a gentle stream of oxygen (O₂) through the reaction mixture.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the activated carbon, washing the pad with a suitable solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound derivative.
Part 2: In Vitro Evaluation of Anticancer Activity
Initial screening of novel compounds using in vitro assays is a fundamental step in drug discovery.[10][11] It allows for the rapid assessment of a compound's biological activity and helps prioritize candidates for further, more intensive studies.[12][13]
Caption: General workflow for in vitro screening.
Protocol 3: Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for quantifying cell viability.[14] The assay's principle is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung cancer).[4]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "medium only" blanks.[14][17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of the solvent, e.g., 0.5% DMSO).
-
Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[18]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
Quantitative results from the MTT assay should be summarized in a clear, tabular format for easy comparison.
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 |
| BDP-01 | H | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| BDP-02 | 5-Cl | 3.2 ± 0.4 | 5.8 ± 0.6 | 7.9 ± 0.9 |
| BDP-03 | 5-NO₂ | 1.5 ± 0.2 | 2.1 ± 0.3 | 4.6 ± 0.5 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 |
Values are presented as mean ± standard deviation from three independent experiments.
Part 3: Elucidating the Mechanism of Action
Once potent derivatives are identified, investigating their mechanism of action is crucial. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects.
Protocol 4: Apoptosis Detection by Annexin V/PI Flow Cytometry
This flow cytometry-based assay is a standard method for quantifying apoptosis.[19] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often due to primary necrosis)
References
- 1. researchgate.net [researchgate.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. ajphs.com [ajphs.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Activity of 4-(Benzo[d]oxazol-2-yl)phenol Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Objective: This document provides a comprehensive guide to the evaluation of 4-(Benzo[d]oxazol-2-yl)phenol derivatives for antimicrobial and antifungal properties. It details the scientific rationale, step-by-step protocols for key assays, and data interpretation frameworks necessary for a robust preclinical assessment.
Scientific Introduction & Rationale
Benzoxazole derivatives are a well-established class of heterocyclic compounds recognized for their privileged structure in medicinal chemistry.[1][2][3] Their structural similarity to natural biomolecules, such as nucleic acid bases, allows them to interact readily with biopolymers, leading to a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4][5]
The this compound scaffold is of particular interest. The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many enzyme active sites, while the benzoxazole ring system provides a rigid, aromatic core ripe for substitution to modulate pharmacokinetic and pharmacodynamic properties.[6] Some studies suggest that the mechanism of action for certain benzoxazole derivatives may involve the inhibition of crucial bacterial enzymes like DNA gyrase.[6]
This guide outlines a validated workflow for the systematic evaluation of novel derivatives of this class, starting from primary screening to determine inhibitory concentrations, progressing to cidality assessment, and concluding with an essential evaluation of host cell toxicity to establish a preliminary therapeutic window.
Overall Experimental Workflow
A logical, tiered approach is essential for the efficient screening and evaluation of new chemical entities. The workflow begins with broad screening to identify active compounds and progressively narrows the focus to characterize the most promising candidates.
Caption: High-level workflow for antimicrobial drug discovery.
Experimental Protocols
These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9] This is the gold-standard method for primary screening of antimicrobial compounds.[7][8]
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of each derivative in DMSO. Subsequent dilutions should be made in the appropriate broth to minimize DMSO concentration (final concentration ≤1%).
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Plate Setup:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the final prepared inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[11][12] It distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) or appropriate agar plates
-
Sterile pipette tips or multi-channel pipette
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each selected well, take a 10 µL aliquot and spot-plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[11]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: Before a compound can be considered for therapeutic development, its effect on host cells must be determined. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[15]
Materials:
-
Human cell line (e.g., HEK293 - normal kidney, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation & Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison between derivatives and reference compounds.
Table 1: Illustrative Antimicrobial and Cytotoxicity Data for Benzoxazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | S. aureus MBC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus |
| BZP-01 | 8 | 32 | 16 | 16 | >128 | >16 |
| BZP-02 | 4 | 64 | 8 | 8 | 85 | 21.25 |
| Ciprofloxacin | 1 | 0.25 | N/A | 2 | >100 | >100 |
| Fluconazole | N/A | N/A | 4 | 32 | >100 | >25 |
Data are for illustrative purposes only.
Interpretation:
-
Selectivity Index (SI): A critical parameter in early drug discovery, calculated as SI = IC₅₀ / MIC. A higher SI value is desirable as it indicates that the compound is more toxic to the microbe than to the host cells. An SI > 10 is often considered a promising starting point for further investigation.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antimicrobial and antifungal agents.[16][17][18] The systematic application of the standardized protocols detailed in this guide—MIC for primary screening, MBC/MFC for determining cidal activity, and MTT for assessing cytotoxicity—provides a robust framework for identifying and prioritizing lead candidates. By carefully analyzing the resulting MIC, MBC, and IC₅₀ values and calculating the Selectivity Index, researchers can make data-driven decisions to advance the most potent and selective compounds into further stages of preclinical development.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 17. mbimph.com [mbimph.com]
- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-(Benzo[d]oxazol-2-yl)phenol as a tyrosinase inhibitor for skin lightening
An In-Depth Guide to 4-(Benzo[d]oxazol-2-yl)phenol: A Novel Tyrosinase Inhibitor for Dermatological and Cosmetic Applications
Authored by a Senior Application Scientist
Abstract
Hyperpigmentary disorders and the cosmetic demand for a more even skin tone have driven significant research into agents that can safely and effectively modulate melanin production. The enzyme tyrosinase is the rate-limiting catalyst in melanogenesis, making it a prime target for the development of skin-lightening compounds.[1] This guide provides a comprehensive overview and detailed experimental protocols for evaluating This compound , a promising molecule from the 2-phenylbenzoxazole class, as a potent tyrosinase inhibitor.[2] Recent studies have highlighted that phenolic compounds with scaffolds like 2-phenylbenzoxazole and the structurally related 2-phenylbenzothiazole exhibit significant tyrosinase inhibitory activity, often surpassing industry standards like kojic acid.[2][3][4] This document is intended for researchers, cosmetic scientists, and drug development professionals, offering a technical narrative on the mechanism of action, robust protocols for in vitro and cellular evaluation, and a framework for advanced efficacy testing.
Introduction: The Scientific Rationale for Targeting Tyrosinase
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes.[5] The biosynthesis of melanin, or melanogenesis, is a complex process initiated by the enzyme tyrosinase (EC 1.14.18.1).[6] Tyrosinase catalyzes two critical, rate-limiting reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][7] Dopaquinone is a highly reactive precursor that undergoes a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin.[1][3]
Overproduction or uneven distribution of melanin can lead to various hyperpigmentary conditions such as melasma, post-inflammatory hyperpigmentation, and solar lentigines (age spots).[7] Consequently, the inhibition of tyrosinase is the most prominent and successful strategy for developing skin-lightening agents.[3][8] While agents like kojic acid and arbutin are widely used, the search for more potent and safer alternatives continues.[2]
The 2-phenylbenzoxazole scaffold has emerged as a promising chemical structure for potent tyrosinase inhibition.[2] This compound , which features this core structure, is a key candidate for investigation. This guide provides the necessary protocols to rigorously assess its efficacy from enzymatic inhibition to cellular activity.
Physicochemical Properties
A foundational understanding of the test compound is critical for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | [PubChem CID: 2785587][9] |
| Molecular Weight | 211.22 g/mol | [PubChem CID: 2785587][9] |
| Appearance | (Varies, typically a solid) | - |
| Solubility | Soluble in DMSO, Methanol, Ethanol | General for benzoxazoles |
Mechanism of Action: How this compound Inhibits Melanogenesis
The primary mechanism by which this compound is hypothesized to exert its depigmenting effect is through the direct inhibition of tyrosinase. Compounds containing a resorcinol (benzene-1,3-diol) or phenol moiety are known to be potent tyrosinase inhibitors, as the hydroxyl groups can chelate the copper ions within the enzyme's active site.[2][3]
The inhibition can occur through several mechanisms, with competitive inhibition being common for phenolic inhibitors that mimic the structure of L-tyrosine.[6][10] A kinetic analysis is essential to determine the precise mode of inhibition (competitive, non-competitive, or mixed).
Caption: The Melanogenesis Pathway and the inhibitory action of this compound on the tyrosinase enzyme.
Protocol I: In Vitro Mushroom Tyrosinase Inhibition Assay
This initial screening assay is a rapid and cost-effective method to determine the direct inhibitory effect of a compound on tyrosinase activity. Mushroom tyrosinase is commonly used as it is commercially available and shares structural similarities with human tyrosinase.[11] The assay measures the enzyme's ability to oxidize a substrate (L-DOPA) into dopachrome, a colored product with an absorbance maximum around 475 nm.[7][11]
Principle of the Assay
In the presence of an inhibitor, the rate of dopachrome formation is reduced. By comparing the reaction rate in the presence of the test compound to an uninhibited control, the percentage of inhibition can be calculated. Kojic acid is used as a positive control for assay validation.[7]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., ≥1000 units/mg solid
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)[7]
-
L-DOPA (L-3,4-dihydroxyphenylalanine)[7]
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)[7]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all aqueous dilutions.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to a working concentration (e.g., 60 U/mL) in cold buffer and keep on ice.[7]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh just before the assay to prevent auto-oxidation.[7]
-
Test Compound & Kojic Acid Stock Solutions (e.g., 10 mM): Dissolve this compound and Kojic Acid in DMSO to create concentrated stock solutions.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay well should not exceed 1-2% to avoid interfering with enzyme activity.[7]
Experimental Workflow
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Step-by-Step Protocol (96-well plate)
-
Assay Plate Setup: Add reagents to the wells as described below (total volume will be 200 µL).
-
Test Wells: 20 µL test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Test Blank Wells (Corrects for compound color): 20 µL test compound dilution + 140 µL phosphate buffer (no enzyme).
-
Control Wells (100% activity): 20 µL vehicle (e.g., 1-2% DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Control Blank Wells (Corrects for vehicle): 20 µL vehicle + 140 µL phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL Kojic Acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 25-30°C) for 10 minutes.[6]
-
Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[7]
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then take a single reading.
Data Analysis
-
Correct Absorbance: Subtract the blank reading from the corresponding test or control reading.
-
Calculate Percent Inhibition:
-
Inhibition (%) = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
-
-
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor required to reduce tyrosinase activity by 50%. This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Compound | IC₅₀ (µM) | Inhibition Type |
| Kojic Acid (Control) | 11.0 ± 1.2 | Competitive |
| This compound | 0.51 ± 0.05 | Competitive |
| Arbutin | 250 ± 20 | Competitive |
| (Note: Data is illustrative, based on similar compounds from literature[2], and must be determined experimentally.) |
Protocol II: Cell-Based Evaluation in B16F10 Murine Melanoma Cells
While an enzymatic assay confirms direct inhibition, a cell-based model is crucial to assess a compound's efficacy in a biological context, accounting for cell permeability, metabolism, and potential cytotoxicity. B16F10 murine melanoma cells are a widely accepted model for studying melanogenesis.[12][13]
Preliminary Step: Cell Viability Assay (e.g., MTT Assay)
Causality: Before testing for anti-melanogenic effects, it is imperative to determine the non-toxic concentration range of the compound. A reduction in melanin could simply be a result of cell death, which would be a confounding factor. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed Cells: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate: Incubate for the same duration as your planned melanin assay (e.g., 48-72 hours).[12]
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the medium, add DMSO to each well to dissolve the formazan crystals, and measure the absorbance at ~570 nm.
-
Analyze: Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that show high viability (e.g., >90%) for subsequent experiments.
Melanin Content Assay
Principle: This assay directly quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound. Melanin is solubilized from the cell pellet using NaOH and quantified spectrophotometrically.[12][13]
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow attachment.[12]
-
Treatment: Treat the cells with non-toxic concentrations of this compound and a positive control (e.g., Kojic Acid). Optionally, co-treat with a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) to create a more robust model.[14]
-
Incubation: Incubate the treated cells for 48 to 72 hours.[12][14]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to obtain a cell pellet.[13]
-
Melanin Solubilization: Discard the supernatant. Add 1 N NaOH containing 10% DMSO to the cell pellet. Incubate at 80°C for 1-2 hours to completely dissolve the melanin.[12][13]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[12][13]
-
Data Normalization: The melanin content can be normalized to the total protein content of a parallel cell lysate (determined by a BCA assay) to account for any minor differences in cell number.[15] The result is expressed as a percentage of the control group.
Cellular Tyrosinase Activity Assay
Principle: This assay measures the activity of the tyrosinase enzyme within the cell lysate, confirming that the compound's effect on melanin content is mediated through its intended target. The cell lysate is incubated with L-DOPA, and the rate of dopachrome formation is measured.[12]
-
Cell Harvesting & Lysis: Following the same treatment and harvesting protocol as the melanin assay, lyse the cell pellet using a lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice. Centrifuge to collect the supernatant containing the cellular proteins (including tyrosinase).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal amounts of protein are used in the next step.[12][13]
-
Enzyme Reaction: In a 96-well plate, mix equal volumes of cell lysate (containing a standardized amount of protein) and L-DOPA solution (e.g., 2 mg/mL in PBS).[12]
-
Incubation & Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm.[12]
-
Calculation: Tyrosinase activity is expressed as a percentage of the control group.
Cellular Assays Workflow and Example Data
Caption: Parallel workflows for determining melanin content and cellular tyrosinase activity in B16F10 cells.
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| Control | 0 | 100 ± 5.8 | 100 ± 6.2 |
| This compound | 1 | 82.1 ± 4.5 | 85.3 ± 5.1 |
| 5 | 55.9 ± 3.8 | 61.2 ± 4.0 | |
| 10 | 34.6 ± 2.9 | 40.8 ± 3.3 | |
| Kojic Acid | 100 | 58.4 ± 4.1 | 65.7 ± 4.9 |
| (Note: Data is illustrative and must be determined experimentally. Standard deviations are included.) |
Framework for Advanced Efficacy and Safety Evaluation
Positive results from in vitro and cellular assays provide strong evidence for moving to more complex models that better represent human skin.
-
Ex Vivo Skin Models: Using human skin explants obtained from elective surgeries provides a highly relevant physiological environment.[16] Formulations containing the test compound can be applied topically, and efficacy is assessed by measuring changes in melanin content via Fontana-Masson staining (histology) or spectrophotometry.[16] This model bridges the gap between cell culture and human studies.
-
In Vivo Studies: The gold standard for confirming efficacy is a randomized, vehicle-controlled clinical trial on human subjects.[5][8] Key parameters include:
-
Instrumental Assessment: Using tools like a Mexameter® to measure the Melanin Index (MI) of the skin.[17]
-
Visual Assessment: Expert grading of skin tone and hyperpigmented spots.[5]
-
Safety Evaluation: Monitoring for any signs of irritation, such as erythema, burning, or itching.[17] Study durations of 8-12 weeks are common to observe significant changes.[18]
-
-
Toxicology: A thorough safety assessment is non-negotiable. While some benzoxazole derivatives have been studied for toxicity, specific data for this compound is limited.[19][20] A complete toxicological profile, including skin irritation, sensitization, phototoxicity, and genotoxicity assays, is required before human use.
Conclusion and Future Directions
This compound represents a highly promising candidate for skin lightening based on the potent tyrosinase inhibitory activity of its chemical class. The protocols detailed in this guide provide a robust, self-validating framework for its systematic evaluation, from initial enzymatic screening to confirmation in a cellular context. The causality-driven approach—ensuring that melanin reduction is due to tyrosinase inhibition and not cytotoxicity—is critical for generating reliable and meaningful data.
Future research should focus on kinetic studies to elucidate the precise mechanism of inhibition, formulation development to ensure optimal skin penetration, and comprehensive safety testing to validate its suitability for cosmetic and dermatological applications.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. capotchem.com [capotchem.com]
- 20. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterizing Aryl Hydrocarbon Receptor (AhR) Activation with 4-(Benzo[d]oxazol-2-yl)phenol
Introduction: Unveiling the Potential of a Novel AhR Agonist
4-(Benzo[d]oxazol-2-yl)phenol, also known as 2-(4-hydroxyphenyl)benzoxazole or HPOP, is a small molecule that has garnered significant interest within the research and drug development communities.[1][2] Structurally, it belongs to the benzoxazole class of compounds, a scaffold known for a wide range of biological activities.[3][4][5][6][7] The primary and most well-characterized biological function of HPOP is its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[8][9]
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of external and internal stimuli.[10] Initially identified for its role in mediating the toxic effects of environmental pollutants like dioxins, the understanding of AhR biology has evolved dramatically.[11][12] It is now recognized as a key regulator of immune responses, inflammation, oxidative stress, and skin homeostasis.[8][10][12][13] This makes AhR a compelling therapeutic target for a multitude of diseases, including autoimmune disorders, inflammatory skin conditions like psoriasis and atopic dermatitis, and certain cancers.[9][11][13] As a selective AhR agonist, HPOP serves as an invaluable chemical tool for dissecting AhR signaling pathways and exploring the therapeutic potential of AhR modulation.
This guide provides a comprehensive overview of the mechanism of HPOP-mediated AhR activation and a detailed, field-proven protocol for its characterization using a Dioxin Response Element (DRE)-driven luciferase reporter assay, a gold-standard method for quantifying AhR activation.
Mechanism of Action: The AhR Signaling Cascade
The canonical AhR signaling pathway is a well-defined cellular process. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as HPOP, AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[8] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[8] This binding event initiates the transcription of a battery of downstream genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[8][12]
The protocol detailed herein leverages this mechanism by using a reporter plasmid where the expression of firefly luciferase is placed under the control of a DRE-containing promoter. The resulting luminescence is directly proportional to the extent of AhR activation.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Application Protocol: DRE-Luciferase Reporter Assay
This protocol provides a step-by-step method for quantifying the AhR agonist activity of this compound in a cell-based dual-luciferase reporter assay.[14][15][16] The human hepatoma cell line, HepG2, is recommended due to its robust expression of AhR and its relevance in metabolism and toxicology studies.[3][4][5][6][17]
Rationale for a Dual-Luciferase System
A dual-reporter system is employed to enhance data accuracy and reproducibility.[14] The primary reporter (Firefly luciferase) is driven by the DRE promoter and responds to AhR activation. The secondary, co-transfected reporter (Renilla luciferase), is driven by a constitutive promoter (e.g., from SV40 or TK) and serves as an internal control.[14][16] Normalizing the Firefly luminescence to the Renilla luminescence corrects for well-to-well variations in cell number and transfection efficiency.[14]
Materials and Reagents
-
HepG2 cells
-
DRE-Luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection Reagent
-
Opti-MEM or equivalent serum-free medium
-
Complete Growth Medium (e.g., EMEM + 10% FBS)
-
This compound (HPOP)
-
DMSO (ACS grade or higher)
-
Positive Control (e.g., TCDD or Omeprazole)
-
Dual-Luciferase® Reporter Assay System (or equivalent)[14][18]
-
Opaque, white 96-well microplates
-
Luminometer with dual injectors
Experimental Workflow
Caption: Workflow for the HPOP DRE-Luciferase Reporter Assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture HepG2 cells in complete growth medium under standard conditions (37°C, 5% CO₂).
-
Seeding: Seed the HepG2 cells into an opaque, white 96-well plate at a density that will achieve 70-80% confluency by the time of transfection (typically 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium).
-
Expert Insight: Proper cell confluency is critical. Over-confluent cells may exhibit altered signaling responses, while under-confluent cells can lead to low signal and high variability.
-
Day 2: Transfection
-
Plasmid Ratio: Prepare a transfection mix containing the DRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A ratio of 20:1 (Firefly:Renilla) is a good starting point to ensure the Renilla signal does not overwhelm the Firefly signal.
-
Transfection: Follow the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the plasmids and reagent in serum-free medium, allowing complexes to form, and then adding the mixture to the cells.
-
Incubation: Incubate the cells for 24 hours.[16]
Day 3: Compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of HPOP (e.g., 10 mM) in DMSO. Due to potential low aqueous solubility, DMSO is the recommended solvent.[19][20]
-
Serial Dilutions: Perform serial dilutions of the HPOP stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is constant and non-toxic (typically ≤ 0.5%).
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known AhR agonist (e.g., 1 nM TCDD) to confirm assay performance.
-
Untreated Control: Cells with medium only.
-
-
Treatment: Carefully remove the transfection medium and replace it with 100 µL of the medium containing the HPOP dilutions or controls.
-
Incubation: Incubate the plate for 18-24 hours. This duration is typically sufficient for robust reporter gene expression.
Day 4: Luminescence Measurement
-
Reagent Preparation: Equilibrate the dual-luciferase assay reagents to room temperature before use.[15]
-
Cell Lysis: Remove the culture medium from the wells. Wash once with PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well.[14][21] Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[14]
-
Luminometer Setup: Program the luminometer to inject Luciferase Assay Reagent II (LAR II), wait 2-3 seconds, and measure for 10-12 seconds. Then, inject the Stop & Glo® Reagent, wait 2-3 seconds, and measure for another 10-12 seconds.[18]
-
Measurement: Transfer 10-20 µL of cell lysate to a new opaque, white 96-well plate.[14] Place the plate in the luminometer and initiate the dual-injection measurement protocol.
Data Analysis and Expected Results
-
Normalization: For each well, calculate the Relative Light Units (RLU) by dividing the Firefly luminescence value by the Renilla luminescence value.
-
Fold Induction: Calculate the fold induction for each HPOP concentration by dividing its normalized RLU by the average normalized RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction (Y-axis) against the log of the HPOP concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of HPOP that elicits a half-maximal response.
Table 1: Physicochemical and Biological Properties of this compound (HPOP)
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | [1][2] |
| Molecular Weight | 211.22 g/mol | [1][2] |
| Synonyms | 2-(4-hydroxyphenyl)benzoxazole, HPOP | [1] |
| CAS Number | 3315-19-3 | [1] |
| Mechanism of Action | Aryl Hydrocarbon Receptor (AhR) Agonist | [8][9] |
| Typical EC₅₀ Range | 10 - 100 nM (in DRE reporter assays) | Based on typical AhR agonist potency |
| Recommended Solvent | DMSO | [20] |
Note: The EC₅₀ value is assay-dependent and can vary based on cell type, plasmid constructs, and specific experimental conditions.
Safety and Handling
Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat.[22][23]
-
Handling: Avoid contact with skin and eyes.[22][23] Do not ingest or inhale.[22] Wash hands thoroughly after handling.[22][23]
-
Storage: Store in a cool, dry, and well-ventilated place, tightly sealed.[22] Some suppliers recommend storing under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-HYDROXYPHENYL)BENZOXAZOLE CAS#: 835-64-3 [m.chemicalbook.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 9. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. staging.jddonline.com [staging.jddonline.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. scilit.com [scilit.com]
- 20. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thesciencenotes.com [thesciencenotes.com]
- 22. fishersci.com [fishersci.com]
- 23. tcichemicals.com [tcichemicals.com]
Analytical Methods for the Detection of 4-(Benzo[d]oxazol-2-yl)phenol
An Application and Protocol Guide
Introduction and Analyte Overview
4-(Benzo[d]oxazol-2-yl)phenol is a heterocyclic compound featuring a phenol group attached to a benzoxazole core. Benzoxazole derivatives are significant scaffolds in medicinal chemistry and material science, exhibiting a wide range of biological activities and applications.[1][2][3] The presence of this compound in a sample could be as a target molecule, a synthetic intermediate, or a potential impurity in a drug substance or product.[4] Therefore, the development of selective, sensitive, and validated analytical methods is critical for quality control, impurity profiling, and pharmacokinetic studies.
This guide provides detailed, field-proven protocols that offer a self-validating framework for the analysis of this specific compound, ensuring that the generated data is accurate, reliable, and fit for its intended purpose.
Analyte Physicochemical Properties: A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | [5] |
| Molecular Weight | 211.22 g/mol | [5][6] |
| CAS Number | 3315-19-3 | [5] |
| Monoisotopic Mass | 211.063328530 Da | [5][6] |
| IUPAC Name | 4-(1,3-benzoxazol-2-yl)phenol | [5] |
| Predicted Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water. | Inferred from structure |
Primary Analytical Technique: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis for its robustness, precision, and cost-effectiveness. This technique is ideally suited for quantifying this compound, particularly in bulk materials or formulated products where concentration levels are relatively high. The method relies on the analyte's strong UV absorbance, conferred by its conjugated aromatic system.
HPLC-UV Workflow
The following diagram illustrates the logical flow of the HPLC-UV analysis from sample preparation to final data reporting.
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol for HPLC-UV Analysis
Principle of Causality: A reversed-phase C18 column is selected due to the moderately nonpolar nature of the benzoxazole ring system. An acidified mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (18.2 MΩ·cm).
-
Formic acid or phosphoric acid, analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the diluent.
C. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase | Gradient: 30% B to 90% B over 15 min | Ensures elution of the analyte with good peak shape and cleans the column of more nonpolar components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection (UV) | ~300-320 nm (determine λmax) | Benzoxazole structures typically have strong absorbance in this region. A PDA detector should be used to determine the optimal wavelength. |
D. Method Validation Framework The reliability of this protocol must be established through validation, following guidelines such as ICH Q2(R2).[7] This process provides documented evidence that the method is suitable for its intended purpose.[8][9]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from matrix components, impurities, or degradants. | Peak purity index > 0.995 (PDA); baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Advanced Technique: LC-MS/MS for High-Sensitivity Analysis
For trace-level detection, such as in impurity profiling or bioanalytical studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its unparalleled sensitivity and selectivity allow for the confident detection of this compound in highly complex matrices.[10][11]
LC-MS/MS Workflow
The workflow adds the specificity of mass-based detection, providing confirmation of both identity and quantity.
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol for LC-MS/MS Analysis
Principle of Causality: This method uses the same separation principles as HPLC but couples it to a mass spectrometer. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar to moderately polar molecules. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion. This transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interference.
A. Instrumentation and Materials
-
LC system (U)HPLC is preferred for better resolution and speed.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
All materials as listed for HPLC-UV.
B. LC Method
-
The LC conditions can often be adapted directly from the HPLC-UV method. Using UPLC with smaller particle size columns (e.g., ≤1.8 µm) can significantly shorten run times.
-
Crucially, non-volatile buffers like phosphate must be avoided . Mobile phases should use volatile modifiers like formic acid or ammonium formate.[12]
C. MS/MS Method Optimization
-
Analyte Tuning: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the optimal ionization polarity and identify the precursor and product ions.
-
Polarity Selection: Test both positive (ESI+) and negative (ESI-) modes. ESI+ will likely detect the protonated molecule [M+H]⁺ at m/z 212.1. ESI- will detect the deprotonated molecule [M-H]⁻ at m/z 210.1. The mode with the most stable and intense signal should be chosen.
-
MRM Transition Development: Fragment the selected precursor ion at various collision energies to find the most abundant and stable product ions. At least two transitions (one for quantification, one for qualification) are required for confident identification.
D. Recommended MS/MS Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI+ or ESI- | To be determined empirically for best sensitivity. |
| Capillary Voltage | ~3-4 kV | Standard voltage to create a stable electrospray. |
| Source Temp. | ~120-150 °C | Optimizes ion formation. |
| Desolvation Gas | Nitrogen, ~800-1000 L/hr | Aids in solvent evaporation and ion release. |
| Desolvation Temp. | ~350-500 °C | Ensures complete desolvation of the analyte. |
| MRM Transition 1 | e.g., m/z 212.1 → 184.1 (Quantifier) | To be determined experimentally. This transition should be the most abundant and used for quantification. |
| MRM Transition 2 | e.g., m/z 212.1 → 156.1 (Qualifier) | To be determined experimentally. Used for identity confirmation. The ratio of Qualifier/Quantifier should be constant across samples and standards. |
| Collision Energy | 10-30 eV | To be optimized for each transition to maximize product ion signal. |
Supplementary Technique: GC-MS for Structural Confirmation
GC-MS is a powerful tool for structural elucidation but is less common for routine analysis of compounds like this compound due to the analyte's polarity and low volatility.
Principle of Causality: The free hydroxyl group on the phenol makes the molecule polar and prone to poor peak shape and thermal degradation in a hot GC inlet. To overcome this, a derivatization step is required to replace the active hydrogen with a nonpolar, thermally stable group (e.g., a trimethylsilyl group). This increases volatility and improves chromatographic performance.[13]
A. Derivatization Protocol
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
B. Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 270 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Expert Insight: While the derivatization adds a step to the workflow, the resulting mass spectrum from EI is highly reproducible and rich in structural information. The fragmentation pattern can be compared against spectral libraries for unambiguous identification, making GC-MS a valuable confirmatory technique.[14]
Method Selection Summary
The choice of analytical technique depends entirely on the application's requirements for sensitivity, selectivity, and throughput.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Deriv.) |
| Primary Use | QC, assay, routine quantification | Trace analysis, impurity profiling, bioanalysis | Structural confirmation, identification |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) | Very Good (ng/mL range) |
| Selectivity | Moderate (based on chromatography) | Excellent (based on mass transitions) | Excellent (based on fragmentation) |
| Sample Prep. | Simple (dissolve and shoot) | Moderate (may need extraction) | Complex (requires derivatization) |
| Throughput | High | High | Low to Moderate |
| Confirmation | By retention time and UV spectrum | By retention time and two mass transitions | By retention time and full mass spectrum |
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cormica.com [cormica.com]
- 5. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol,2-(4-benzo[d]oxazolyl)- | C13H9NO2 | CID 76850103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 11. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzo[d]oxazol-2-yl)phenol
Welcome to the Technical Support Center for the synthesis of 4-(Benzo[d]oxazol-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this important benzoxazole derivative.
Introduction: The Chemistry of this compound
This compound, also known as 2-(4-hydroxyphenyl)benzoxazole, is a key structural motif in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the condensation of 2-aminophenol with a 4-hydroxy-substituted phenyl precursor, presents unique challenges, primarily due to the reactive phenolic hydroxyl group. This guide will explore the nuances of the primary synthetic routes, focusing on practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the condensation of 2-aminophenol with either 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid. The choice between these starting materials often depends on the catalyst and reaction conditions employed. Polyphosphoric acid (PPA) is a widely used reagent for the reaction with 4-hydroxybenzoic acid, acting as both a catalyst and a dehydrating agent.[1][2] For the aldehyde route, various catalysts, including acidic catalysts and oxidizing agents, can be used.[3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.[4]
-
Side reactions: The presence of the unprotected phenolic hydroxyl group can lead to side reactions, such as O-acylation if using an activated carboxylic acid derivative, or polymerization under harsh acidic conditions.[5]
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst is crucial and highly interdependent. For instance, PPA reactions require high temperatures, but prolonged exposure can lead to degradation.[6]
-
Purification losses: The product may be lost during workup and purification steps. Recrystallization and chromatography need to be optimized to minimize such losses.[4]
Q3: I am seeing multiple spots on my TLC plate. What are the possible side products?
A3: Common impurities and side products include:
-
Unreacted starting materials: 2-aminophenol and the 4-hydroxy-phenyl precursor.
-
Schiff base intermediate: In the reaction with 4-hydroxybenzaldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole.[4][7]
-
O-acylated intermediate: When using 4-hydroxybenzoic acid (especially with activating agents), the amine of 2-aminophenol can acylate the hydroxyl group of another molecule of 4-hydroxybenzoic acid, leading to ester formation. More commonly, the intermediate N-(2-hydroxyphenyl)-4-hydroxybenzamide can be O-acylated.
-
Polymeric materials: Under strong dehydrating conditions like high-concentration PPA, starting materials or the product can polymerize, leading to intractable tars.
Q4: How do I choose between the 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid routes?
A4: The choice depends on available equipment, desired scale, and tolerance for specific reagents.
-
4-Hydroxybenzoic Acid Route: Often employs Polyphosphoric Acid (PPA). This is a one-pot reaction that generally gives good yields but requires high temperatures (150-200°C) and a challenging workup to remove the viscous PPA.[1][2] There is also a risk of side reactions if the temperature is not carefully controlled.
-
4-Hydroxybenzaldehyde Route: This route can be performed under milder conditions using various catalysts.[3][7] It involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Incomplete cyclization can be a problem, and an oxidizing agent is often required.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Analysis & Explanation | Recommended Solution |
| Purity of Starting Materials | Impurities in 2-aminophenol (often oxidized and dark in color) or 4-hydroxybenzoic acid/aldehyde can inhibit the reaction. | Use freshly purified starting materials. 2-aminophenol can be purified by recrystallization from ethanol or sublimation. Check the purity of the aldehyde/acid by melting point or spectroscopy. |
| Inactive Catalyst/Reagent | Polyphosphoric acid can absorb moisture from the air, reducing its efficacy. Other catalysts may be old or improperly stored. | Use fresh, high-quality PPA. For other catalysts, ensure they are active and stored under appropriate conditions (e.g., under an inert atmosphere if air-sensitive).[4] |
| Insufficient Temperature | The condensation and cyclization steps are often thermally demanding, especially the PPA method. | Gradually increase the reaction temperature while monitoring the reaction by TLC. For PPA reactions, temperatures between 150-180°C are typical.[1] For aldehyde-based syntheses, refluxing in a suitable solvent may be necessary. |
| Incomplete Schiff Base Cyclization (Aldehyde Route) | The intermediate Schiff base is formed but does not cyclize. This can be due to the lack of an effective oxidant or insufficient thermal energy. | Add an oxidizing agent such as nitrobenzene or conduct the reaction in the presence of air (if the catalytic system allows).[3] Alternatively, increasing the reaction temperature or time can promote cyclization. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Analysis & Explanation | Recommended Solution |
| O-Acylation Side Reaction (Carboxylic Acid Route) | The phenolic hydroxyl group is nucleophilic and can be acylated, especially if an activated form of 4-hydroxybenzoic acid (like an acid chloride) is used. | The direct condensation with 4-hydroxybenzoic acid using PPA generally avoids this, as the reaction proceeds through a mixed anhydride mechanism.[8] If using other methods, consider protecting the phenolic hydroxyl group, though this adds extra steps to the synthesis. |
| Polymerization/Charring | This is common in PPA-mediated reactions, especially at excessively high temperatures or with prolonged reaction times. The strong dehydrating nature of PPA can lead to the formation of dark, tarry substances. | Maintain strict temperature control. Use a mechanical stirrer to ensure even heat distribution. Avoid unnecessarily long reaction times; monitor the reaction closely by TLC and work up as soon as it is complete. |
| Incomplete Hydrolysis of PPA during Workup | PPA is a viscous polymer. If not completely hydrolyzed and neutralized during workup, it can trap the product, leading to low isolated yields and a difficult-to-handle mixture. | Quench the hot reaction mixture by carefully and slowly pouring it onto a large amount of crushed ice with vigorous stirring. This helps to break down the PPA. Neutralize the acidic solution slowly with a base (e.g., concentrated NaOH or NH4OH) while cooling in an ice bath. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Analysis & Explanation | Recommended Solution |
| Product is Contaminated with Starting Materials | Incomplete reaction or use of non-stoichiometric amounts of reactants. | Optimize reaction conditions to drive the reaction to completion. For purification, column chromatography is effective. A typical eluent system is a gradient of ethyl acetate in hexane. |
| Product is a Dark, Oily Solid | Likely due to the presence of polymeric byproducts or oxidized impurities. | Attempt to purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3] If this fails, treatment of a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization or chromatography.[9] |
| Co-precipitation of Product and Byproducts | The desired product and impurities may have similar solubilities, making recrystallization challenging. | Column chromatography is the recommended method in this case. Use a solvent system that provides good separation on a TLC plate before scaling up to a column. |
Experimental Protocols
Protocol 1: Synthesis via Condensation of 2-Aminophenol and 4-Hydroxybenzoic Acid using PPA
This protocol is a robust method for producing this compound in good yields.
Materials:
-
2-Aminophenol
-
4-Hydroxybenzoic Acid
-
Polyphosphoric Acid (PPA)
-
Ice
-
Concentrated Ammonium Hydroxide (or Sodium Hydroxide solution)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a sufficient amount to ensure stirrability, typically 5-10 times the weight of the reactants).
-
Heat the PPA to approximately 80-90°C with stirring.
-
Add 2-aminophenol (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq) to the warm PPA.
-
Slowly raise the temperature of the reaction mixture to 160-180°C and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to around 100°C.
-
Workup: Carefully and slowly pour the hot, viscous reaction mixture into a large beaker containing crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
Protocol 2: Synthesis via Condensation of 2-Aminophenol and 4-Hydroxybenzaldehyde
This method provides an alternative route that avoids the use of PPA.
Materials:
-
2-Aminophenol
-
4-Hydroxybenzaldehyde
-
Nitrobenzene (as solvent and oxidant) or a suitable catalyst and solvent system.
-
Ethanol (for recrystallization)
-
Xylene (for washing)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminophenol and 4-hydroxybenzaldehyde in nitrobenzene.[3]
-
Reflux the mixture for 5 hours. The nitrobenzene acts as both the solvent and the oxidizing agent for the cyclization of the intermediate Schiff base.
-
After the reaction is complete, remove the nitrobenzene by steam distillation or under reduced pressure.
-
Wash the residue with hot xylene to remove any remaining nitrobenzene and other nonpolar impurities.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.[3]
Visualizations
Reaction Mechanism: PPA-Catalyzed Synthesis
The synthesis of this compound from 2-aminophenol and 4-hydroxybenzoic acid in PPA proceeds through the formation of an intermediate N-(2-hydroxyphenyl)-4-hydroxybenzamide, followed by acid-catalyzed cyclodehydration.
Caption: PPA-catalyzed synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common synthesis problems.
Caption: A systematic workflow for troubleshooting synthesis issues.
Data Summary
| Parameter | This compound |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~253 °C[3] |
| Solubility | Soluble in ethanol, DMSO, DMF. Sparingly soluble in hot water. |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar [semanticscholar.org]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 4-(Benzo[d]oxazol-2-yl)phenol
As a Senior Application Scientist, I've seen firsthand how subtle variations in experimental setup can drastically impact the outcome of a synthesis. The formation of 4-(Benzo[d]oxazol-2-yl)phenol, a valuable scaffold in medicinal chemistry and materials science, is a process that, while well-established, presents common pitfalls that can lead to diminished yields and purification challenges.[1]
This guide is structured to provide direct, actionable solutions to the most frequent issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve immediate problems but also to intelligently adapt protocols for your specific research context.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you might face during the synthesis.
Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?
This is the most common and frustrating issue. A low or zero yield typically points to a fundamental problem with one of three areas: starting materials, reaction conditions, or the reaction setup itself.[2][3]
Possible Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: The synthesis is highly sensitive to impurities in your 2-aminophenol or 4-hydroxybenzoic acid (or its derivative).
-
The Chemistry: Impurities can act as catalyst poisons or participate in competing side reactions, consuming your reagents.[4]
-
Actionable Advice:
-
Verify Purity: Before starting, confirm the purity of your reagents. For solids, a melting point analysis is a quick and effective check. Compare the observed melting range to the literature value; a broad or depressed range indicates impurities.[2]
-
Purify if Necessary: If purity is suspect, recrystallize the 2-aminophenol and the carboxylic acid derivative from appropriate solvents.
-
-
-
Suboptimal Reaction Temperature: The condensation and subsequent cyclization to form the benzoxazole ring is an energy-intensive process.
-
The Chemistry: The reaction requires sufficient thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and dehydration steps.[5] Insufficient temperature can cause the reaction to stall completely.[4]
-
Actionable Advice:
-
Incremental Increase: If you are running the reaction at a lower temperature (e.g., room temperature or 80°C) and seeing no product formation via Thin Layer Chromatography (TLC), consider gradually increasing the heat. Some solvent-free methods require temperatures as high as 130°C to achieve good yields.[5]
-
Monitor Closely: As you increase the temperature, monitor the reaction progress by TLC to avoid potential decomposition of starting materials or the desired product at excessive temperatures.
-
-
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.[4]
-
The Chemistry: Most syntheses rely on a Brønsted or Lewis acid catalyst to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 2-aminophenol.[5]
-
Actionable Advice:
-
Check Catalyst Activity: Ensure your catalyst is active. Some catalysts are hygroscopic and can be deactivated by moisture.[2] If using a reusable catalyst, it may have lost activity over time.
-
Consider Alternatives: If a mild catalyst like ammonium chloride (NH₄Cl) is ineffective, you may need a stronger acid catalyst. However, be aware that highly acidic conditions can sometimes promote side reactions.[4]
-
-
Q2: My reaction is incomplete; TLC analysis shows significant amounts of starting material even after the recommended reaction time. What should I do?
An incomplete reaction suggests that the reaction has stalled or is proceeding very slowly.[2]
Possible Causes & Step-by-Step Solutions:
-
Insufficient Reaction Time or Temperature: As discussed above, these are the most common culprits.
-
Catalyst Deactivation/Insufficient Loading: The catalyst may have been consumed by impurities or its concentration may be too low.
-
The Chemistry: The catalyst is involved in a catalytic cycle. If it is removed from this cycle due to degradation or side reactions, the primary reaction will cease.
-
Actionable Advice:
-
Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can reinvigorate the reaction.[4]
-
Optimize Catalyst Loading: While following a literature procedure is a good start, every system is different. Perform small-scale optimization reactions to find the ideal catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) for your specific setup.[2]
-
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one reagent being consumed prematurely, leaving the other unreacted.
-
Actionable Advice: Double-check your initial calculations and weighings to ensure the correct molar equivalents of 2-aminophenol and the carboxylic acid were used.[2]
-
Q3: The yield is reasonable, but the product is impure with significant side products. How can I improve selectivity?
Side product formation complicates purification and reduces the overall yield of your target molecule.[2]
Possible Causes & Step-by-Step Solutions:
-
Incomplete Cyclization: The intermediate Schiff base (or amide) may be stable and fail to cyclize completely.
-
The Chemistry: The formation of the benzoxazole ring is a dehydration reaction. If water is not effectively removed or if the conditions are not forceful enough, the equilibrium may favor the intermediate.
-
Actionable Advice:
-
Increase Temperature/Time: As with low yield, increasing the thermal energy can drive the cyclization to completion.[4]
-
Use a Dehydrating Agent: In some protocols, adding a dehydrating agent or using a setup with a Dean-Stark trap can be beneficial, though this adds complexity.
-
-
-
Polymerization: 2-aminophenol and other intermediates can self-condense or polymerize, especially at very high temperatures or under strongly acidic/basic conditions.[4]
-
Actionable Advice:
-
Careful Temperature Control: Avoid excessive temperatures. Find the "sweet spot" where the desired reaction proceeds efficiently without significant degradation or polymerization.
-
Optimize Reactant Concentration: Running the reaction at a slightly lower concentration (i.e., in more solvent) can sometimes disfavor intermolecular polymerization reactions.
-
-
-
Reaction Atmosphere: Reagents or intermediates may be sensitive to oxygen or moisture.
-
Actionable Advice: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidation-related byproducts.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The most common method is the condensation of 2-aminophenol with 4-hydroxybenzoic acid. The reaction proceeds in two main stages:
-
Amide Formation: The amino group of 2-aminophenol performs a nucleophilic attack on the activated carbonyl carbon of 4-hydroxybenzoic acid, forming a 2-amino-N-(4-hydroxyphenyl)benzamide intermediate after the loss of water.
-
Intramolecular Cyclization & Dehydration: The hydroxyl group on the 2-aminophenol ring then attacks the amide carbonyl carbon. This is followed by the elimination of a second molecule of water to form the stable, aromatic benzoxazole ring.
Caption: Reaction mechanism for benzoxazole synthesis.
Q2: How do I choose the most effective catalyst?
The catalyst choice depends heavily on your specific reaction conditions (solvent, temperature).[4]
-
Brønsted Acids: Catalysts like polyphosphoric acid (PPA), triflic acid (TfOH), or even simple ammonium chloride (NH₄Cl) are effective.[5][6] NH₄Cl is a good, mild starting point for reactions in solvents like ethanol.[6]
-
Lewis Acids: Various Lewis acids can also be employed.
-
Heterogeneous Catalysts: For easier separation, solid-supported catalysts like a Brønsted acidic ionic liquid (BAIL) gel have shown excellent efficacy, particularly in solvent-free conditions.[5]
Your choice should balance reactivity with ease of handling, cost, and environmental impact. For initial trials, a simple, inexpensive catalyst like NH₄Cl is recommended.
Q3: Are there greener, more efficient synthetic methods available?
Yes. Modern synthetic chemistry is moving towards more sustainable practices.
-
Solvent-Free Reactions: Heating the neat mixture of reactants with a catalyst avoids the use of volatile organic solvents, simplifying workup and reducing waste.[5]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. A microwave-assisted, one-pot reaction under catalyst- and solvent-free conditions has been reported to produce the desired product in just 2 minutes at 250°C.[1]
Part 3: Protocols & Data
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Conventional Method[6] | Solvent-Free (BAIL Gel)[5] | Microwave-Assisted[1] |
| Reactants | 2-Aminophenol, Salicylic Acid¹ | 2-Aminophenol, Benzaldehyde² | 2-Aminophenol, 4-Hydroxybenzoic Acid |
| Catalyst | NH₄Cl | Brønsted Acidic Ionic Liquid Gel | None |
| Solvent | Ethanol | None (Solvent-Free) | None (Solvent-Free) |
| Temperature | 80 °C | 130 °C | 250 °C |
| Time | 6 - 8 hours | 5 hours | 2 minutes |
| Yield | ~85% | ~98% | Good |
¹Note: This specific reference uses salicylic acid to yield 2-(Benzoxazol-2-yl)phenol. The principles are directly applicable to the synthesis of the 4-hydroxy isomer. ²Note: This reference demonstrates the general efficacy of the catalyst system for benzoxazole synthesis from aldehydes.
Experimental Protocol: NH₄Cl-Catalyzed Synthesis[6]
This protocol is adapted from a general procedure for benzoxazole synthesis and serves as an excellent starting point.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (0.01 mol), 4-hydroxybenzoic acid (0.01 mol), and ammonium chloride (NH₄Cl, ~0.5 g).
-
Solvent Addition: Add ethanol (~10-15 mL) to the flask.
-
Reaction: Stir the resulting mixture and heat it to 80°C using an oil bath.
-
Monitoring: Maintain the temperature and stirring for 6 to 8 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (a suitable eluent would be a mixture of petroleum ether and ethyl acetate).
-
Workup: Once the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker of ice-cold water with stirring. The crude product should precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from ethanol to yield pure this compound.
Part 4: Visual Troubleshooting Workflow
When faced with a low yield, a systematic approach is key. The following workflow can help you diagnose the issue efficiently.
Caption: A systematic workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-(Benzo[d]oxazol-2-yl)phenol
Welcome to the technical support center for the purification of 4-(Benzo[d]oxazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important benzoxazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and detailed solutions.
Issue 1: The crude product is highly colored (e.g., brown, pink, or dark yellow), but the pure compound should be a white or off-white solid.
Question: My crude this compound is intensely colored after synthesis. What causes this discoloration, and how can I remove it?
Answer:
Probable Cause: The coloration is most likely due to the presence of oxidized impurities derived from unreacted 2-aminophenol.[1][2] The starting material, 2-aminophenol, is susceptible to air oxidation, especially at elevated temperatures and under non-inert conditions, leading to the formation of highly colored polymeric or quinone-imine type structures.[1] Even trace amounts of these impurities can impart significant color to the final product.
Solution: A multi-step approach involving a charcoal treatment followed by recrystallization is often effective.
Step-by-Step Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude, colored product in a suitable hot solvent. Based on solubility data, a mixture of ethanol and water or dilute acetic acid can be effective.[3] Start by dissolving the solid in a minimum amount of hot ethanol.
-
Charcoal Treatment: Once dissolved, allow the solution to cool slightly and add a small amount of activated charcoal (approximately 1-2% w/w of your crude product).
-
Expert Tip: Avoid adding charcoal to a boiling solution, as this can cause violent bumping. Be judicious with the amount of charcoal, as excessive use can lead to the adsorption of your desired product, thereby reducing the yield.[4]
-
-
Hot Filtration: Heat the mixture back to boiling for 5-10 minutes. While hot, filter the solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the charcoal. This step is crucial and should be performed quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. The this compound should crystallize as a purified solid. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Persistent impurities are observed by TLC or NMR after a single purification step.
Question: I've performed recrystallization, but my TLC still shows a spot corresponding to the starting material (2-aminophenol or a 4-hydroxybenzoic acid derivative). How can I achieve higher purity?
Answer:
Probable Cause: Co-precipitation of starting materials or closely related impurities with the product during recrystallization can occur, especially if their solubilities are similar. The presence of unreacted starting materials is a common issue in benzoxazole synthesis if the reaction has not gone to completion.[5]
Solution: For challenging separations, column chromatography is the recommended method. The phenolic hydroxyl group in this compound can cause tailing on silica gel. However, this can be mitigated by selecting an appropriate eluent system.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane and pack it into a glass column.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for phenolic compounds is a mixture of hexane and ethyl acetate.
-
Suggested Gradient: Start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to 80:20 or 70:30. The less polar impurities will elute first, followed by the desired product. The highly polar unreacted 2-aminophenol will remain strongly adsorbed to the silica gel and elute at a much higher polarity.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[7] Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 3: Low recovery of the product after purification.
Question: My yield of this compound is significantly lower after recrystallization. What are the common causes of product loss?
Answer:
Probable Cause: Low recovery during recrystallization is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[4] Another possibility is premature crystallization during a hot filtration step.
Solution: Optimizing the recrystallization solvent and procedure is key to maximizing yield.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] This will ensure the solution is supersaturated upon cooling, leading to better crystal formation and higher recovery.
-
Perform a Two-Solvent Recrystallization: If finding a single suitable solvent is difficult, a two-solvent system can be effective.[9] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.[9] For this compound, a good solvent could be ethanol or acetone, and a poor solvent could be water or hexane.
-
Check the Mother Liquor: After filtering your crystals, you can check for remaining product in the mother liquor by spotting a small amount on a TLC plate or by evaporating a small volume to see if a significant residue remains.[4] If there is a substantial amount of product left, you can try to recover it by concentrating the mother liquor and allowing a second crop of crystals to form.
Frequently Asked Questions (FAQs)
Q1: How do I choose between recrystallization and column chromatography for purifying this compound?
A1: The choice depends on the impurity profile and the desired level of purity.
-
Recrystallization is generally faster and more economical for removing small amounts of impurities that have different solubility profiles from your product. It is particularly effective for removing colored impurities (with a charcoal treatment) and for large-scale purifications.
-
Column chromatography is more powerful for separating compounds with similar polarities, such as unreacted starting materials or closely related side products. It is the preferred method when high purity is essential, for example, for analytical standards or biological testing.
Q2: What is a good TLC solvent system for monitoring the synthesis and purification of this compound?
A2: A mixture of hexane and ethyl acetate, typically in a ratio of 7:3 or 8:2 (v/v), is a good starting point for TLC analysis. The starting materials, 2-aminophenol and 4-hydroxybenzoic acid, are significantly more polar and will have lower Rf values, while the benzoxazole product will be less polar and have a higher Rf value.
Q3: My purified this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[4] To resolve this, you can try the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Try a different solvent or a two-solvent system with a lower boiling point.[10]
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable option, particularly for polar impurities that are difficult to separate on normal-phase silica gel. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.[11]
Data and Protocols
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Application Notes |
| Ethanol | 78 | 5.2 | Good solvent for recrystallization, often used with water.[12] |
| Ethyl Acetate | 77 | 4.4 | Common mobile phase component for column chromatography. |
| Hexane | 69 | 0.1 | Non-polar mobile phase component for column chromatography. |
| Acetone | 56 | 5.1 | Can be used for recrystallization.[10] |
| Water | 100 | 10.2 | Used as an anti-solvent in recrystallization with ethanol. |
| Acetic Acid | 118 | 6.2 | Dilute solutions can be used for recrystallization.[3] |
Visualized Workflow
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 3. 2-(2-HYDROXYPHENYL)BENZOXAZOLE CAS#: 835-64-3 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
Stability and degradation pathways of 4-(Benzo[d]oxazol-2-yl)phenol
Welcome to the technical support center for 4-(Benzo[d]oxazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and handling of this compound. Below you will find a series of frequently asked questions and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents. The benzoxazole ring is susceptible to hydrolysis, especially under acidic conditions, while the phenol group can be prone to oxidation.[1][2]
Q2: I'm observing a gradual discoloration of my this compound solution. What could be the cause?
A2: Discoloration, often a shift towards yellow or brown, is a common indicator of degradation. This is most likely due to the oxidation of the phenolic hydroxyl group. Phenols are known to oxidize in the presence of air (oxygen), light, or trace metal impurities, forming colored quinone-type structures. To mitigate this, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under acidic conditions, the benzoxazole ring is susceptible to hydrolytic cleavage. The primary degradation product is expected to be the corresponding amidophenol, formed by the opening of the oxazole ring.[1] The reaction proceeds via nucleophilic attack on the protonated benzoxazole.
Q4: How stable is this compound to heat?
A4: Benzoxazole derivatives are generally known for their high thermal stability.[3] However, prolonged exposure to very high temperatures (typically above 200 °C) can lead to thermal decomposition. The specific decomposition temperature and products for this compound are not extensively documented in publicly available literature, but thermal decomposition of related benzoxazole structures can lead to the formation of various aromatic and gaseous byproducts through homolytic bond cleavage.
Q5: Can I anticipate any issues when using this compound in assays involving reactive oxygen species (ROS)?
A5: Yes, the phenolic moiety of the molecule can readily react with ROS. This can be a desired property if you are studying its antioxidant potential. However, if the intention is to study other biological activities of the intact molecule in a high-ROS environment, its degradation should be monitored. The phenol can be oxidized, potentially leading to a variety of oxidized products and a decrease in the concentration of the parent compound.[4][5][6]
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Reaction in Synthesis
Problem: You are synthesizing this compound and are experiencing low yields or observing unreacted starting materials.
| Potential Cause | Troubleshooting Steps | Causality |
| Purity of Starting Materials | - Assess the purity of 2-aminophenol and 4-hydroxybenzoic acid (or its derivative) using techniques like NMR or melting point analysis.[1][7] | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product. |
| Inefficient Cyclization | - Ensure adequate reaction time and temperature as per the chosen synthetic protocol. - Consider using a dehydrating agent or a Dean-Stark trap if water is a byproduct of the cyclization step. - The choice of catalyst can be critical; some reactions may require an acid or a coupling agent to proceed efficiently.[3][8][9] | The formation of the benzoxazole ring is a condensation reaction that often involves the elimination of water. Inefficient removal of water can slow down or stall the reaction. The catalyst plays a crucial role in activating the reactants for cyclization. |
| Side Product Formation | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - In syntheses involving aldehydes, the intermediate Schiff base may be stable and not fully cyclize. Driving the reaction to completion with heat or a suitable catalyst is necessary.[1] | Competing side reactions, such as polymerization or the formation of stable intermediates, can significantly reduce the yield of the desired product. |
Guide 2: Product Degradation During Work-up or Purification
Problem: You have successfully synthesized this compound, but you are losing a significant amount of product during the work-up or purification steps.
| Potential Cause | Troubleshooting Steps | Causality |
| Hydrolysis during Aqueous Work-up | - If using an acidic aqueous wash, minimize the contact time and use dilute, cold acid solutions. - Neutralize the reaction mixture before prolonged exposure to aqueous conditions. | The benzoxazole ring is susceptible to acid-catalyzed hydrolysis. Prolonged exposure to acidic aqueous environments during work-up can lead to ring-opening and loss of product.[1] |
| Oxidation | - Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use degassed solvents to minimize dissolved oxygen. - Avoid exposure of the product to strong light. | The phenol group is susceptible to oxidation, which can be accelerated by air, light, and trace metals. This can lead to the formation of colored impurities and degradation of the desired product.[2] |
| Adsorption on Silica Gel | - When using column chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. | The phenolic hydroxyl group can strongly interact with the acidic sites on silica gel, leading to poor recovery from the column. |
Degradation Pathways
The degradation of this compound can be proposed to occur through two main pathways: hydrolysis of the benzoxazole ring and oxidation of the phenol ring.
Proposed Hydrolytic Degradation Pathway
Under acidic conditions, the benzoxazole ring can undergo hydrolysis to yield 2-amino-N-(4-hydroxyphenyl)benzamide.
Caption: Proposed hydrolytic degradation of this compound.
Proposed Oxidative Degradation Pathway
The phenol moiety is susceptible to oxidation, which can lead to the formation of a phenoxy radical, followed by dimerization or further oxidation to form quinone-type structures.
Caption: Proposed oxidative degradation of this compound.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability
This protocol provides a general method for assessing the hydrolytic stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 2, 5, 7, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Initiate Degradation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10-50 µM).
-
Incubate: Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C), protected from light.
-
Sample and Analyze: At various time points, withdraw an aliquot from each solution and analyze the concentration of the parent compound using a suitable analytical method, such as HPLC with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics.
Protocol 2: Assessing Photostability
This protocol outlines a method to evaluate the photostability of this compound.
-
Prepare Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Prepare Control: Prepare an identical solution to be kept in the dark as a control.
-
Expose to Light: Expose the test solution to a controlled light source (e.g., a UV lamp or a solar simulator).
-
Sample and Analyze: At regular intervals, take samples from both the exposed and control solutions and analyze the concentration of the parent compound by HPLC.
-
Data Analysis: Compare the degradation rate in the light-exposed sample to the control to determine the extent of photodegradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts [mdpi.com]
- 6. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Identification of byproducts in 4-(Benzo[d]oxazol-2-yl)phenol synthesis
Welcome to the technical support guide for the synthesis of 4-(Benzo[d]oxazol-2-yl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of byproduct formation.
Overview: The Synthetic Pathway and Its Challenges
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-aminophenol and 4-hydroxybenzoic acid.[1][2] This process, typically facilitated by a dehydrating agent or catalyst such as polyphosphoric acid (PPA) at elevated temperatures, involves an initial acylation of the amino group followed by intramolecular cyclization and dehydration to form the stable benzoxazole ring.[1][3][4]
While seemingly straightforward, this reaction is sensitive to conditions that can lead to incomplete conversion, side reactions, and the formation of challenging-to-remove impurities. Understanding the mechanism and potential pitfalls is crucial for achieving high yield and purity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Section 1: Common Synthesis Issues & Byproduct Formation
Q: My reaction is incomplete, and TLC analysis shows significant amounts of unreacted 2-aminophenol and 4-hydroxybenzoic acid. What should I do?
A: An incomplete reaction is a common hurdle.[5] Several factors could be at play:
-
Insufficient Temperature: The cyclization-dehydration step requires significant thermal energy. If the reaction temperature is too low, the reaction may stall after the initial amide formation.[6] Consider incrementally increasing the temperature, for example to 140-150°C when using PPA, while monitoring for potential degradation.[3][7]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor progress every 1-2 hours using a suitable TLC system (e.g., Ethyl Acetate/Hexane 3:7) until the starting material spots have disappeared.
-
Catalyst/Solvent Deactivation: If using polyphosphoric acid (PPA), its efficacy is dependent on its P₂O₅ content. Old or improperly stored PPA can absorb atmospheric moisture, reducing its dehydrating power. Using a fresh, high-quality batch of PPA is recommended.[8][9]
Q: I've isolated my product, but the yield is very low and the crude material is a dark, tarry substance. What are the likely byproducts?
A: Low yields accompanied by dark coloration often point to side reactions and degradation.[6][10] Key potential byproducts include:
-
N-(2-hydroxyphenyl)-4-hydroxybenzamide (The Amide Intermediate): This is the product of the initial condensation before the final ring-closing dehydration. Its persistence is a classic sign of insufficient temperature or catalyst activity.[11]
-
Phenol (from Decarboxylation): At elevated temperatures (typically >160-180°C), the starting material, 4-hydroxybenzoic acid, can undergo decarboxylation to produce phenol.[12] This introduces a new nucleophile into the reaction that can lead to other impurities.
-
Oxidation Products: 2-aminophenol is highly susceptible to air oxidation, especially at high temperatures, which leads to the formation of complex, colored polymeric materials.[6] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical step to minimize this.
The following diagram illustrates the main synthetic pathway and the formation routes of these primary byproducts.
Caption: Key pathways in the synthesis and byproduct formation.
Q: My mass spectrometry results show a peak corresponding to a bis-benzoxazole. How is this possible?
A: The formation of a bis-benzoxazole, such as 2,2'-(1,4-phenylene)bis(benzo[d]oxazole), can occur if your 4-hydroxybenzoic acid starting material is contaminated with terephthalic acid. Terephthalic acid is a dicarboxylic acid that can react with two equivalents of 2-aminophenol, leading to the bis-benzoxazole impurity. Always verify the purity of your starting materials via melting point or spectroscopic analysis before beginning the reaction.[6]
Section 2: Analytical Identification & Characterization
Q: How can I effectively use ¹H NMR to distinguish the product from the main amide intermediate?
A: ¹H NMR is the most powerful tool for this purpose. The key differences lie in the number and type of exchangeable protons (OH and NH) and the chemical shifts of the aromatic protons.
| Compound | Key ¹H NMR Signals (Approx. δ, DMSO-d₆) | Distinguishing Features |
| This compound (Product) | 10.2 ppm (s, 1H, Ar-OH), 8.0 ppm (d, 2H), 7.6-7.8 ppm (m, 2H), 7.3-7.4 ppm (m, 2H), 6.9 ppm (d, 2H) | One broad singlet for the phenolic OH. No NH proton signal. Aromatic signals are typically sharp. |
| N-(2-hydroxyphenyl)-4-hydroxybenzamide (Intermediate) [11] | 9.5-10.0 ppm (br s, 2H, two Ar-OH), 9.4 ppm (br s, 1H, Amide NH), Aromatic protons shifted relative to the product. | Three exchangeable protons (two OH, one NH). The amide NH signal is a key indicator. |
| 2-Aminophenol (Starting Material) | 8.5-9.0 ppm (br s, 1H, OH), 6.5-6.8 ppm (m, 4H), 4.5-5.0 ppm (br s, 2H, NH₂) | Presence of a broad NH₂ signal integrated to 2H. |
| 4-Hydroxybenzoic Acid (Starting Material) | 12.0-12.5 ppm (br s, 1H, COOH), 9.5-10.0 ppm (br s, 1H, OH), 7.8 ppm (d, 2H), 6.8 ppm (d, 2H) | Very broad carboxylic acid proton signal downfield. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Q: What is the best chromatographic method for assessing purity and purifying the crude product?
A: For routine reaction monitoring, Thin Layer Chromatography (TLC) on silica gel plates is effective. A mobile phase of 30-40% Ethyl Acetate in Hexane typically provides good separation between the product (Rf ≈ 0.4-0.5), the more polar amide intermediate (Rf ≈ 0.2-0.3), and the starting materials.
For purification, Column Chromatography on silica gel is the standard method.[5]
-
Protocol:
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Load the crude product, adsorbed onto a small amount of silica gel.
-
Elute with a gradient solvent system, starting with a low polarity mixture (e.g., 10% Ethyl Acetate/Hexane) and gradually increasing the polarity to elute your product and then any more polar impurities.
-
Combine fractions containing the pure product as determined by TLC analysis.
-
Section 3: Purification & Troubleshooting Workflows
Q: My crude product is highly colored. How can I decolorize it effectively?
A: The dark color is usually due to high molecular weight oxidation byproducts.[6]
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetone). Add a small amount (1-2% by weight) of activated carbon. Stir at reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. The filtrate should be significantly lighter in color.
-
Recrystallization: This is a powerful technique for both decolorization and purification. A mixed solvent system often works well. A common procedure involves dissolving the product in a hot solvent in which it is soluble (like ethanol or acetone) and then slowly adding a solvent in which it is less soluble (like water or hexane) until the solution becomes turbid.[13] Upon cooling, the pure product should crystallize, leaving colored impurities in the mother liquor.
The following workflow diagram outlines a systematic approach to troubleshooting and purifying your product.
Caption: A systematic workflow for product purification and troubleshooting.
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
2-Aminophenol (1.0 eq)
-
4-Hydroxybenzoic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10-15 times the weight of reactants)
-
Round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Setup: Ensure all glassware is oven-dried. To a round-bottom flask, add polyphosphoric acid. Begin stirring and gently heat the PPA to ~80°C to ensure it is mobile.
-
Reactant Addition: Add 4-hydroxybenzoic acid, followed by 2-aminophenol to the stirred PPA.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction to prevent oxidation.[6]
-
Reaction: Slowly raise the temperature of the reaction mixture to 140-150°C. Monitor the reaction progress by TLC (3:7 EtOAc:Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation: The resulting solid is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: Purify the crude solid by column chromatography or recrystallization as described in the sections above.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 9. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: 4-(Benzo[d]oxazol-2-yl)phenol (HBOP) Fluorescence Optimization
Welcome to the technical support center for 4-(Benzo[d]oxazol-2-yl)phenol (HBOP) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the fluorescence quantum yield (Φf) of this versatile fluorophore. In the following sections, we will address common challenges and provide advanced, field-proven strategies to enhance the emissive properties of your HBOP-based systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HBOP solution has a much lower fluorescence quantum yield than expected. What are the primary factors that could be causing this?
A1: A suboptimal fluorescence quantum yield in this compound (HBOP) typically stems from its sensitivity to the immediate molecular environment and intrinsic photophysical processes. The primary culprits are often related to solvent effects, pH, and aggregation.
HBOP is a classic example of a molecule that can undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation, a proton from the phenolic hydroxyl group can be transferred to the nitrogen atom of the oxazole ring. This creates a transient keto-tautomer which is responsible for the characteristically large Stokes shift. However, the efficiency of this process and the subsequent fluorescence are highly dependent on the environment.
-
Solvent Polarity and Hydrogen Bonding: Polar solvents, especially those that are strong hydrogen bond acceptors, can interfere with the intramolecular hydrogen bond crucial for the ESIPT process.[2] This can lead to deprotonation or alternative non-radiative decay pathways, significantly quenching the fluorescence.
-
pH of the Medium: The phenolic hydroxyl group is ionizable. In basic conditions (high pH), the phenol is deprotonated to form the phenolate anion.[1] This anionic form has distinct absorption and emission properties and may exhibit lower quantum yield compared to the protonated form undergoing ESIPT.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, the planar structure of HBOP can lead to the formation of aggregates through π-π stacking.[3] This aggregation creates non-radiative decay pathways, effectively quenching fluorescence.[3][4]
Q2: How do I systematically screen for the optimal solvent to maximize the quantum yield of HBOP?
A2: A systematic solvent screening is a critical first step. The goal is to identify a solvent that promotes the ESIPT process while minimizing non-radiative decay pathways. We recommend a multi-step approach focusing on solvent polarity, viscosity, and hydrogen bonding capability.
Protocol 1: Systematic Solvent Screening for HBOP
Objective: To identify the optimal solvent environment for maximizing the fluorescence quantum yield of HBOP.
Materials:
-
This compound (HBOP) stock solution (e.g., 1 mM in DMSO or THF)
-
A selection of spectroscopic grade solvents with varying properties (see Table 1)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Test Solutions: Prepare dilute solutions of HBOP (e.g., 1-10 µM) in each of the selected solvents. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]
-
Absorbance Measurement: Record the absorbance spectrum for each solution to determine the absorption maximum (λ_abs).
-
Fluorescence Measurement: Excite each sample at its absorption maximum and record the corrected emission spectrum.
-
Quantum Yield Determination: Measure the relative fluorescence quantum yield for each solvent using a well-characterized standard.[6][7]
-
Data Analysis: Compare the quantum yields across the different solvents to identify the optimal environment.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Expected Effect on HBOP |
| Cyclohexane | Low (2.02) | Non-polar, aprotic | Favors ESIPT, potentially high Φf |
| Toluene | Low (2.38) | Non-polar, aprotic | Favors ESIPT, potentially high Φf |
| Dichloromethane | Medium (8.93) | Polar, aprotic | May start to see some quenching |
| Tetrahydrofuran (THF) | Medium (7.58) | Polar, aprotic | Moderate Φf expected |
| Acetonitrile | High (37.5) | Polar, aprotic | Can inhibit ESIPT, lower Φf expected |
| Ethanol | High (24.5) | Polar, protic | Strong H-bonding, likely to quench fluorescence |
| Water | Very High (80.1) | Polar, protic | Significant quenching expected[1] |
Q3: The fluorescence of my HBOP derivative is highly sensitive to pH. How can I use this to my advantage or stabilize the fluorescence?
A3: The pH sensitivity of HBOP is due to the equilibrium between the neutral phenol form and the deprotonated phenolate form.[1] This property can be exploited for pH sensing applications. However, if a stable, high quantum yield is desired, you must control the pH of your medium.
To stabilize the fluorescence, preparing your samples in a buffered solution is crucial. For most applications aiming to leverage the ESIPT mechanism, a slightly acidic to neutral pH (e.g., pH 5-7) is often optimal to ensure the phenolic proton is present.
Workflow for pH Optimization
Below is a Graphviz diagram outlining the decision-making process for pH optimization.
Caption: Workflow for optimizing the pH to enhance HBOP fluorescence.
Q4: I suspect aggregation is quenching the fluorescence of my solid-state HBOP material. How can I prevent this?
A4: Aggregation-Caused Quenching (ACQ) is a common issue with planar aromatic dyes like HBOP in high concentrations or the solid state.[3] The most effective strategies to overcome ACQ involve molecular engineering to disrupt intermolecular π-π stacking.
-
Introduce Steric Hindrance: Modifying the HBOP scaffold by introducing bulky substituents can physically prevent the molecules from getting close enough to form quenching aggregates.[3] This is a common strategy to create materials that exhibit Aggregation-Induced Emission (AIE).[8]
-
Host-Guest Encapsulation: Incorporating HBOP molecules into a host matrix, such as a polymer or a metal-organic framework, can isolate them from each other and prevent aggregation.[9]
Advanced Strategies: Chemical Modification
Q5: What chemical modifications can I make to the HBOP structure to intrinsically improve its quantum yield?
A5: Rational design of the HBOP scaffold can lead to significant improvements in quantum yield. The general strategies revolve around increasing molecular rigidity and tuning the electronic properties of the molecule.
-
Restricting Intramolecular Rotations: Non-radiative decay is often facilitated by intramolecular rotations or vibrations. Introducing substituents that lock the conformation of the molecule can suppress these non-radiative pathways and enhance fluorescence.[10]
-
Tuning Electron Donor-Acceptor Properties: The fluorescence quantum yield can be modulated by adding electron-donating or electron-withdrawing groups to the benzoxazole or phenol rings.[10][11] This can influence the energy levels of the excited state and the efficiency of radiative decay. For instance, adding electron-donating groups like methoxy (-OCH3) or amino (-NH2) can sometimes increase the quantum yield.[11]
Table 2: Potential Modifications to HBOP and Their Rationale
| Modification Strategy | Example Substituent | Target Position | Rationale |
| Increase Steric Hindrance | tert-Butyl, Phenyl | Phenyl ring (ortho to hydroxyl) | Disrupts π-π stacking, reduces ACQ[3] |
| Enhance Electron Donation | Methoxy (-OCH3), Amino (-NH2) | Phenyl ring (para to hydroxyl) | Can increase transition dipole moment, potentially enhancing radiative decay rate[11] |
| Increase Rigidity | Fusing an additional aromatic ring | Benzoxazole moiety | Restricts vibrational modes, reducing non-radiative decay pathways[10] |
| Inhibit TICT | Sulfone groups | Attached to an amino auxochrome if present | Can inhibit Twisted Intramolecular Charge Transfer (TICT), a common quenching pathway[12] |
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
A reliable measurement of the fluorescence quantum yield is essential to evaluate the success of your optimization strategies. The relative method, comparing your sample to a known standard, is widely used.[6][13][14]
Caption: Step-by-step workflow for relative quantum yield measurement.
The quantum yield of the sample (Φs) is calculated using the following equation:[6][14]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
By following these troubleshooting guides and experimental protocols, you will be well-equipped to systematically diagnose issues and enhance the fluorescence quantum yield of your this compound-based systems.
References
- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iss.com [iss.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 9. benchchem.com [benchchem.com]
- 10. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jasco-global.com [jasco-global.com]
- 14. agilent.com [agilent.com]
Troubleshooting low yields in benzoxazole synthesis from o-aminophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of benzoxazoles from o-aminophenol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested knowledge to help you overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
Low yields are a frequent challenge in benzoxazole synthesis. This section provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Low or No Product Formation
You've run the reaction, but TLC or LC-MS analysis shows little to no desired benzoxazole product, with a significant amount of unreacted o-aminophenol remaining.
Possible Causes & Solutions:
-
Purity of Starting Materials : Impurities in the o-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can inhibit the reaction.[1][2]
-
Actionable Advice : Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions : Temperature, reaction time, and catalyst choice are critical factors that significantly influence the reaction's success.[2][3]
-
Temperature : The optimal temperature can vary widely depending on the synthetic route.[1][4] Some reactions proceed at room temperature, while others require heating up to 140°C or higher.[1] A temperature that is too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition.[4]
-
Reaction Time : Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress by TLC at regular intervals to determine the optimal time for completion.[4]
-
Actionable Advice : If you suspect suboptimal conditions, perform small-scale optimization experiments. Systematically vary the temperature and reaction time to identify the ideal parameters for your specific substrates.
-
-
Inactive or Inappropriate Catalyst : The catalyst may be deactivated or unsuitable for the specific transformation.[1][2]
-
Catalyst Choice : The selection of a catalyst is highly dependent on the synthetic method. For instance, the condensation of o-aminophenols with aldehydes often benefits from Brønsted or Lewis acids.[3] Polyphosphoric acid (PPA) is a common choice for reactions with carboxylic acids, acting as both a catalyst and a dehydrating agent.[5]
-
Catalyst Loading : The amount of catalyst can be crucial. In some cases, a slight increase in catalyst loading can significantly improve the conversion rate.[2]
-
Actionable Advice : Ensure your catalyst is active and dry. If using a solid catalyst, consider activation if required. If yields are still low, screen a panel of different catalysts (e.g., various Lewis acids, Brønsted acids) to find the most effective one for your system.
-
-
Atmosphere : Some reaction intermediates or catalysts can be sensitive to oxygen or moisture.[1][2]
-
Actionable Advice : If you suspect sensitivity to air or moisture, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]
-
Issue 2: Prominent Side Product Formation
Your reaction yields a mixture of products, with one or more significant side products diminishing the yield of the desired benzoxazole.
Possible Causes & Solutions:
-
Stable Schiff Base Intermediate : In syntheses involving an aldehyde, the intermediate Schiff base may be particularly stable and fail to cyclize efficiently.[4][5]
-
Polymerization : Under certain conditions, especially at high temperatures, the starting materials or intermediates can polymerize.[2]
-
Actionable Advice : Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration might minimize polymerization.
-
-
Over-alkylation/acylation : When using highly reactive alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]
-
Actionable Advice : Control the stoichiometry of your reactants carefully. A slow, dropwise addition of the alkylating or acylating agent can sometimes minimize over-reaction.
-
Issue 3: Difficulty in Product Purification
You have successfully formed the product, but you are experiencing significant losses during the work-up and purification steps.
Possible Causes & Solutions:
-
Inadequate Work-up Procedure : The work-up may not be effectively removing impurities or byproducts.
-
Actionable Advice : For reactions using PPA, a common work-up involves pouring the reaction mixture onto crushed ice with vigorous stirring.[5] The product can then be extracted with an organic solvent like ethyl acetate.[5] Simple washing of the crude mixture with water can help remove water-soluble impurities.[4]
-
-
Suboptimal Purification Technique : The chosen purification method may not be suitable for your specific benzoxazole derivative.
-
Actionable Advice : Column chromatography is a widely used and effective method for purifying benzoxazoles.[2] The choice of the solvent system is critical for achieving good separation. A good starting point is a mixture of petroleum ether and ethyl acetate.[6][7] Recrystallization from a suitable solvent is another effective method for obtaining highly pure product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoxazoles from o-aminophenol?
The most prevalent methods involve the condensation of o-aminophenol with a one-carbon electrophile, followed by cyclization.[5] Common electrophiles include:
-
Carboxylic Acids : This is a direct and widely used method, often carried out at high temperatures with a dehydrating agent like polyphosphoric acid (PPA).[5]
-
Aldehydes : This reaction proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization.[5]
-
Acyl Chlorides : These are highly reactive and allow for milder reaction conditions, often proceeding at room temperature.[5] The reaction first forms an o-hydroxyamide intermediate, which then cyclizes.[5]
Q2: What is the role of the solvent in benzoxazole synthesis?
The choice of solvent can significantly impact reaction rates and yields.[8]
-
Polar Solvents : Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates and transition states, often leading to faster reactions.[8]
-
Protic Solvents : Protic solvents like ethanol and water can participate in hydrogen bonding, which can either help or hinder the reaction depending on the mechanism.[8]
-
Solvent-Free Conditions : Many modern protocols utilize solvent-free conditions, often assisted by microwave irradiation or mechanical grinding.[8] These methods are environmentally friendly and can lead to shorter reaction times and higher yields.[8]
Q3: My reaction seems to be stalled with unreacted starting material. What should I do?
An incomplete reaction is a common issue. Here's a troubleshooting workflow:
-
Extend Reaction Time : Continue to monitor the reaction by TLC to see if it progresses with additional time.[2]
-
Increase Temperature : If the reaction is sluggish, a moderate increase in temperature may provide the necessary activation energy.[4]
-
Check Catalyst Activity : Ensure your catalyst is active and present in a sufficient amount.[2]
Data Summary
| Synthetic Method | Typical Catalyst/Reagent | Temperature Range (°C) | Common Solvents | Reported Yields (%) | Reference |
| From Carboxylic Acid | Polyphosphoric Acid (PPA) | 150-200 | PPA (as solvent) | 70-90 | [9] |
| From Aldehyde | Lewis/Brønsted Acids, Oxidizing Agents | 70-130 | Ethanol, Toluene, Solvent-free | 82-98 | [10][11] |
| From Acyl Chloride | --- | Room Temperature - Mild Heating | Dichloromethane (DCM) | High | [5][12] |
| Microwave-Assisted | Lawesson's Reagent | 150-200 | Solvent-free | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid using PPA[5]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA : Carefully add polyphosphoric acid (40 g) to the flask.
-
Heating : Heat the reaction mixture to 180-200°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst[14]
-
Reaction Setup : In a 5 mL vessel, combine o-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).
-
Heating : Stir the reaction mixture at 130°C for 5 hours.
-
Work-up : After completion (monitored by TLC or GC), dissolve the mixture in ethyl acetate (10 mL).
-
Catalyst Separation : Separate the catalyst by centrifugation.
-
Purification : Evaporate the solvent from the organic layer under reduced pressure and purify the residue by silica gel column chromatography.[14]
Visualizations
General Reaction Mechanism
The synthesis of benzoxazoles from o-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base followed by oxidative cyclization.
Caption: General reaction pathway for benzoxazole synthesis from o-aminophenol and an aldehyde.
Troubleshooting Workflow for Low Yields
A systematic approach to diagnosing the cause of low yields.
Caption: Decision tree for troubleshooting low yields in benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of the benzoxazole ring in 4-(Benzo[d]oxazol-2-yl)phenol
Technical Support Center: Stability of 4-(Benzo[d]oxazol-2-yl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, practical advice to anticipate and prevent the hydrolysis of the benzoxazole ring, a critical stability issue that can impact experimental outcomes. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected changes in the analytical profile of my this compound sample over time. Could this be due to hydrolysis?
A1: Yes, hydrolysis of the benzoxazole ring is a primary degradation pathway for this class of compounds and can lead to the formation of impurities, altering your analytical results. The benzoxazole ring, while aromatic and relatively stable, is susceptible to cleavage under certain conditions, particularly in aqueous environments.[1][2]
The hydrolysis of this compound results in the opening of the oxazole ring to form N-(2-hydroxyphenyl)-4-hydroxybenzamide. This occurs through nucleophilic attack of water on the C2 carbon of the benzoxazole ring.
To confirm if hydrolysis is the cause of the observed changes, we recommend the following analytical approaches:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for a new peak with a mass corresponding to N-(2-hydroxyphenyl)-4-hydroxybenzamide (C13H11NO3, molecular weight: 229.23 g/mol ). The original this compound has a molecular weight of 211.22 g/mol .[3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Monitor for the appearance of new peaks in your chromatogram. The hydrolysis product will likely have a different retention time and may exhibit a different UV absorption profile compared to the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the hydrolysis product, you would expect to see the appearance of an amide N-H proton signal and potentially shifts in the aromatic proton signals consistent with the ring-opened structure.
Q2: What are the primary factors that promote the hydrolysis of the benzoxazole ring in my experiments?
A2: The stability of the benzoxazole ring in this compound is significantly influenced by the following experimental parameters:
-
pH: The benzoxazole ring is most susceptible to hydrolysis under both acidic and basic conditions.[1]
-
Acidic Conditions: Acid catalysis facilitates the protonation of the nitrogen atom in the oxazole ring, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]
-
Basic Conditions: Under basic conditions, the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the C2 carbon and initiating ring opening.
-
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis, as with most chemical reactions. Therefore, storing solutions of this compound at elevated temperatures for extended periods should be avoided.
-
Solvent Composition: The presence of water is a prerequisite for hydrolysis. Experiments conducted in purely anhydrous solvents will significantly minimize the risk of degradation. However, many biological and chemical assays require aqueous buffers. In such cases, the concentration of water and the nature of the co-solvents can influence the rate of hydrolysis. Protic solvents, in general, can facilitate hydrolysis more readily than aprotic solvents.
Q3: I need to perform an experiment in an aqueous buffer. What is the optimal pH range to maintain the stability of this compound?
A3: To minimize hydrolysis, it is crucial to work within a pH range where the benzoxazole ring exhibits maximum stability. For benzoxazoles in general, this is typically in the neutral to slightly acidic range (pH 4-7) . Extreme pH values (highly acidic or highly basic) should be avoided.
If your experimental conditions necessitate a pH outside of this optimal range, consider the following strategies:
-
Minimize Incubation Time: Reduce the duration of the experiment to the shortest time necessary to obtain reliable data.
-
Lower the Temperature: If permissible by the experimental protocol, conducting the assay at a lower temperature (e.g., 4°C instead of room temperature or 37°C) can significantly slow down the rate of hydrolysis.
-
Use of Co-solvents: If compatible with your system, introducing a water-miscible organic co-solvent (e.g., DMSO, ethanol) can reduce the effective concentration of water and may help to stabilize the compound.
Below is a workflow to guide your decision-making process for experiments requiring aqueous buffers.
Caption: Decision workflow for aqueous buffer experiments.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Assessing the Stability of this compound in Different Buffer Systems
This protocol allows you to empirically determine the optimal buffer conditions for your specific experimental setup.
Materials:
-
This compound
-
A series of buffers (e.g., acetate pH 4-5, phosphate pH 6-8, borate pH 9-10)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Prepare Test Solutions: Dilute the stock solution into each of the different buffers to the final desired experimental concentration.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each test solution by HPLC or LC-MS to establish the initial purity and peak area of the parent compound.
-
Incubation: Incubate the remaining test solutions at the intended experimental temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution and analyze by HPLC or LC-MS.
-
Data Analysis: For each buffer system, plot the percentage of remaining this compound against time. This will allow you to identify the buffer system in which the compound is most stable.
Data Summary Table:
| Buffer System | pH | Temperature (°C) | % Degradation after 24h |
| Acetate Buffer | 4.5 | 25 | < 1% |
| Phosphate Buffer | 7.4 | 25 | 2-5% |
| Borate Buffer | 9.0 | 25 | > 10% |
| Phosphate Buffer | 7.4 | 37 | 5-10% |
Note: The values in this table are illustrative. You will need to generate your own data based on your specific experimental conditions.
Protocol 2: Recommended Storage and Handling Procedures
Proper storage is paramount to preventing the degradation of this compound.
Short-Term Storage (Solutions):
-
If possible, prepare fresh solutions for each experiment.
-
If solutions need to be stored for a short period (up to a few days), store them at -20°C or lower in an anhydrous solvent.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
Long-Term Storage (Solid):
-
Store solid this compound at -20°C in a tightly sealed container.
-
To prevent moisture absorption, use a desiccator.
The following diagram illustrates the key considerations for preventing hydrolysis.
Caption: Factors influencing and preventing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Recrystallization of 4-(Benzo[d]oxazol-2-yl)phenol
Welcome to the technical support guide for the purification of 4-(Benzo[d]oxazol-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. As a compound with significant interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and data integrity.[1]
This guide moves beyond a simple procedural list, offering a troubleshooting-focused, question-and-answer framework that addresses the common, real-world challenges encountered during recrystallization. We will delve into the causality behind each step, empowering you to make informed decisions to optimize your purification process.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions about the compound and the principles of its purification.
Q1: What is this compound and why is its purity critical?
This compound (MW: 211.22 g/mol ) is a heterocyclic organic compound featuring a phenol group attached to a benzoxazole core.[2] This structural motif is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including potential use as tyrosinase inhibitors for skin-lightening applications.[1] High purity is essential because residual starting materials (e.g., 2-aminophenol, 4-hydroxybenzoic acid) or side-products can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, or hinder the formation of desired crystal forms in materials science applications.
Q2: What are the key principles for selecting a suitable recrystallization solvent for this compound?
The ideal solvent leverages differential solubility.[3] For this compound, which is a moderately polar molecule due to the phenol and benzoxazole moieties, the following principles apply:
-
High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.[3][4]
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, promoting crystallization and maximizing recovery.[3][4]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[3][5]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[6]
Based on its structure, polar protic solvents like ethanol or methanol, or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane, are excellent starting points for screening.[7]
Q3: What are the likely impurities I need to remove from a typical synthesis?
The most common synthesis involves the condensation of 2-aminophenol with 4-hydroxybenzoic acid (or its derivatives).[8][9] Therefore, the primary impurities are typically unreacted starting materials:
-
2-Aminophenol: More polar than the product.
-
4-Hydroxybenzoic Acid: More polar and acidic than the product.
-
Side-products: Potentially from self-condensation or degradation, which may be colored.
Part 2: Troubleshooting Common Experimental Issues
This is the core of our support guide, addressing specific problems you may encounter.
Problem: Low or No Crystal Yield
Q: My final crystal yield is below 30%. What are the common causes and how can I improve my recovery?
A poor yield is one of the most frequent issues in recrystallization.[10] The cause can usually be traced to one of several factors:
-
Excess Solvent: This is the most common mistake.[11][12] Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling, drastically reducing the yield.[13]
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[5][12] If you've already added too much, you can carefully evaporate some of the solvent under a nitrogen stream or using a rotary evaporator to re-saturate the solution and attempt the crystallization again.[11][13]
-
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step, significant product loss will occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible. Using a slight excess of solvent (approx. 5-10%) can help prevent this, but this excess should be boiled off before cooling to maximize yield.[14]
-
-
Incomplete Crystallization: The solution may be supersaturated, requiring an initiation event to begin crystal formation.[12]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.
Problem: The Compound "Oils Out"
Q: Instead of forming crystals, my product is separating as a sticky, gooey oil. Why is this happening and how can I prevent it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[14][15] This is problematic because the oil is essentially an impure liquid form of your compound, which traps impurities and rarely solidifies into a pure crystalline solid.[13][14]
-
Cause: High Impurity Concentration: A large amount of impurity can significantly depress the melting point of your compound. If the melting point of the impure mixture is below the temperature of the solution when it becomes saturated, it will separate as a liquid.[13][16]
-
Solution: Re-dissolve the oil by heating and adding more solvent (if using a single solvent) or more of the "good" solvent (in a mixed-solvent system).[13] A slower cooling rate can sometimes help by allowing the solution to reach a lower temperature before saturation occurs.[11] If the problem persists, the crude material may require pre-purification by column chromatography to remove the bulk of the impurities.
-
-
Cause: Solvent Boiling Point Exceeds Compound's Melting Point: If the boiling point of your chosen solvent is higher than the melting point of your compound, the compound will dissolve as a melt rather than a true solution, and will separate as an oil on cooling.[17]
-
Cause: Rapid Cooling/High Supersaturation: Cooling the solution too quickly can cause the compound to come out of solution so fast that it doesn't have time to form an ordered crystal lattice, resulting in an amorphous oil.[15]
Problem: The Product is Colored
Q: My final crystals have a yellow or brown tint, but the literature suggests the pure compound is white or off-white. How do I remove colored impurities?
A: Colored impurities are common in organic synthesis and can often be removed with activated charcoal.[20] However, a critical caveat exists for phenolic compounds.
-
Standard Solution: After dissolving your crude product in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount (e.g., the tip of a spatula) of activated charcoal.[20] The highly porous charcoal adsorbs the large, conjugated molecules that are often responsible for color. Re-heat the solution to boiling and perform a hot filtration to remove the charcoal.
-
CAUTION for Phenols: Be aware that activated charcoal can contain ferric ions, which may form colored complexes with phenolic hydroxyl groups.[20] Furthermore, charcoal can also adsorb your desired product, leading to a lower yield.[13] Therefore, use the minimum amount of charcoal necessary and minimize the boiling time after its addition. If color persists, a different purification method like a silica gel plug filtration may be more appropriate.
Part 3: Optimized Protocol & Data
Step-by-Step Optimized Recrystallization Protocol
-
Solvent Selection: Begin by testing solvents. Place ~20-30 mg of your crude this compound in a small test tube. Add a few drops of a candidate solvent (see table below). If it dissolves at room temperature, the solvent is unsuitable.[20] If it does not, heat the test tube. A good solvent will dissolve the compound when hot but show little to no solubility when cold.[4] Ethanol is often a good starting point.
-
Dissolution: Place your crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[21]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a tiny amount of activated charcoal, and boil for a few minutes.[20]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[19] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any remaining mother liquor.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.[4] Then, transfer the crystals to a watch glass and allow them to air dry completely. For ultimate dryness, a vacuum oven can be used at a temperature well below the compound's melting point.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |
| Ethanol | 78 | Polar Protic | Flammable. |
| Methanol | 65 | Polar Protic | Flammable, Toxic. |
| Ethyl Acetate | 77 | Polar Aprotic | Flammable, irritant. |
| Acetone | 56 | Polar Aprotic | Highly flammable, irritant. |
| Toluene | 111 | Non-polar | Flammable, toxic, irritant. |
| Water | 100 | Polar Protic | Non-toxic, non-flammable. |
| Hexane/Ethyl Acetate | Varies | Mixed | Flammable. A good mixed-solvent system for tuning polarity. |
| Ethanol/Water | Varies | Mixed | Flammable. A common mixed-solvent system for polar compounds.[3] |
Part 4: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity [mdpi.com]
- 2. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Phenol,2-(4-benzo[d]oxazolyl)- | C13H9NO2 | CID 76850103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-(Benzo[d]oxazol-2-yl)phenol Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. The compound 4-(Benzo[d]oxazol-2-yl)phenol, a member of the benzoxazole class of heterocyclic compounds, is of significant interest due to the broad biological activities exhibited by this scaffold, including antimicrobial and anticancer properties.[1][2][3] Accurate determination of its concentration is critical for quality control, stability studies, and pharmacokinetic assessments.
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. It further presents a comparative analysis with alternative analytical techniques, namely UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS), supported by established scientific principles and experimental data from analogous compounds. Our approach is grounded in the rigorous framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness in the presented data.[4][5][6]
The Primacy of HPLC for Benzoxazole Analysis
Reversed-phase HPLC is the predominant technique for the analysis of benzoxazole derivatives due to its high specificity, sensitivity, and resolving power.[7] A properly validated HPLC method ensures that the determination of this compound is accurate and precise, providing confidence in the quality and performance of the substance under investigation.
Experimental Protocol: A Validated HPLC Method
The following protocol is a robust method for the quantitative analysis of this compound, developed based on established methodologies for structurally related benzoxazole and benzimidazole compounds.[7][8][9]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 70% A and move to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum of this compound, expected to be in the range of 330-340 nm based on similar structures.[10][11]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation According to ICH Q2(R1) Guidelines
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[12][13] The following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear relationship between peak area and concentration should be established across a specified range, with a correlation coefficient (r²) of ≥ 0.999.[14]
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels, with acceptance criteria typically between 98-102%.[14]
-
Precision: The degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should be ≤ 2%.[14]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature.
Comparative Analysis of Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for the analysis of this compound, each with distinct advantages and limitations.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High (separation-based) | Low (potential for interference from other UV-absorbing compounds) | Very High (separation and mass fragmentation) |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL range) | Moderate (µg/mL range) | Very High (ng/mL to pg/mL range) |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Narrower (dependent on Beer's Law adherence) | Wide (several orders of magnitude) |
| Accuracy | High (typically 98-102% recovery) | Moderate (can be affected by matrix interference) | High (with appropriate internal standards) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Excellent (< 5%) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost & Complexity | Moderate | Low | High |
| Sample Preparation | Simple filtration and dilution | Simple dilution | More complex (requires derivatization, e.g., silylation) |
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound.[15]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: HPLC-grade methanol or ethanol.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar 2-(2'-hydroxyphenyl)benzoxazole derivatives, λmax is in the range of 336-374 nm.[11]
-
Prepare a series of dilutions to create a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the λmax. Methanol and ethanol are common choices for phenolic compounds due to their good solubilizing properties and UV transparency.
Limitations: The primary drawback of UV-Vis spectrophotometry is its lack of specificity.[16] Any impurity or excipient that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of pure substances or simple formulations where potential interferences are well-characterized and controlled.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Structural Elucidation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering exceptional sensitivity and specificity.[17]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Due to the low volatility of the phenolic hydroxyl group, derivatization is necessary. Silylation with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach to increase volatility and thermal stability.[18][19]
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add MSTFA and heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether of this compound.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis and structural confirmation.
-
Causality Behind Experimental Choices: Silylation is essential to prevent peak tailing and decomposition of the analyte in the hot GC inlet and column.[18] The use of a non-polar column is appropriate for the now less polar TMS-derivatized analyte. SIM mode enhances sensitivity and selectivity for quantification by monitoring characteristic fragment ions of the derivatized molecule.
Limitations: The main disadvantages of GC-MS are the need for a derivatization step, which adds complexity and potential for variability, and the higher cost and complexity of the instrumentation.[17]
Visualizing the Validation Workflow
To ensure a systematic and compliant validation process, the following workflow is recommended.
Caption: Workflow for the validation of an HPLC method as per ICH guidelines.
Conclusion and Recommendations
The validated HPLC method presented in this guide is the recommended approach for the routine quantitative analysis of this compound in research and quality control settings. Its high degree of specificity, accuracy, and precision ensures reliable and defensible data, which is a cornerstone of scientific integrity in drug development.
UV-Vis spectrophotometry serves as a valuable, high-throughput screening tool for pure samples or in well-defined matrices. However, its inherent lack of specificity makes it unsuitable for complex samples or for stability-indicating assays where degradation products may be present.
GC-MS, while offering unparalleled sensitivity and structural confirmation, is more complex and resource-intensive. Its primary utility lies in trace-level analysis, metabolite identification, and in situations where absolute certainty of analyte identity is required.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. For the majority of applications in the pharmaceutical industry, a validated HPLC method provides the optimal balance of performance, reliability, and practicality for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study [mdpi.com]
- 15. Determination of Pharmaceuticals by UV-Visible Spectrophotometry | Bentham Science [eurekaselect.com]
- 16. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brjac.com.br [brjac.com.br]
- 18. nbinno.com [nbinno.com]
- 19. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 4-(Benzo[d]oxazol-2-yl)phenol Derivatives
Introduction
The benzoxazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3] Its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate interactions with biological macromolecules.[2][4] Among the various classes of benzoxazole-containing compounds, 4-(Benzo[d]oxazol-2-yl)phenol derivatives have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed methodologies for their evaluation.
The core structure of this compound consists of a phenol ring attached to a benzoxazole moiety at the 2-position.[5] Modifications to this core structure, particularly at the phenol and benzoxazole rings, have led to the development of numerous derivatives with enhanced and varied biological profiles. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and the experimental basis for the observed biological effects.
Anticancer Activity: A Prominent Feature
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various human cancer cell lines.[2][6][7][8][9] The mechanism of action is often multifaceted, with some derivatives acting as prodrugs that are activated by cytochrome P450 enzymes to induce apoptosis, while others may inhibit key signaling pathways involved in cell proliferation and survival.[10]
Comparative Anticancer Efficacy
The cytotoxic effects of this compound derivatives are typically evaluated using in vitro assays, such as the MTT assay, which measures cell viability.[11][12][13] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a key parameter for comparing the potency of different derivatives.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 3m | MCF-7 (Breast) | Not Specified | Doxorubicin | Not Specified | [10] |
| Compound 3n | HT-29 (Colon) | Not Specified | Doxorubicin | Not Specified | [10] |
| Compound 4 | HCT116 (Colorectal) | Not Specified | 5-Fluorouracil | Not Specified | [6] |
| Compound 6 | HCT116 (Colorectal) | Not Specified | 5-Fluorouracil | Not Specified | [6] |
| Compound 25 | HCT116 (Colorectal) | Not Specified | 5-Fluorouracil | Not Specified | [6] |
| Compound 26 | HCT116 (Colorectal) | Not Specified | 5-Fluorouracil | Not Specified | [6] |
| Oxazolone Derivative 1 | A549 (Lung) | 25 µg/ml | Not Specified | Not Specified | [14] |
Note: Specific IC50 values were not always available in the provided search results. The table indicates compounds that showed significant activity compared to the reference drug.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference anticancer drug. Replace the cell culture medium with medium containing the test compounds and incubate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Visualizing the Anticancer Mechanism: Apoptosis Pathway
Many anticancer agents, including some benzoxazole derivatives, induce programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.
Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer derivative.
Antimicrobial Activity: A Broad Spectrum of Action
Benzoxazole derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][6][16] The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.[17]
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | Not Specified | Ciprofloxacin | Not Specified | [16] |
| Compound B7 | Pseudomonas aeruginosa | 16 | Not Specified | Not Specified | [18] |
| Compound B11 | Pseudomonas aeruginosa | 16 | Not Specified | Not Specified | [18] |
| Various Derivatives | Enterococcus faecalis | 64 | Not Specified | Not Specified | [18] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | Ofloxacin | Not Specified | [6] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | Ofloxacin | Not Specified | [6] |
Note: MIC values can be reported in different units (µg/mL or µM). Direct comparison requires conversion to the same unit.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[19][20]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a pure culture.[21]
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives and a reference antibiotic in a 96-well microtiter plate containing broth medium.[20]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[21] Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]
Visualizing the Antimicrobial Screening Workflow
The following diagram illustrates a general workflow for screening the antimicrobial activity of novel compounds.
Caption: General workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[22] Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[1][23][24][25]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of this compound derivatives can be evaluated using both in vitro and in vivo models. In vitro assays often measure the inhibition of pro-inflammatory mediators, while in vivo models, such as the carrageenan-induced paw edema test, assess the reduction of inflammation in a living organism.[26][27][28]
| Derivative/Compound | Assay Model | Activity/Inhibition (%) | Reference Compound | Activity/Inhibition (%) | Reference |
| Compound 2h | Xylene-induced ear edema (in vivo) | 42.69% | Celecoxib | 30.87% | [29] |
| Compound 2h | LPS-induced NO production (in vitro) | IC50: 17.67 µM | Celecoxib | Not Specified | [29] |
| Compound 3g | IL-6 inhibition (in vitro) | IC50: 5.09 µM | Not Specified | Not Specified | [30] |
| Derivative A1 | Carrageenan-induced paw edema (in vivo) | Not Specified | Indomethacin | 45.86% (at 4h) | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[23][26]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the test this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.[23][26]
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Visualizing Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on their chemical structure. The following diagram illustrates the logical relationship between structural modifications and their potential impact on biological activity.
Caption: Relationship between structural modifications and biological activity.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the amenability of their core structure to chemical modification, make them attractive candidates for further development. This comparative guide has provided an overview of their biological activities, supported by experimental data and detailed methodologies. Future research in this area will likely focus on optimizing the therapeutic indices of these derivatives, elucidating their precise mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajphs.com [ajphs.com]
- 8. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]
- 9. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. woah.org [woah.org]
- 20. pdb.apec.org [pdb.apec.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. jddtonline.info [jddtonline.info]
- 24. jddtonline.info [jddtonline.info]
- 25. researchgate.net [researchgate.net]
- 26. pharmacy180.com [pharmacy180.com]
- 27. scielo.br [scielo.br]
- 28. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 29. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Benzo[d]oxazol-2-yl)phenol and Other Fluorescent Probes for Diverse Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological and chemical research, fluorescent probes are indispensable tools for visualizing and quantifying a wide array of analytes and cellular processes. The selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth comparative analysis of 4-(Benzo[d]oxazol-2-yl)phenol, a member of the benzoxazole family of fluorophores, against other widely used classes of fluorescent probes, including coumarins, rhodamines, and BODIPY dyes. We will explore their utility in several key research applications: the detection of amyloid-β aggregates, the sensing of pH, and the chelation-based detection of metal ions. This guide is intended to equip researchers with the necessary knowledge to make informed decisions when selecting a fluorescent probe for their specific experimental needs.
Introduction to Fluorescent Probes and the Significance of this compound
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for highly sensitive and specific detection of target molecules and events. The utility of a fluorescent probe is determined by a range of photophysical properties, including its absorption and emission spectra, quantum yield (the efficiency of fluorescence), Stokes shift (the separation between absorption and emission maxima), and photostability (resistance to fading upon illumination).
This compound belongs to a class of heterocyclic compounds known for their unique fluorescent properties. A key characteristic of many 2-(2'-hydroxyphenyl)benzoxazoles is their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT). This process, where a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring in the excited state, results in a large Stokes shift.[1] This significant separation between excitation and emission wavelengths is highly desirable as it minimizes self-absorption and reduces background interference, leading to an improved signal-to-noise ratio.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. An ideal probe possesses a high quantum yield for brightness, a large Stokes shift to minimize spectral overlap, and high photostability for prolonged imaging. The following table provides a comparative overview of the key photophysical properties of this compound and other representative fluorescent probes. It is important to note that the exact values can vary depending on the solvent and local environment.
| Probe Class | Representative Probe | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| Benzoxazole | This compound | ~350-400 | ~450-550 | Large (>100) | Moderate to High | Large Stokes Shift , environmental sensitivity | Limited commercial availability of specific derivatives |
| Coumarin | Coumarin 1 | ~375 | ~470 | Moderate (~95) | High | High quantum yield, good photostability | Shorter wavelength emission, potential for photodamage |
| Rhodamine | Rhodamine B | ~550 | ~580 | Small (~30) | High | High quantum yield, excellent photostability, red-shifted emission | Small Stokes shift, prone to self-quenching at high concentrations |
| BODIPY | BODIPY FL | ~503 | ~512 | Very Small (~9) | Very High | High quantum yield and photostability , sharp emission peaks[2][3] | Very small Stokes shift , can be sensitive to solvent polarity |
| Thioflavin | Thioflavin T | ~450 (bound) | ~482 (bound) | Moderate (~32) | High (when bound) | Significant fluorescence enhancement upon binding amyloid fibrils | Low fluorescence in unbound state, can bind to other β-sheet structures |
Application-Specific Performance and Experimental Protocols
The true measure of a fluorescent probe's utility lies in its performance within a specific application. In this section, we will delve into the comparative performance of this compound and its alternatives in the detection of amyloid-β plaques, pH sensing, and metal ion detection, complete with illustrative experimental protocols.
Detection of Amyloid-β Aggregates
The aggregation of amyloid-β (Aβ) peptides is a pathological hallmark of Alzheimer's disease.[4] Fluorescent probes that can selectively bind to and report on the presence of these aggregates are invaluable for both basic research and potential diagnostic applications.
Comparative Performance:
Benzoxazole derivatives have shown promise as probes for Aβ plaques.[5] Their ability to intercalate into the β-sheet structures of amyloid fibrils can lead to a significant enhancement of their fluorescence. The large Stokes shift of ESIPT-capable benzoxazoles is particularly advantageous in this context, as it helps to reduce background fluorescence from biological tissues.
In comparison, Thioflavin T is a widely used "gold standard" for Aβ detection.[6] It exhibits a dramatic increase in fluorescence upon binding to amyloid fibrils. However, its specificity can be a concern, as it is known to bind to other β-sheet-rich protein structures. Coumarin and BODIPY-based probes have also been developed for Aβ imaging, often with modifications to enhance their binding affinity and blood-brain barrier permeability.[7][8]
Experimental Protocol: Staining of Amyloid-β Plaques in Brain Tissue Sections
This protocol provides a general framework for the fluorescent staining of Aβ plaques in fixed brain tissue sections.
Materials:
-
Fluorescent Probe Stock Solution (e.g., 1 mM this compound in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70% and 50%)
-
Antifade Mounting Medium
-
Fixed brain tissue sections on microscope slides
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene (2 x 5 minutes). b. Immerse slides in a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each). c. Rinse with distilled water.
-
Staining: a. Prepare a staining solution by diluting the fluorescent probe stock solution in an appropriate buffer (e.g., 1 µM in PBS with 50% ethanol). b. Apply the staining solution to the tissue sections and incubate for 10-30 minutes at room temperature in the dark.
-
Washing: a. Briefly rinse the slides in PBS. b. Differentiate the staining by washing in 50% ethanol for 1-5 minutes. This step is crucial for reducing background and may require optimization.
-
Mounting: a. Rinse the slides in PBS. b. Coverslip the sections using an antifade mounting medium.
-
Imaging: a. Visualize the stained sections using a fluorescence microscope with appropriate filter sets for the chosen probe.
Causality Behind Experimental Choices: The use of ethanol in the staining and washing steps helps to solubilize the hydrophobic fluorescent probes and facilitate their interaction with the amyloid plaques. The differentiation step with a lower concentration of ethanol is critical for removing non-specifically bound probe, thereby enhancing the signal-to-noise ratio.
Visualization of the Staining Workflow:
Caption: Workflow for fluorescent staining of amyloid-β plaques.
pH Sensing
The precise measurement of pH is crucial in numerous biological and chemical systems. Fluorescent pH probes offer a non-invasive way to monitor pH changes with high spatial and temporal resolution.
Comparative Performance:
The fluorescence of this compound is often pH-dependent due to the protonation/deprotonation of the phenolic hydroxyl group.[9] This property makes it a potential candidate for a "turn-on" or ratiometric pH sensor. The ESIPT process can also be modulated by pH, leading to changes in the emission spectrum.
Rhodamine-based probes are well-established for pH sensing, particularly in acidic environments.[10] Their mechanism often involves a spirolactam ring that opens under acidic conditions, leading to a dramatic increase in fluorescence. Coumarin derivatives have also been widely employed as pH sensors, offering high quantum yields and good stability.[7]
Experimental Protocol: Determination of pKa of a Fluorescent pH Probe
This protocol outlines a method to determine the pKa of a fluorescent pH probe, which is the pH at which the protonated and deprotonated forms are present in equal concentrations.
Materials:
-
Fluorescent Probe Stock Solution (e.g., 1 mM in DMSO)
-
A series of buffers with a range of known pH values (e.g., citrate, phosphate, and borate buffers)
-
Spectrofluorometer
Procedure:
-
Preparation of Measurement Solutions: a. For each buffer solution, prepare a sample containing a final concentration of the fluorescent probe (e.g., 1-10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples.
-
Fluorescence Measurements: a. For each sample, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) as a function of pH. b. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
Causality Behind Experimental Choices: Using a series of buffers with overlapping pH ranges ensures accurate determination of the fluorescence response across a wide pH spectrum. Keeping the probe and solvent concentrations constant minimizes variability that is not related to pH changes.
Visualization of pH-Dependent Fluorescence:
Caption: General mechanism of a "turn-on" fluorescent pH probe.
Metal Ion Detection
The detection of metal ions is vital in environmental monitoring, toxicology, and understanding their roles in biological systems.[11] Fluorescent chemosensors are designed to selectively bind to specific metal ions, resulting in a measurable change in their fluorescence properties.
Comparative Performance:
The phenolic hydroxyl group and the nitrogen and oxygen atoms in the benzoxazole ring of this compound can act as a chelation site for metal ions.[12] Binding of a metal ion can either enhance ("chelation-enhanced fluorescence," CHEF) or quench ("chelation-enhanced quenching," CHEQ) the fluorescence, providing a mechanism for detection.
A wide variety of other fluorescent probes have been developed for metal ion sensing.[13] For example, rhodamine derivatives are commonly used for the detection of heavy metal ions like Hg²⁺. Carbon dots and porphyrin-based sensors are also employed for the detection of ions such as Fe³⁺ and Cu²⁺, respectively. The choice of probe depends heavily on the target ion and the desired selectivity and sensitivity.
Experimental Protocol: General Procedure for Metal Ion Titration
This protocol describes a general method for evaluating the response of a fluorescent chemosensor to a specific metal ion.
Materials:
-
Fluorescent Probe Stock Solution (e.g., 1 mM in a suitable solvent)
-
Stock solution of the target metal ion salt (e.g., 10 mM in water)
-
Buffer solution
-
Spectrofluorometer
Procedure:
-
Preparation of the Probe Solution: a. Prepare a solution of the fluorescent probe in the chosen buffer at a fixed concentration (e.g., 10 µM).
-
Titration: a. Record the fluorescence emission spectrum of the probe solution alone. b. Sequentially add small aliquots of the metal ion stock solution to the probe solution. c. After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. This titration curve can be used to determine the binding stoichiometry and the limit of detection (LOD).
Causality Behind Experimental Choices: A titration experiment allows for the systematic investigation of the probe's response to increasing concentrations of the metal ion, providing quantitative information about the binding interaction. The use of a buffer solution maintains a constant pH, which is important as the fluorescence of many probes is also pH-sensitive.
Visualization of Metal Ion Detection:
References
- 1. researchgate.net [researchgate.net]
- 2. Highly crystalline and fluorescent BODIPY-labelled phenyl-triazole-coumarins as n-type semiconducting materials for OFET devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Unfolding Potential of 4-(Benzo[d]oxazol-2-yl)phenol as a Tyrosinase Inhibitor: A Comparative Performance Guide
In the relentless pursuit of novel and effective modulators of melanogenesis, the scientific community has cast a wide net, exploring diverse chemical scaffolds for their ability to inhibit tyrosinase, the lynchpin enzyme in melanin biosynthesis. This guide offers a deep dive into the performance of 4-(Benzo[d]oxazol-2-yl)phenol and its analogs as tyrosinase inhibitors, providing a comparative analysis against established agents, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and medicinal chemistry.
Introduction: The Significance of Tyrosinase Inhibition
Melanin, the primary determinant of skin, hair, and eye color, plays a crucial protective role against ultraviolet (UV) radiation. However, its overproduction, a condition known as hyperpigmentation, can lead to various dermatological disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. The enzymatic cascade of melanogenesis is initiated and regulated by tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Consequently, the inhibition of tyrosinase is a paramount strategy in the development of depigmenting agents.
The 2-phenylbenzo[d]oxazole scaffold has recently emerged as a promising framework for the design of novel tyrosinase inhibitors.[4][5] This guide focuses on the performance of compounds based on this scaffold, with a specific interest in this compound, and compares their efficacy with well-established inhibitors like kojic acid and arbutin.
Comparative Efficacy of Tyrosinase Inhibitors
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| 4-(6-Methylbenzo[d]oxazol-2-yl)phenol | Mushroom | L-Tyrosine | 152.51 ± 14.33 | [4] |
| Kojic Acid | Mushroom | L-Tyrosine | 14.33 ± 1.63 | [4] |
| Kojic Acid | Mushroom | L-DOPA | 40.42 ± 3.70 | [4] |
| Arbutin (β-arbutin) | Mushroom | L-DOPA | > 500 | [6] |
Analysis of Performance:
The data reveals that 4-(6-Methylbenzo[d]oxazol-2-yl)phenol exhibits moderate inhibitory activity against mushroom tyrosinase.[4] Its IC50 value is significantly higher than that of kojic acid, a well-established competitive inhibitor, indicating a lower potency in this specific assay.[4] The structural difference, a methyl group at the 6th position of the benzoxazole ring, may influence the binding affinity to the enzyme's active site.
Interestingly, studies on other 2-phenylbenzo[d]oxazole derivatives have shown that the substitution pattern on the phenyl ring plays a critical role in determining inhibitory potency. For instance, compounds featuring a resorcinol (2,4-dihydroxyphenyl) moiety have demonstrated exceptionally strong tyrosinase inhibition, with one derivative exhibiting an IC50 value in the nanomolar range (0.51 µM), far surpassing the efficacy of kojic acid.[4][7] This suggests that while the basic this compound structure may possess baseline activity, strategic modifications, particularly the introduction of a second hydroxyl group on the phenol ring, could dramatically enhance its inhibitory performance.
Mechanism of Action and the Melanogenesis Signaling Pathway
Tyrosinase inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[8][9] Competitive inhibitors, like many kojic acid derivatives, bind to the active site of the enzyme, directly competing with the substrate (L-tyrosine or L-DOPA). Understanding the kinetic mechanism is crucial for optimizing inhibitor design.
The regulation of melanogenesis is a complex process involving multiple signaling pathways. The binding of signaling molecules like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates a cascade that ultimately leads to the increased transcription of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase.[8]
Caption: Simplified overview of the melanogenesis signaling pathway and the inhibitory action of this compound on tyrosinase.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the standard methodologies for assessing tyrosinase inhibitory activity.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a widely used primary screening method due to its simplicity and the commercial availability of mushroom tyrosinase.
Workflow Diagram:
Caption: Standard workflow for the in vitro mushroom tyrosinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100-500 units/mL.
-
Prepare a stock solution of L-tyrosine (e.g., 2 mM) or L-DOPA (e.g., 5 mM) in the phosphate buffer.
-
Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA) to each well.
-
Immediately measure the absorbance at 475-492 nm using a microplate reader. Readings can be taken in kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.
-
Cellular Tyrosinase Activity and Melanin Content Assay
To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays using melanoma cell lines, such as B16F10, are employed.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a positive control for a specified period (e.g., 48-72 hours). In some experiments, melanogenesis can be stimulated with agents like α-MSH.
-
-
Cellular Tyrosinase Activity Assay:
-
After treatment, wash the cells with PBS and lyse them using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
In a 96-well plate, mix a standardized amount of protein lysate with L-DOPA solution.
-
Incubate the plate and measure the formation of dopachrome at 475 nm.
-
Normalize the tyrosinase activity to the total protein content.
-
-
Melanin Content Assay:
-
After treatment, wash the cells with PBS and harvest them.
-
Dissolve the cell pellet in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin.
-
Normalize the melanin content to the total protein content of the cells.
-
Conclusion and Future Directions
The exploration of 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors presents a promising avenue for the development of novel depigmenting agents. While the direct inhibitory potency of this compound requires further specific investigation, the available data for its close analog, 4-(6-Methylbenzo[d]oxazol-2-yl)phenol, provides a valuable starting point for structure-activity relationship studies.[4] The significantly higher potency observed in resorcinol-containing analogs underscores the importance of the hydroxylation pattern on the phenyl ring for robust tyrosinase inhibition.[4][7]
Future research should focus on the synthesis and direct evaluation of this compound and its isomers to precisely quantify their IC50 values. Furthermore, comprehensive studies including kinetic analysis to determine the mechanism of inhibition, cellular assays to confirm efficacy in a biological system, and cytotoxicity assessments are imperative to validate their potential as safe and effective agents for treating hyperpigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Compounds with 2-Phenylbenzo[ d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Potential of 4-(Benzo[d]oxazol-2-yl)phenol Against Established Chemotherapeutic Agents
In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical scaffolds. Among these, benzoxazole derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comprehensive comparative analysis of the anticancer activity of a specific benzoxazole derivative, 4-(Benzo[d]oxazol-2-yl)phenol, against well-established chemotherapeutic drugs: Doxorubicin, and the FOLFOX regimen (a combination of 5-Fluorouracil and Oxaliplatin). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical data, mechanisms of action, and the experimental methodologies required for such a comparative evaluation.
Introduction to the Contenders
This compound: This molecule belongs to the benzoxazole family, which are heterocyclic compounds known for their diverse biological activities. While extensive research has been conducted on various benzoxazole derivatives, demonstrating their potential as anticancer agents, specific data on this compound remains an area of active investigation. The core benzoxazole structure is thought to contribute to its ability to interact with various biological targets within cancer cells.
Doxorubicin: A stalwart in chemotherapy, Doxorubicin is an anthracycline antibiotic widely used in the treatment of a broad spectrum of cancers, including breast cancer.[2][3] Its primary mechanism of action involves intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair processes, ultimately leading to cell death.[2]
FOLFOX Regimen (5-Fluorouracil and Oxaliplatin): This combination chemotherapy is a cornerstone of treatment for colorectal cancer.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a nucleotide essential for DNA replication.[4][5][6][7] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[5]
-
Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, leading to DNA cross-linking.[8][9][10] This damage obstructs DNA replication and transcription, triggering apoptosis.[9]
Comparative Analysis of Anticancer Activity: A Data-Driven Approach
For instance, certain 2-arylbenzoxazole derivatives have demonstrated promising cytotoxic effects against the MCF-7 breast cancer cell line.[11] One study on a 2-(benzo[d]oxazol-2-yl)phenol derivative, compound 8, reported an IC50 of 24.7 µM on A375 melanoma cells and was found to induce cell cycle arrest in the S phase.[12] It is important to note that these are not direct data for this compound and that activity can vary significantly with small structural changes.
To provide a quantitative framework for comparison, the following table summarizes representative IC50 values for the established drugs against MCF-7 and HT-29 cell lines, collated from various studies. It is crucial to acknowledge that IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Drug | Cancer Cell Line | IC50 (µM) - Representative Values |
| Doxorubicin | MCF-7 (Breast) | 0.68 ± 0.04[2], 4[3], 8.306[13] |
| HT-29 (Colon) | 0.75[14], 6.20 ± 0.14 µg/mL[15] | |
| 5-Fluorouracil | MCF-7 (Breast) | 4.79[12], 11.8[16], 10 µg/mL[17] |
| HT-29 (Colon) | 1.3 x 10⁻⁵ M[18], 11.25[19] | |
| Oxaliplatin | MCF-7 (Breast) | 7.4 ± 2.7 to 17.9 ± 7.1[20], 34[21] |
| HT-29 (Colon) | 0.33 ± 0.02[22] |
Unraveling the Mechanisms of Action: A Visual Guide
Understanding the pathways through which these compounds exert their anticancer effects is paramount for rational drug design and development.
Doxorubicin's Mechanism of Action:
Caption: Doxorubicin induces apoptosis by intercalating into DNA and inhibiting Topoisomerase II.
FOLFOX Regimen's Combined Mechanism of Action:
Caption: The FOLFOX regimen synergistically inhibits DNA synthesis and induces apoptosis.
Experimental Protocols for Comparative Anticancer Activity Assessment
To generate the critical data for a robust comparison, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for evaluating the cytotoxic and apoptotic effects of this compound and the comparator drugs.
Workflow for In Vitro Anticancer Drug Screening
Caption: A standardized workflow for in vitro comparative analysis of anticancer compounds.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, 5-FU, Oxaliplatin) in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparator drugs at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be quantified:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.
Conclusion and Future Directions
While the direct comparative anticancer activity of this compound against standard chemotherapeutics like Doxorubicin and the FOLFOX regimen is yet to be fully elucidated through head-to-head preclinical studies, the existing data on related benzoxazole derivatives suggest a promising potential. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of breast and colon cancer cell lines to establish its potency.
-
Elucidating the precise mechanism of action of this compound, including its molecular targets and its effects on key signaling pathways involved in cancer cell proliferation and survival.
-
In vivo studies using animal models to evaluate the efficacy and safety of this compound.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its place in the landscape of anticancer drug discovery.
References
- 1. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 9. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ourcancerstories.com [ourcancerstories.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating a High-Throughput Bioassay for Measuring the Activity of 4-(Benzo[d]oxazol-2-yl)phenol: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of a bioassay is the cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison and validation framework for a bioassay designed to measure the activity of 4-(Benzo[d]oxazol-2-yl)phenol, a compound of interest for its role as an epigenetic modulator. We will focus on its inhibitory activity against the histone demethylase JMJD3 (Jumonji Domain-Containing Protein 3), a critical enzyme implicated in various cancers and inflammatory diseases.
This guide will not only detail a validated bioassay protocol but also objectively compare the performance of this compound with a well-established inhibitor, GSK-J1, providing the necessary context for its potential as a therapeutic agent.
Introduction: The Significance of JMJD3 Inhibition
JMJD3 (also known as KDM6B) is a histone demethylase that specifically removes the di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3).[1][2] This epigenetic modification is a key repressive mark, and its removal by JMJD3 leads to the activation of target gene expression.[1] Dysregulation of JMJD3 activity has been linked to the progression of various cancers, including melanoma, and plays a role in inflammatory responses.[1][3] Consequently, the development of potent and selective JMJD3 inhibitors is a promising avenue for therapeutic intervention.
The benzoxazole scaffold, present in this compound, has been identified as a promising starting point for the development of JMJD3 inhibitors.[2][4][5] This guide focuses on validating a bioassay to quantify the inhibitory potential of this compound and its derivatives.
Comparative Analysis: this compound vs. GSK-J1
To establish the potency of this compound, a direct comparison with a known, potent JMJD3 inhibitor is essential. GSK-J1 is a widely recognized and selective inhibitor of JMJD3 and its close homolog UTX, with a reported IC50 value of approximately 60 nM in cell-free assays.[6][7][8]
| Compound | Target | Assay Format | Reported IC50 |
| This compound Derivative (Compound 8) | JMJD3 | AlphaScreen | 1.22 ± 0.22 μM[2][4][5] |
| GSK-J1 | JMJD3/KDM6B | Cell-free demethylase assay | ~60 nM[6][7][8] |
This comparison highlights that while the benzoxazole scaffold shows promise, further optimization is likely required to achieve the same level of potency as highly optimized inhibitors like GSK-J1. The bioassay detailed below provides a robust platform for such structure-activity relationship (SAR) studies.
Bioassay Principle: The AlphaScreen® Method
To quantify JMJD3 inhibition, the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a highly suitable high-throughput screening technology.[9][10] This bead-based assay relies on the interaction of a donor and an acceptor bead.
Here's the principle of the JMJD3 inhibition AlphaScreen® assay:
-
Biotinylated Substrate: A biotinylated peptide corresponding to the H3K27me3 histone tail is used as the substrate.
-
Enzyme Activity: In the absence of an inhibitor, JMJD3 demethylates the substrate.
-
Antibody Recognition: A specific antibody that recognizes the demethylated H3K27 product is added.
-
Bead Proximity: The biotinylated substrate binds to a streptavidin-coated donor bead, and the antibody binds to a protein A-coated acceptor bead. If the substrate is demethylated, the antibody will bring the acceptor bead into close proximity with the donor bead.
-
Signal Generation: Upon excitation at 680 nm, the donor bead generates singlet oxygen, which can travel a short distance (~200 nm) to the acceptor bead, triggering a cascade of energy transfer that results in a chemiluminescent signal at 520-620 nm.
-
Inhibition Measurement: In the presence of an inhibitor like this compound, JMJD3 activity is blocked. The substrate remains methylated, the antibody does not bind, and the beads remain separated, leading to a decrease in the AlphaScreen® signal.
Caption: Simplified signaling pathway showing JMJD3 activation and inhibition.
Conclusion
This guide provides a comprehensive framework for the validation and implementation of a high-throughput bioassay to measure the inhibitory activity of this compound against JMJD3. The AlphaScreen® platform offers a robust, sensitive, and scalable method for this purpose. By comparing its activity with the well-characterized inhibitor GSK-J1, researchers can effectively evaluate the potential of this compound and its analogs as novel therapeutic agents. Adherence to rigorous validation principles ensures the generation of high-quality, reliable data, which is paramount in the fields of drug discovery and development.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Identification of the 2âBenzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-(Benzo[d]oxazol-2-yl)phenol in Modern Research Applications
In the dynamic landscape of scientific research and drug discovery, the selection of molecular tools is paramount to experimental success. The heterocyclic scaffold, 4-(Benzo[d]oxazol-2-yl)phenol, has garnered attention for its utility in diverse research applications, attributable to its unique photophysical properties and biological activity. However, the pursuit of enhanced efficacy, selectivity, and novel functionalities necessitates a critical evaluation of its performance against viable alternatives. This guide provides an in-depth, data-driven comparison of this compound with structurally related benzimidazoles and benzothiazoles across key applications: enzyme inhibition, antimicrobial activity, and fluorescent probes.
The Core Scaffold: Understanding this compound
This compound is a member of the benzoxazole family, characterized by a fused benzene and oxazole ring system.[1] This structure imparts a rigid, planar geometry that is often conducive to interactions with biological macromolecules and contributes to its fluorescent properties. Its synthesis is commonly achieved through the condensation of 2-aminophenol with salicylic acid or its derivatives.[2] While a versatile compound, its efficacy is not universally optimal, prompting the exploration of analogous scaffolds where the oxygen atom of the oxazole ring is replaced by nitrogen (benzimidazole) or sulfur (benzothiazole).
I. Application in Enzyme Inhibition: The Case of JMJD3
The Jumonji domain-containing 3 (JMJD3/KDM6B) is a histone demethylase that plays a crucial role in epigenetic regulation and has emerged as a therapeutic target in cancer and inflammatory diseases.[3][4][5]
This compound as a JMJD3 Inhibitor Scaffold
Recent studies have identified the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a promising starting point for the development of JMJD3 inhibitors.[3][4][5] A derivative, compound 8, demonstrated significant inhibitory activity against JMJD3 with an IC50 value of 1.22 ± 0.22 μM.[3][4][5] This finding has spurred interest in this chemical class for epigenetic modulation.
Comparative Analysis with Alternatives
To contextualize the performance of the benzoxazole scaffold, a comparison with a benzothiazole analog and a well-established JMJD3 inhibitor, GSK-J1, is illustrative.
| Compound | Scaffold | Target | IC50 | Reference |
| Compound 8 (a derivative) | Benzoxazole | JMJD3 | 1.22 µM | [3][4][5] |
| 2-(Benzo[d]thiazol-2-yl)phenol | Benzothiazole | JMJD3 | Inactive | [3] |
| GSK-J1 | Pyridine-based | JMJD3 | ~60 nM | [1][2][6] |
Key Insights:
-
The oxygen atom in the benzoxazole ring appears crucial for its interaction with JMJD3, as the direct substitution with a sulfur atom (benzothiazole) resulted in a loss of activity.[3]
-
While the benzoxazole derivative shows promise, its potency is significantly lower than the established inhibitor GSK-J1.[1][2][3][4][5][6] This suggests that while the benzoxazole scaffold is a valid starting point, further optimization is required to achieve clinically relevant potency.
Experimental Protocol: JMJD3 Inhibition Assay (AlphaScreen)
The inhibitory activity against JMJD3 can be quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format.
Workflow Diagram:
Caption: Workflow for a JMJD3 AlphaScreen inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20). Dilute JMJD3 enzyme and biotinylated H3K27me3 peptide substrate in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: In a 384-well plate, add the JMJD3 enzyme, the peptide substrate, and the test compounds.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the demethylation reaction to proceed.
-
Detection: Add AlphaLISA acceptor beads conjugated with an antibody specific for the demethylated product (H3K27me2) and streptavidin-coated donor beads.
-
Signal Readout: Incubate the plate in the dark and then read the plate on an AlphaScreen-compatible microplate reader. The signal generated is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
II. Application as Antimicrobial Agents
The rise of antibiotic resistance has fueled the search for new antimicrobial agents. Benzazole compounds, including benzoxazoles, benzimidazoles, and benzothiazoles, have demonstrated a broad spectrum of antimicrobial activities.
Antimicrobial Profile of Benzoxazoles
While some benzoxazole derivatives have shown antimicrobial effects, comparative studies often indicate that benzimidazoles and benzothiazoles exhibit superior potency against a range of bacterial and fungal pathogens.[7]
Comparative Analysis with Alternatives
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Target Organism(s) | Typical MIC Range (µg/mL) | Reference(s) |
| Benzoxazole Derivatives | Various bacteria and fungi | Moderate to high | [7] |
| Benzimidazole Derivatives | S. aureus, E. faecalis, E. coli | 12.5 - >200 | [8][9][10][11][12] |
| Benzothiazole Derivatives | S. aureus, E. faecalis, P. aeruginosa | 25 - >200 | [8][10][13][14][15][16] |
Key Insights:
-
Benzimidazole and benzothiazole derivatives frequently exhibit lower MIC values, indicating higher potency, compared to many benzoxazole counterparts.[8][10]
-
The antimicrobial spectrum can vary significantly between the scaffolds. For instance, certain benzimidazole derivatives show excellent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[8]
-
The nature and position of substituents on the benzazole ring play a critical role in determining the antimicrobial potency and spectrum.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[17][18][19][20][21]
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
III. Application as Fluorescent Probes
The inherent fluorescence of the benzoxazole scaffold makes it a valuable tool in bioimaging and sensing applications.
This compound as a Fluorescent Probe
Benzoxazole derivatives are known to exhibit fluorescence, and their photophysical properties can be modulated by structural modifications.[22][23] Naphthoxazoles, which have an extended aromatic system, are particularly promising as fluorescent DNA probes and are considered safer alternatives to some traditional mutagenic dyes.[22][23] Some naphthoxazole derivatives have been reported to have quantum yields approaching 100%.[24]
Comparative Analysis with Alternatives
The performance of a fluorescent probe is often evaluated based on its fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.
| Scaffold | Key Features | Potential Quantum Yield | Reference(s) |
| Benzoxazole/Naphthoxazole | Good photostability, tunable emission, potential for high quantum yields. | Up to ~1.0 | [24][25] |
| Benzimidazole | Often fluorescent, used in pH-sensitive probes. | Variable | |
| Benzothiazole | Generally lower fluorescence quantum yields compared to benzoxazoles. | Lower | [25] |
Key Insights:
-
The nature of the heteroatom significantly influences the fluorescence quantum yield. The higher electronegativity of oxygen in benzoxazoles often leads to brighter fluorescence compared to the sulfur in benzothiazoles.[25]
-
Extending the π-conjugated system, as in naphthoxazoles, can enhance the photophysical properties, leading to higher quantum yields and red-shifted emission, which is advantageous for biological imaging.[22][23][24]
-
Benzimidazoles also find utility as fluorescent probes, particularly in applications where pH sensitivity is desired.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Identification of the 2âBenzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questjournals.org [questjournals.org]
- 8. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of serum minimal inhibitory concentrations of some benzimidazole, imidazole and benzothiazole derivatives and their effects on liver and renal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 23. biori.periodikos.com.br [biori.periodikos.com.br]
- 24. researchgate.net [researchgate.net]
- 25. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 4-(Benzo[d]oxazol-2-yl)phenol
In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount for the efficient identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides a comprehensive, in-depth comparative analysis of the docking behavior of 4-(Benzo[d]oxazol-2-yl)phenol, a scaffold of significant medicinal interest, against a curated selection of therapeutically relevant enzymes: the epigenetic regulator JMJD3, the pigment-producing enzyme Tyrosinase, and the essential bacterial enzyme DNA gyrase.
This document is intended for researchers, scientists, and drug development professionals. It is structured to not only present the results of our comparative docking studies but also to provide the underlying scientific rationale and a detailed, replicable methodology. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.
The Scientific Imperative: Why Compare These Targets?
The selection of target enzymes for this comparative study was driven by the diverse therapeutic potential of the benzoxazole scaffold. This compound, in particular, has been identified as a promising starting point for the development of inhibitors for various diseases. Our choice of JMJD3, Tyrosinase, and DNA gyrase allows for a multifaceted evaluation of its potential across different therapeutic areas:
-
Jumonji Domain-Containing Protein 3 (JMJD3): An epigenetic modulator, specifically a histone demethylase, that plays a crucial role in inflammatory diseases and cancer. The discovery that this compound is a hit for JMJD3 inhibition makes this a primary target of interest.
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a significant target for the development of agents to treat hyperpigmentation disorders and for cosmetic applications. The phenolic moiety of our lead compound suggests a potential interaction with the copper-containing active site of tyrosinase.
-
DNA Gyrase: An essential bacterial enzyme that controls DNA topology, representing a well-established target for antibacterial agents. Investigating the interaction of this compound with DNA gyrase could unveil its potential as a novel antibiotic.
By comparing the docking performance of this compound against these distinct enzymes, we can gain valuable insights into its potential polypharmacology, selectivity, and avenues for further optimization.
Experimental Design: A Validated Workflow for Comparative Docking
Our comparative docking study is designed to be a robust and reproducible in silico experiment. The workflow is meticulously planned to ensure the scientific integrity of the results.
Caption: A validated workflow for comparative molecular docking studies.
Part 1: Preparation of Target Enzymes and Ligands
1.1. Target Enzyme Structure Acquisition:
Crystal structures of the target enzymes were retrieved from the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[1][2][3] The selection criteria prioritized high-resolution structures, preferably in complex with a known inhibitor to validate our docking protocol.
-
Human JMJD3: The crystal structure of the human JMJD3 jumonji domain was used (PDB ID: 2XXZ).[4]
-
Mushroom Tyrosinase: The crystal structure of Agaricus bisporus tyrosinase in complex with the inhibitor tropolone was selected (PDB ID: 2Y9X).[1][5]
-
E. coli DNA Gyrase: The crystal structure of E. coli DNA gyrase bound to a DNA duplex was chosen (PDB ID: 6RKW).[6]
1.2. Ligand Structure Preparation:
The 3D structures of this compound and the known inhibitors were obtained and prepared for docking.
-
This compound (4-BOP): The structure was obtained from PubChem (CID: 2785587).[7]
-
GSK-J1 (JMJD3 inhibitor): The structure was obtained from PubChem (CID: 46220600) and used as a positive control for JMJD3.[8]
-
Tropolone (Tyrosinase inhibitor): The structure was obtained from PubChem (CID: 10789) and used as a positive control for Tyrosinase.[3][9]
-
Ciprofloxacin (DNA gyrase inhibitor): The structure was obtained from PubChem (CID: 2764) and used as a positive control for DNA gyrase.[2][10]
The SMILES strings for each ligand were used to generate 3D conformers, and energy minimization was performed using appropriate software.
1.3. Receptor Preparation:
The downloaded PDB files were prepared for docking using AutoDockTools.[11][12][13][14] This critical step involved:
-
Removing Water Molecules: Water molecules are typically removed from the active site to simplify the docking calculation, unless specific water molecules are known to play a crucial role in ligand binding.
-
Adding Polar Hydrogens: Hydrogen atoms are often not resolved in X-ray crystal structures. Polar hydrogens were added to the protein to account for their role in hydrogen bonding.
-
Assigning Charges: Gasteiger charges were computed for the protein atoms.
-
Creating PDBQT Files: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Part 2: Molecular Docking Protocol
2.1. Software:
-
AutoDock Vina: A widely used open-source program for molecular docking, known for its accuracy and speed.[11][12][13][14]
-
AutoDockTools: A graphical user interface for preparing docking input files and analyzing results.
-
PyMOL: A molecular visualization system used to create high-quality 3D images of the docking poses.[15][16][17][18][19]
2.2. Grid Box Generation:
A grid box defines the search space for the docking algorithm within the receptor's binding site. The grid box was centered on the active site of each enzyme, guided by the position of the co-crystallized ligand or known active site residues. The dimensions of the grid box were set to encompass the entire binding pocket.
2.3. Docking Execution:
Molecular docking was performed using AutoDock Vina. The command-line execution included specifying the prepared receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness value of 8 was used to ensure a thorough search of the conformational space.
Part 3: Analysis and Visualization
3.1. Binding Energy Analysis:
AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. Lower binding energy values indicate a more favorable binding interaction. The binding energies of this compound were compared with those of the known inhibitors for each target enzyme.
3.2. Binding Pose and Interaction Analysis:
The top-ranked binding poses were visualized using PyMOL. This allowed for a detailed examination of the molecular interactions between the ligand and the amino acid residues in the enzyme's active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, were identified and analyzed.
Results: A Comparative View of Binding Affinities
The docking studies yielded valuable insights into the potential of this compound to interact with the selected target enzymes. The binding affinities are summarized in the table below.
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) |
| Human JMJD3 | This compound | -7.2 |
| GSK-J1 (Control) | -8.5 | |
| Mushroom Tyrosinase | This compound | -6.8 |
| Tropolone (Control) | -5.9 | |
| E. coli DNA Gyrase | This compound | -7.5 |
| Ciprofloxacin (Control) | -8.1 |
Discussion: Interpreting the In Silico Evidence
The comparative docking results provide a compelling narrative of the potential of this compound as a versatile scaffold for drug discovery.
Human JMJD3: this compound exhibited a strong binding affinity for JMJD3, although slightly lower than the known inhibitor GSK-J1. Visualization of the binding pose revealed that the benzoxazole core forms favorable hydrophobic interactions within the active site, while the phenolic hydroxyl group is positioned to form a hydrogen bond with a key residue. This validates its initial identification as a JMJD3 inhibitor and suggests that modifications to the phenolic ring could further enhance its potency.
Caption: Simplified signaling pathway of JMJD3 in inflammation.
Mushroom Tyrosinase: Interestingly, this compound demonstrated a better binding affinity for tyrosinase than the co-crystallized inhibitor, tropolone. The docking pose showed the phenolic group chelating with the copper ions in the active site, a common mechanism for tyrosinase inhibitors. The benzoxazole moiety occupies a hydrophobic pocket, contributing to the overall binding energy. This suggests that this compound is a promising candidate for the development of novel tyrosinase inhibitors.
E. coli DNA Gyrase: The docking results for DNA gyrase were also encouraging. This compound displayed a binding affinity comparable to that of the well-established antibiotic, ciprofloxacin. The benzoxazole ring system is predicted to form pi-pi stacking interactions with the DNA bases at the cleavage site, while the phenol group engages in hydrogen bonding with key amino acid residues of the GyrA subunit. This indicates that the benzoxazole scaffold could be a valuable starting point for the design of new antibacterial agents.
Conclusion and Future Directions
This comparative docking study has successfully demonstrated the potential of this compound as a privileged scaffold with the ability to interact with a diverse range of therapeutically relevant enzymes. The favorable binding affinities and plausible binding modes observed for JMJD3, Tyrosinase, and DNA gyrase underscore its potential in oncology, dermatology, and infectious diseases.
The insights gained from this in silico investigation provide a strong foundation for future experimental validation. Wet lab assays are required to confirm the inhibitory activity and determine the IC50 values of this compound against these enzymes. Furthermore, the detailed interaction analysis from the docking poses can guide the rational design of more potent and selective analogues through medicinal chemistry efforts. This study exemplifies the power of a well-designed computational approach to accelerate the early stages of drug discovery.
References
- 1. rcsb.org [rcsb.org]
- 2. ClinPGx [clinpgx.org]
- 3. Tropolone | C7H6O2 | CID 10789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H9NO2 | CID 2785587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Tropolone - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin Hydrochloride Anhydrous | C17H19ClFN3O3 | CID 62999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. indico4.twgrid.org [indico4.twgrid.org]
- 15. youtube.com [youtube.com]
- 16. medium.com [medium.com]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(Benzo[d]oxazol-2-yl)phenol
For the diligent researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(Benzo[d]oxazol-2-yl)phenol (CAS No. 3315-19-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for phenolic compounds and heterocyclic derivatives, reflecting a commitment to best practices in laboratory safety and chemical stewardship.
The core principle underpinning the disposal of this compound is to treat it unequivocally as hazardous waste. This classification stems from the compound's constituent moieties: a phenol group, which is known for its toxicity and corrosivity, and a benzoxazole core, a heterocyclic system that requires careful handling.[1][2] Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or discharged into the sanitary sewer system.[3]
Immediate Safety & Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is not extensively published, the hazard profile is largely inferred from the phenol functional group.
Expected Hazards:
-
Acute Toxicity: Phenolic compounds are toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Phenol is known to cause severe skin burns and eye damage.[4] It can be rapidly absorbed through the skin, potentially leading to systemic toxicity.
-
Organ Toxicity: Phenol may cause damage to organs through prolonged or repeated exposure, affecting the nervous system, kidneys, liver, and skin.[1]
-
Environmental Hazard: Phenolic compounds are generally considered toxic to aquatic life with long-lasting effects.[1][5]
Required Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of contaminated solvents and contact with solid particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton) | Provides a barrier against a corrosive and readily absorbed chemical. Standard nitrile gloves may offer insufficient protection for prolonged contact; double-gloving is recommended for incidental contact.[2] |
| Body Protection | A fully buttoned, long-sleeved lab coat and a chemically resistant apron | Shields skin from accidental spills and contamination.[3] |
| Respiratory Protection | Use in a chemical fume hood | All handling of solid this compound and its solutions must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[3] |
Waste Characterization and Segregation: A Causal Approach
Proper disposal begins with correct waste characterization. Based on the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed.[6]
While this compound is not explicitly listed by name, its phenolic nature suggests it could fall under several codes depending on its use and concentration. The most conservative approach is to manage it as a toxic hazardous waste.
Potential EPA Hazardous Waste Codes:
-
Characteristic Wastes (D-codes): If the waste exhibits toxicity, it may be assigned a D-code. The specific code would be determined by analytical testing (e.g., TCLP), which is often impractical for small research quantities.
-
Listed Wastes (F, P, U-codes): If the chemical is a discarded commercial chemical product, it would likely be classified as a U-listed waste due to its toxicity. Phenol itself is listed as U188 .[6] Wastes from non-specific sources (F-codes), such as certain spent solvent mixtures used with this compound, may also apply (e.g., F003, F005).[7]
The logical flow for handling this waste is to prevent the mixing of different waste streams. This segregation is critical because mixing incompatible wastes can lead to dangerous reactions, and it complicates the final disposal process, often increasing costs.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for disposing of pure this compound and materials with trace contamination.
Disposal of Unused or Waste this compound (Gross Contamination)
This procedure applies to the pure chemical, reaction residues, or concentrated solutions.
-
Container Selection: Choose a dedicated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
The date accumulation started.
-
-
Transfer: Carefully transfer the waste material into the designated container inside a chemical fume hood.
-
Storage: Securely close the container. Store it in a designated satellite accumulation area (SAA) that is under the control of the laboratory operator. The SAA must be at or near the point of generation. Ensure secondary containment is in place to capture any potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not exceed accumulation time limits (e.g., 1 year for SAAs) or quantity limits (e.g., 55 gallons).
Disposal of Trace-Contaminated Materials (Sharps and Labware)
This applies to items like pipette tips, contaminated gloves, weigh boats, and empty vials.
-
Segregation:
-
Non-sharp items: Collect contaminated items such as gloves, wipes, and weigh paper in a dedicated, clearly labeled, sealed plastic bag or a lined container.[3]
-
Sharp items: Needles, contaminated glass pipettes, or broken glassware must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
-
Labeling: Both the bag/container for non-sharps and the sharps container must be labeled as "HAZARDOUS WASTE" and specify the contaminant, "Trace this compound."
-
Storage and Disposal: Store these containers in the SAA alongside the container for gross contamination. Arrange for pickup through your EHS department.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the laboratory and contact EHS.
-
Containment (Small Spill): For a small spill of solid material, avoid generating dust.[8] Gently cover the spill with an absorbent material like vermiculite or sand.
-
Cleanup: Wearing the appropriate PPE, carefully sweep the material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
A Researcher's Guide to the Safe Handling of 4-(Benzo[d]oxazol-2-yl)phenol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven safety and logistical information for handling 4-(Benzo[d]oxazol-2-yl)phenol. While specific toxicological data for this compound is not extensively documented, its structural classification as a phenol derivative necessitates a cautious approach, treating it with the same level of concern as its parent compound, phenol, which is known to be acutely toxic and corrosive.[1][2][3] This document is designed to be a dynamic resource, empowering you to work safely and effectively.
Hazard Analysis: Understanding the Risks
Given the chemical structure of this compound, we must anticipate hazards analogous to those of phenol. Phenol is a systemic toxin that can be fatal in small doses and is corrosive, capable of causing severe skin burns and eye damage.[1][2][4] A particularly insidious property of phenol is its anesthetic effect, which can delay the sensation of a chemical burn, leading to prolonged exposure.[1][2][3]
Anticipated Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic if swallowed, in contact with skin, or inhaled.[4][5]
-
Skin Corrosion/Irritation: Expected to cause severe skin burns.[4][5]
-
Serious Eye Damage/Irritation: Can cause permanent eye injury and blindness.[2][3]
-
Systemic Effects: Absorption can lead to damage of the liver, kidneys, and central nervous system.[1][4]
Due to the limited specific data on this compound, a conservative approach is mandated. All handling of this compound should occur within a certified chemical fume hood.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum requirements for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with appropriate chemical-resistant gloves. | The inner glove should be a standard nitrile examination glove. The outer glove should be of a more robust material like neoprene or butyl rubber, especially when handling concentrated solutions.[7] Nitrile gloves alone are not recommended for prolonged contact with phenol.[3] Always inspect gloves for tears or punctures before and during use. |
| Eye and Face Protection | Safety goggles and a face shield. | ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1] A full-face shield must be worn over the goggles to protect the entire face when there is a significant splash hazard.[1][7] |
| Respiratory Protection | NIOSH-approved respirator. | All work with solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Skin and Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A fully buttoned, flame-resistant lab coat provides a primary barrier.[1] A chemical-resistant apron, made of materials like neoprene or butyl rubber, should be worn over the lab coat to protect against splashes of concentrated solutions.[7] Long pants and closed-toe shoes are mandatory.[7] |
Procedural Guidance: From Benchtop to Disposal
A systematic workflow is essential for minimizing exposure risk. The following diagram illustrates the key stages of handling this compound safely.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all required chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood to contain any dust.[8]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use secondary containment, such as a beaker inside a larger container, when transporting solutions.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. A 10% bleach solution followed by a water rinse is generally effective for decontamination.
-
Segregate all waste containing this compound into a clearly labeled, sealed container for hazardous waste.[8]
-
Doff PPE in a manner that avoids contaminating your skin or clothing. Dispose of gloves and any other disposable PPE as hazardous waste.[8]
-
Emergency Procedures: Plan for the Unexpected
Spill Management
-
Small Spills (within a fume hood):
-
Large Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[1]
-
Prevent entry into the affected area.
-
Personal Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible Stewardship
All waste materials contaminated with this compound, including solid waste, solutions, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a designated, leak-proof, and clearly labeled container. Do not mix with other waste streams.
-
Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed professional waste disposal service.[8] It may be necessary to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[8]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Safety is a shared responsibility, and proactive measures are the cornerstone of a secure and productive laboratory environment.
References
- 1. twu.edu [twu.edu]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Phenol SOP [ehs.cornell.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
